molecular formula C6H9NO2 B8084315 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B8084315
M. Wt: 127.14 g/mol
InChI Key: UJWMVDYIOACKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)7-3-6/h4,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWMVDYIOACKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid: A Conformationally Restricted Proline Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise control over conformation and physicochemical properties is paramount. The concept of "escaping from flatland" emphasizes the move away from planar, aromatic structures towards more three-dimensional, sp³-rich molecules to improve drug-like properties.[1] Within this paradigm, conformationally restricted amino acid analogs have emerged as powerful tools for modulating peptide and protein structure and function. 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid, a bridged bicyclic analog of proline, represents a significant advancement in this area. Its rigid structure provides a unique conformational constraint that can stabilize specific peptide conformations, enhance metabolic stability, and improve binding affinity to biological targets.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this promising building block for researchers, scientists, and drug development professionals.

The 2-azabicyclo[2.1.1]hexane scaffold, also known as 2,4-methanopyrrolidine, has garnered increasing interest since the isolation of the related α-amino acid, 2,4-methanoproline, from a natural source.[2] The bicyclic system is considered to stabilize the trans-amide bond configuration, a feature of potential utility in peptide-based drug design.[2][3] This inherent rigidity makes it an attractive bioisostere for proline, a critical amino acid in many biological processes that often dictates the secondary structure of peptides and proteins.[1][4][5][6][7][8][9][10][11]

Chemical Structure and Physicochemical Properties

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid possesses a unique bridged bicyclic structure that distinguishes it from the monocyclic proline. This framework imparts significant conformational rigidity, locking the pyrrolidine ring into a fixed pucker.

Below is a diagram illustrating the core chemical structure:

Caption: Chemical structure of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid.

A summary of its key computed and physical properties is provided in the table below:

PropertyValueSource
Molecular FormulaC₆H₉NO₂[12]
Molecular Weight127.14 g/mol [12]
Topological Polar Surface Area (TPSA)49.33 Ų[12]
logP-0.177[12]
Hydrogen Bond Acceptors2[12]
Hydrogen Bond Donors2[12]
Rotatable Bonds1[12]
StorageSealed in dry, 2-8°C[12][13]

The hydrochloride salt of this compound is also available, with a molecular formula of C₆H₁₀ClNO₂ and a molecular weight of 163.60 g/mol .[13]

Synthesis of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid Derivatives

Several synthetic routes to the 2-azabicyclo[2.1.1]hexane core have been reported, often involving intramolecular cyclization reactions. A notable multigram synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline, a key intermediate, has been optimized, providing access to this valuable building block on a larger scale.[2][3] This optimized protocol allows for the preparation of the key building block in a 32% yield over five laboratory steps.[3]

Optimized Multigram Synthesis Protocol

This section outlines a generalized, optimized protocol for the synthesis of a key N-Boc protected intermediate, which can be further elaborated to the target carboxylic acid.

G start Starting Materials (e.g., Dichloride and Diethylmalonate) step1 Two-Step Sequence (Yield: 40%) start->step1 [1, 2] intermediate1 Compound 7 (Bicyclic Lactone) step1->intermediate1 step2 Hydrolysis and Protection (Boc2O) intermediate1->step2 [1, 2] intermediate2 N-Boc Amino Acid 6 (Key Building Block) step2->intermediate2 step3 Deprotection/Modification intermediate2->step3 [1] product Target Derivatives (e.g., 2-Azabicyclo[2.1.1]hexane- 4-carboxylic acid) step3->product

Caption: Optimized workflow for the synthesis of 2-azabicyclo[2.1.1]hexane derivatives.

Experimental Protocol: Synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline (Key Intermediate)

This protocol is adapted from a reported multigram synthesis.[2][3]

Step 1: Synthesis of the Bicyclic Lactone Intermediate

  • React the appropriate starting materials, such as a dichloride and diethylmalonate, in a two-step sequence to yield the bicyclic lactone intermediate.[2] This process has been reported to have a 40% yield over the two steps.[2]

Step 2: Hydrolysis and N-Boc Protection

  • Hydrolyze the bicyclic lactone under basic conditions to afford the corresponding amino acid.[2]

  • Due to the hydrophilic nature of the amino acid, it is directly protected with Di-tert-butyl dicarbonate (Boc₂O) without isolation.[2][3]

  • Upon completion of the reaction, acidify the aqueous solution with NaHSO₄.[2][3]

  • Extract the pure N-Boc protected amino acid. This methodology has been successfully scaled up to produce 0.7 kg of the key building block in a single run.[2][3]

This key intermediate can then undergo further chemical transformations, such as deprotection and oxidation of the hydroxymethyl group, to yield 2-azabicyclo[2.1.1]hexane-4-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The rigid 2-azabicyclo[2.1.1]hexane scaffold has significant potential in medicinal chemistry, primarily as a conformationally constrained proline bioisostere.[1] Bioisosteric replacement is a widely used strategy to optimize drug properties such as potency, selectivity, and pharmacokinetics.[4][6][8]

Proline Bioisosterism

Proline's unique cyclic structure restricts the peptide backbone, influencing protein folding and stability.[7] Analogs of proline with even greater conformational restriction, such as 2-azabicyclo[2.1.1]hexane-4-carboxylic acid, can be used to fine-tune these properties.[9][10][14] The bicyclic core of this analog has been shown to have a determinative impact on the conformation of entire molecules, as demonstrated in studies with a constrained analog of thyrotropin-releasing hormone.[2][3]

Enhancing Drug Properties

The incorporation of sp³-rich, three-dimensional scaffolds like 2-azabicyclo[2.1.1]hexane can lead to improved physicochemical properties. These include:

  • Increased Solubility: The introduction of the polar amine and carboxylic acid functionalities can enhance aqueous solubility.

  • Reduced Lipophilicity: Compared to more greasy proline analogs, this scaffold can help modulate lipophilicity, which is often a key parameter in drug design.

  • Improved Metabolic Stability: The rigid bicyclic structure can be less susceptible to metabolic degradation compared to more flexible analogs.

Derivatives of 2,4-methanopyrrolidine have already shown promising results in antimalarial drug discovery campaigns and in the development of potential nicotinic acetylcholine receptor (nAChR) ligands.[2] More recently, an azabicyclo[2.1.1]hexane piperazinium salt was discovered from an unexpected rearrangement and has been shown to be a versatile electrophile for the synthesis of various medicinal chemistry building blocks.[15]

Future Perspectives

The unique structural and conformational properties of 2-azabicyclo[2.1.1]hexane-4-carboxylic acid make it a valuable tool for medicinal chemists. As synthetic methodologies continue to improve, allowing for more facile access to this and related scaffolds, its incorporation into drug candidates is likely to increase. Further exploration of its derivatives and their impact on the biological activity of peptides and small molecules will undoubtedly open new avenues for the development of novel therapeutics. The continued focus on "escaping from flatland" in drug design ensures that such complex and rigid building blocks will remain at the forefront of innovation in the pharmaceutical sciences.[1][16]

References

  • Chernykh, A.V.; Liashuk, O.S.; Hurieva, A. M.; Volochnyuk, D. M.; Grygorenko, O. O. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (3). [Link]

  • Chernykh, A.V.; Liashuk, O.S.; Hurieva, A. M.; Volochnyuk, D. M.; Grygorenko, O. O. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate2024 . [Link]

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. [Link]

  • Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. DOI. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 2-Azabicyclo(2.1.1)hexane. PubChem. [Link]

  • Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. PubMed. [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry. [Link]

  • Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. Journal of Medicinal Chemistry. [Link]

  • Proline Derivatives and Analogs. Iris Biotech. [Link]

  • Bioisosterism. Drug Design.org. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]

  • Synthesis of Conformationally Restricted Proline Chimeras. ResearchGate. [Link]

  • Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. PubMed. [Link]

Sources

Conformational analysis of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of 2-Azabicyclo[2.1.1]hexane-4-carboxylic Acid

Abstract The integration of rigid, sp³-rich scaffolds into drug discovery pipelines has become a dominant strategy to improve physicochemical properties and target selectivity—a paradigm often termed "escaping flatland."[1] Among these, 2-azabicyclo[2.1.1]hexane-4-carboxylic acid represents a highly constrained, bridgehead-substituted γ-amino acid mimetic. Unlike its isomer 2,4-methanoproline (a proline analogue), the 4-carboxylic acid derivative offers a unique vector orientation between the amine and carboxylate termini, mimicking specific γ-turn motifs while enforcing a rigid distance constraint. This guide details the structural characteristics, conformational analysis, and experimental workflows required to utilize this scaffold effectively in peptidomimetics and fragment-based drug design (FBDD).

Structural Architecture and Significance

The 2-azabicyclo[2.1.1]hexane core is a highly strained bicyclic system consisting of two fused 5-membered rings and one 4-membered ring (formed by the two one-atom bridges).

Geometry and Numbering

To perform accurate conformational analysis, one must first establish the correct IUPAC numbering and connectivity, which dictates the spatial vectors.

  • Bridgeheads (C1 and C4): These carbons are the anchor points of the cage.

  • Amine Position (N2): The nitrogen atom resides in the two-atom bridge (positions 2,3).

  • Carboxyl Position (C4): The carboxylic acid is attached directly to the bridgehead C4.

  • Symmetry: The molecule possesses a plane of symmetry (

    
    ) passing through C1, C4, N2, and C3, bisecting the angle between the two methylene bridges (C5 and C6). Consequently, 2-azabicyclo[2.1.1]hexane-4-carboxylic acid is achiral (meso-like) , provided there are no substituents on C5 or C6.
    
The "Rigidified GABA" Pharmacophore

While 2,4-methanoproline mimics an


-amino acid, the 4-carboxylic acid isomer places the nitrogen and carbonyl carbons in a relationship analogous to 

-aminobutyric acid (GABA).
  • Path: N(2) → C(3) → C(4) → COOH.

  • Constraint: In flexible GABA, the N-to-COOH distance varies significantly. In the [2.1.1] system, this distance is locked, and the torsion angles are frozen by the bicyclic cage. This makes it an invaluable probe for receptors requiring a specific "folded" GABA conformation.

Conformational Analysis: Principles & Mechanisms

Because the bicyclic skeleton is rigid, "conformational analysis" for this molecule does not involve ring flipping. Instead, it focuses on exocyclic rotamers and vector mapping .

Vector Analysis and Exit Angles

In drug design, the angle between the entrance vector (amine) and exit vector (acid) determines the scaffold's utility as a linker.

  • Angle

    
    :  The angle formed between the N2-H vector and the C4-C(=O) bond is fixed relative to the core.
    
  • Implication: This scaffold acts as a "turn inducer." When incorporated into a peptide backbone, it forces a sharp kink, often stabilizing

    
    -turns or disrupting 
    
    
    
    -helices.
Bridgehead Electronics (The "Bredt" Effect)

Substitution at the bridgehead (C4) of a strained system introduces unique electronic properties:

  • s-Character: To accommodate the strained bond angles of the [2.1.1] cage (typically <90°), the hybrid orbitals forming the C-C bonds utilize higher p-character. Consequently, the exocyclic bond to the carboxyl group has increased s-character .

  • Acidity (pKa): The increased s-character of the C4 exocyclic bond renders the carboxylic acid slightly more acidic than typical aliphatic acids.

  • Basicity: Similarly, the nitrogen at position 2 is part of a strained ring. The constraints on the C1-N2-C3 angle often reduce the availability of the lone pair for donation, potentially lowering the pKa of the conjugate acid compared to unstrained secondary amines.

Rotameric States of the Carboxyl Group

The primary conformational freedom lies in the rotation of the C4-COOH bond.

  • Preferred Rotamer: Computational studies (DFT) typically show a preference for the carbonyl oxygen to eclipse one of the bridge bonds (C4-C5 or C4-C6) to minimize steric clash with the C3 protons.

Experimental Workflow for Conformational Validation

To validate the geometry and physicochemical properties of this scaffold, a multi-tiered approach combining computation and spectroscopy is required.

Computational Modeling (DFT Protocol)

Before synthesis, the energy landscape should be mapped.

  • Input Generation: Generate 3D coordinates of the zwitterionic form.

  • Optimization: Run geometry optimization using DFT (e.g., B3LYP/6-31G* or

    
    B97X-D/def2-TZVP) with implicit solvation (water).
    
  • Frequency Calculation: Confirm minima (no imaginary frequencies).

  • Scan: Perform a relaxed potential energy surface (PES) scan of the

    
    (C3-C4-C=O) dihedral angle to identify low-energy rotamers.
    
Synthesis and Purification

Note: The synthesis of the 4-carboxylic acid isomer is distinct from the more common methanoproline.

  • Route: Often achieved via rearrangement of bicyclobutane precursors or specific cyclization of substituted cyclobutanes.

  • Purification: Due to its zwitterionic nature, the compound is best purified via ion-exchange chromatography or crystallized as an HCl salt.

Structural Determination (X-Ray/NMR)
  • X-Ray Crystallography: This is the gold standard. The HCl salt of 2-azabicyclo[2.1.1]hexane-4-carboxylic acid crystallizes readily.

    • Objective: Measure the exact N...O distance and the C1-C4 puckering parameters.

  • NMR Spectroscopy:

    • NOESY: In solution, observe NOE correlations between the carboxyl rotamers and the bridge protons (H5/H6).

    • Coupling Constants (

      
      ):  The rigid cage exhibits characteristic long-range W-couplings (
      
      
      
      ) between bridgehead protons and methylene protons, confirming the integrity of the [2.1.1] system.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from structural conception to experimental validation for this specific scaffold.

ConformationalAnalysis cluster_Comp Phase 1: Computational Prediction cluster_Exp Phase 2: Experimental Validation Start Target: 2-Azabicyclo[2.1.1]hexane-4-COOH DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Rotamer Carboxyl Rotamer Scan (Dihedral C3-C4-C=O) DFT->Rotamer Vector Calculate N...COOH Distance & Exit Vectors Rotamer->Vector Synth Synthesis (HCl Salt) via Bicyclobutane/Rearrangement Vector->Synth Go/No-Go XRay X-Ray Crystallography (Solid State Geometry) Synth->XRay NMR Solution NMR (NOESY) (Rotamer Population) Synth->NMR App Application: Constrained Linker / Gamma-Turn Mimetic XRay->App Validates Rigidity NMR->App Validates Solution State

Caption: Workflow integrating computational prediction and experimental validation to confirm the rigid geometry of the [2.1.1] scaffold.

Data Summary: Physicochemical Profile

The following table summarizes the expected properties of the scaffold compared to flexible analogues.

Property2-Azabicyclo[2.1.1]hexane-4-COOHGABA (Flexible Analogue)Proline (Cyclic Analogue)
Rigidity High (Locked Cage)Low (Free Rotation)Moderate (Ring Puckering)
Chirality Achiral (Meso-like)AchiralChiral (L/D)
N to COOH Distance Fixed (~4.5 - 5.0 Å)Variable (3.0 - 6.0 Å)Fixed (Alpha-amino)
pKa (Acid) ~3.5 - 3.8 (Est. due to s-character)4.031.95
Primary Use Constrained Linker /

-Turn
Neurotransmitter

-Turn / Helix Breaker

References

  • Mykhailiuk, P. K. (2019).[1][2] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.

  • Levterov, V. V., et al. (2018).[2] Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility. The Journal of Organic Chemistry. [2]

  • Krow, G. R., et al. (2005).[3] Locked Conformations for Proline: Synthesis and Conformational Analysis. The Journal of Organic Chemistry.

  • Enamine Ltd. 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride. Product Catalog.

  • PubChem. 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid. National Library of Medicine.

Sources

Technical Guide: 2-Azabicyclo[2.1.1]hexane-4-carboxylic Acid (2,4-Methanoproline)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Locked" Proline Bioisostere

In the landscape of peptidomimetic drug design, proline occupies a unique niche as the only secondary amine proteinogenic amino acid. However, its conformational flexibility—specifically the rapid interconversion between C


-endo and C

-exo puckers—often limits the entropic benefit of its incorporation into rigid scaffolds.

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid (often referred to as 2,4-methanoproline ) represents a critical evolution in "constrained" amino acids. By bridging the C


 and C

positions of the pyrrolidine ring with a methylene unit, this scaffold achieves three distinct medicinal chemistry objectives:
  • Conformational Locking: It freezes the ring pucker, eliminating the entropic penalty associated with ring flipping.

  • Amide Bond Control: It exhibits an extraordinary preference for the trans-amide conformation, unlike proline which exists as a mixture of cis and trans rotamers.

  • Physicochemical Enhancement: It lowers lipophilicity and increases metabolic stability compared to planar aromatic bioisosteres.

This guide details the structural rationale, synthetic methodologies, and application protocols for deploying 2,4-methanoproline in drug discovery.

Structural & Conformational Analysis

The "Proline Problem" vs. The Bicyclic Solution

Standard proline is conformationally dynamic. While it restricts the


 (phi) torsion angle compared to glycine, the pyrrolidine ring itself is flexible. The 2-azabicyclo[2.1.1]hexane system introduces a "methano-bridge" that creates a highly strained, rigid cage.
Comparative Structural Metrics
FeatureL-Proline2,4-Methanoproline (2-Azabicyclo[2.1.1])Impact on Drug Design
Ring Pucker Dynamic (Endo/Exo equilibrium)Locked (Rigid Bicycle)Maximizes binding affinity by reducing entropic cost upon binding.
Amide Preference Mixture (cis:trans ~ 1:4 in water)Exclusive Trans (>99%)Stabilizes secondary structures like

-helices; destabilizes

-turns requiring cis-proline.
Isomerization Barrier High (~20 kcal/mol)Reduced (Fast kinetics)Rapid folding; distinct kinetic profile in biological systems.
Lipophilicity ModerateLower (Lower LogD)Improves water solubility and "drug-likeness" (Escape from Flatland).
Vector Analysis and Exit Angles

In medicinal chemistry, the "exit vector" determines how a substituent projects into the binding pocket.

  • Proline: The C

    
     atom moves significantly during pucker flipping, causing the vector of substituents at C4 to sweep a cone of space.
    
  • 2,4-Methanoproline: The C4 position is the bridgehead.[1] Substituents here are held at a fixed, precise angle relative to the amine and carboxylate, providing a "rigidified vector" ideal for probing specific sub-pockets in enzymes (e.g., proteases).

StructuralLogic cluster_comparison Bioisostere Logic Proline L-Proline (Flexible Ring) Pucker Endo/Exo Equilibrium Proline->Pucker Dynamic Entropy Entropic Penalty on Binding Pucker->Entropy High Cost MethanoPro 2,4-Methanoproline (Rigid Bicycle) Locked Conformationally Locked MethanoPro->Locked Bridge Constraint TransSelectivity Exclusive Trans-Amide Preference MethanoPro->TransSelectivity Steric/Electronic Affinity High Affinity (Pre-organized) Locked->Affinity Low Entropy Cost

Caption: Logical flow comparing the entropic costs of Proline vs. the pre-organized 2,4-Methanoproline scaffold.

Synthetic Methodologies

Synthesis of the 2-azabicyclo[2.1.1]hexane core is non-trivial due to the high ring strain. Two primary methodologies have emerged: the historical Photochemical Route and the modern Scalable Intramolecular Displacement.

Method A: Scalable Intramolecular Displacement (Recommended)

This method, optimized by groups like Enamine and Grygorenko, avoids the limitations of photochemistry and is suitable for multi-gram to kilogram scale preparation.

Mechanism: Intramolecular nucleophilic substitution of a primary alkyl chloride by a nitrogen nucleophile (sulfinamide or amine) to close the strained bridge.

Protocol:

  • Starting Material: cis-3-(Chloromethyl)cyclobutane-1-carboxylic acid derivatives (often derived from commercially available cyclobutane precursors).

  • Activation: The nitrogen is often protected/activated as a tert-butylsulfinamide or similar auxiliary to enhance nucleophilicity and control stereochemistry.

  • Cyclization:

    • Reagents: NaH (Sodium Hydride) or LiHMDS in dry THF/DMF.

    • Conditions: 0°C to Room Temperature. The reaction leverages the Gem-Dimethyl effect (if substituents are present) or simple proximity in the cyclobutane ring.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the auxiliary to yield the free amino acid salt.

Method B: Photochemical [2+2] Cycloaddition

Historically significant, this method builds the cyclobutane ring around the nitrogen.

Protocol:

  • Precursor: (2-Allylamino)acrylic acid derivatives.[2][3]

  • Reaction: Irradiation (UV light) promotes an intramolecular [2+2] cycloaddition between the alkene of the allyl group and the acrylate double bond.

  • Yield: Typically lower (20-40%) and difficult to scale beyond gram quantities due to the need for specialized photoreactors.

SynthesisWorkflow Start Start: Cyclobutane Precursor (cis-1,3-disubstituted) Activation N-Functionalization (Sulfinamide/Boc) Start->Activation Step 1 Cyclization Intramolecular Cyclization (NaH/THF, 0°C) Activation->Cyclization Step 2: Key Step Intermediate 2-Azabicyclo[2.1.1] Core (Protected) Cyclization->Intermediate Ring Closure Deprotection Hydrolysis/Deprotection (HCl/MeOH) Intermediate->Deprotection Step 3 Product 2,4-Methanoproline (Final Product) Deprotection->Product Isolation

Caption: Step-by-step synthetic workflow for the scalable production of 2,4-methanoproline via intramolecular displacement.

Applications in Drug Discovery[2][4]

Peptide Stabilization (Collagen Mimetics)

Collagen stability relies on the trans-peptide bond of proline residues.

  • Experiment: Incorporating 2,4-methanoproline into collagen-mimetic peptides (e.g., Pro-Hyp-Gly repeats).

  • Result: The "locked" trans-amide conformation significantly increases the thermal melting temperature (

    
    ) of the triple helix compared to natural proline.
    
  • Why: It eliminates the population of the destabilizing cis-isomer, pre-organizing the strand for helix formation.

Protease Inhibitors

In inhibitors of proteases (e.g., DPP-IV or HCV protease), the P1 or P2 position often requires a proline-like scaffold to fit into a hydrophobic pocket.

  • Advantage: The 2,4-methanoproline scaffold provides a tighter fit due to its rigidity.

  • Selectivity: The fixed exit vectors of substituents on the bridge (C4) allow for highly specific interactions with enzyme sub-pockets that flexible proline analogs cannot maintain.

"Escape from Flatland"

Replacing planar aromatic rings (like ortho-substituted benzenes) with saturated bicyclic systems is a modern trend to improve physicochemical properties.

  • Solubility: The 3D character disrupts crystal lattice packing more effectively than planar rings, often enhancing solubility.

  • Metabolic Stability: The bridgehead carbons are sterically protected from oxidative metabolism (CYP450), prolonging half-life (

    
    ).
    

Experimental Protocol: Incorporation into Peptides

Objective: Solid-phase peptide synthesis (SPPS) coupling of Fmoc-2,4-methanoproline.

Materials:

  • Fmoc-2-azabicyclo[2.1.1]hexane-4-carboxylic acid.

  • Coupling Reagent: HATU or COMU (preferred over HBTU due to steric hindrance).

  • Base: DIPEA (Diisopropylethylamine).

  • Resin: Rink Amide or Wang Resin.

Procedure:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.

  • Activation:

    • Dissolve Fmoc-2,4-methanoproline (2.0 eq) and HATU (1.95 eq) in minimal DMF.

    • Add DIPEA (4.0 eq) immediately before addition to resin.

    • Note: Pre-activation time should be kept short (< 2 min) to avoid racemization, although the bicyclic system is relatively resistant.

  • Coupling: Add activated mixture to resin. Shake at room temperature for 2–4 hours .

    • Critical: Due to the steric bulk of the bridge, coupling kinetics are slower than standard proline. Double coupling is recommended.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine) to ensure completion.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine if necessary.

References

  • Jenkins, C. L., et al. (2004). "Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability." The Journal of Organic Chemistry. Link

  • Lescop, C., Mévellec, L., & Huet, F. (2001).[4] "A New Synthesis of 2-Azabicyclo[2.1.1]hexanes." The Journal of Organic Chemistry. Link

  • Chernykh, A. V., et al. (2024).[1] "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs." Journal of Organic and Pharmaceutical Chemistry. Link

  • Krow, G. R., et al. (2002).[4] "Complex-Induced Proximity Effects.[4][5] Temperature-Dependent Regiochemical Diversity in Lithiation−Electrophilic Substitution Reactions of N-Boc-2-Azabicyclo[2.1.1]hexane." Organic Letters. Link

  • Levterov, V. V., et al. (2018). "Photochemical in-flow synthesis of 2,4-methanopyrrolidines: pyrrolidine analogues with improved water solubility and reduced lipophilicity."[6] The Journal of Organic Chemistry. Link

Sources

The Thermodynamic Landscape of 2-Azabicyclo[2.1.1]hexane: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Embracing Complexity in Scaffold Design

In the modern era of drug discovery, the "escape from flatland" has become a guiding principle, compelling chemists to move beyond planar aromatic systems towards three-dimensional, sp³-rich molecular architectures.[1] This strategic shift is driven by the pursuit of enhanced physicochemical properties, such as improved solubility and metabolic stability, which are critical for the development of successful therapeutics. Among the scaffolds at the forefront of this evolution is the 2-azabicyclo[2.1.1]hexane core. Its rigid, conformationally constrained structure offers a unique framework for presenting substituents in a precise and predictable manner, making it an attractive bioisostere for pyrrolidines and ortho-substituted phenyl rings.[1][2] However, the inherent strain within this bicyclic system raises critical questions about its thermodynamic stability—a factor that profoundly influences synthetic accessibility, chemical reactivity, and ultimately, its utility in drug candidates. This guide provides a comprehensive technical analysis of the thermodynamic stability of the 2-azabicyclo[2.1.1]hexane scaffold, offering researchers, scientists, and drug development professionals the foundational knowledge required to effectively harness its potential.

The Structural Underpinnings of Stability: A Tale of Strain and Constraint

The thermodynamic stability of the 2-azabicyclo[2.1.1]hexane scaffold is intrinsically linked to its unique geometry. This bicyclic system can be conceptualized as a pyrrolidine ring constrained by a one-carbon bridge, resulting in a highly puckered and rigid structure.[3][4] This rigidity, while advantageous for controlling the spatial orientation of substituents, comes at the cost of significant ring strain.

Deconstructing Ring Strain

The total strain energy of a cyclic molecule is a composite of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between bonds on adjacent atoms), and transannular strain (non-bonded interactions across the ring). In the case of 2-azabicyclo[2.1.1]hexane, all three components are at play.

A key structural feature of the 2-azabicyclo[2.1.1]hexane core is its constrained nature, which significantly limits conformational flexibility. This is in stark contrast to a simple pyrrolidine ring, which can adopt various envelope and twist conformations. The methano bridge locks the five-membered ring into a specific pucker, a characteristic that has been exploited in its use as a constrained proline analogue.[3][4]

Structural Parameters from Experimental Data

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the precise geometry of 2-azabicyclo[2.1.1]hexane derivatives. Studies on substituted versions of this scaffold have provided valuable insights into its structural parameters.[2][3]

ParameterTypical Value/ObservationSignificance
Bond Angles Deviate significantly from the ideal sp³ bond angle of 109.5°.A primary contributor to angle strain.
Bond Lengths Generally within the expected range for C-C, C-N, and C-H bonds.Less of a contributor to strain compared to bond angles.
Ring Puckering The pyrrolidine ring is held in a fixed, highly puckered conformation.Reduces torsional strain compared to a planar conformation but is a consequence of the overall strained system.
Bridgehead Carbons Exhibit pyramidalization due to the geometric constraints of the bicyclic system.A key feature of strained bicyclic molecules.

The data presented is a qualitative summary based on published X-ray and NMR studies of 2-azabicyclo[2.1.1]hexane derivatives.[3][4]

The following Graphviz diagram illustrates the key structural features contributing to the thermodynamic landscape of the 2-azabicyclo[2.1.1]hexane core.

cluster_workflow Computational Workflow for Thermodynamic Stability Analysis mol_build 1. Molecular Structure Construction (2-azabicyclo[2.1.1]hexane) geom_opt 2. Geometry Optimization (DFT: e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm minima, obtain ZPVE) geom_opt->freq_calc spe_calc 4. Single-Point Energy Calculation (Higher basis set for accuracy) freq_calc->spe_calc thermo_analysis 5. Thermodynamic Analysis (Strain Energy, Conformational Energy) spe_calc->thermo_analysis

Caption: A typical workflow for the computational determination of thermodynamic stability.

Experimental Techniques: Grounding Theory in Reality

Experimental methods provide essential validation for computational predictions and offer insights into the real-world behavior of these scaffolds.

Differential Scanning Calorimetry is a powerful technique for measuring the thermal stability of compounds. By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can determine melting points, decomposition temperatures, and enthalpies of these transitions. For cyclic amines, DSC can reveal the onset temperature of decomposition, providing a quantitative measure of their thermal stability. [6] Experimental Protocol for DSC Analysis:

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-5 mg) of the purified 2-azabicyclo[2.1.1]hexane derivative into an aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization during the experiment.

    • Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the desired temperature program. A typical program would involve an initial isothermal period, followed by a linear temperature ramp (e.g., 10 °C/min) to a temperature beyond the expected decomposition point.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

  • Data Acquisition and Analysis:

    • Initiate the temperature program and record the heat flow as a function of temperature.

    • The resulting thermogram will show peaks corresponding to thermal events. An endothermic peak typically represents melting, while an exothermic peak often indicates decomposition.

    • Analyze the thermogram to determine the onset temperature of decomposition and the enthalpy of the transition (ΔH). A higher onset temperature indicates greater thermal stability.

The stability of the 2-azabicyclo[2.1.1]hexane scaffold can also be assessed by monitoring its decomposition or reaction rate under specific conditions (e.g., in different solvents, at various pH values, or in the presence of reactive species). The rate of these reactions can be monitored by techniques such as NMR spectroscopy or chromatography (HPLC, GC). The data obtained can be used to determine reaction rate constants and activation energies, providing a quantitative measure of kinetic stability. [7]

The Influence of Substituents on Thermodynamic Stability

The introduction of substituents onto the 2-azabicyclo[2.1.1]hexane core can have a profound impact on its thermodynamic stability. Both steric and electronic effects must be considered.

  • Steric Effects: Bulky substituents can introduce additional strain through non-bonded interactions, potentially destabilizing the scaffold. The position of the substituent is critical; for example, a substituent at the bridgehead carbon (C1 or C4) will have a different steric impact than one on the methylene bridge (C5 or C6).

  • Electronic Effects: Electron-withdrawing or electron-donating groups can influence the electron density distribution within the ring system, affecting bond strengths and the stability of the nitrogen atom's lone pair. These effects can also modulate the reactivity of the scaffold. For instance, studies on constrained proline analogues have shown that electronegative substituents can influence the pucker of the pyrrolidine ring, which in turn affects the stability of the molecule. [3][4]

Conclusion: A Stable Foundation for Innovation

The 2-azabicyclo[2.1.1]hexane scaffold, while possessing significant inherent strain, offers a thermodynamically stable and synthetically accessible framework for the design of novel therapeutics. Its rigid structure provides a unique platform for precise control over the spatial arrangement of functional groups, a critical advantage in modern drug design. A thorough understanding of the factors governing its thermodynamic stability, achieved through a synergistic combination of computational modeling and experimental validation, is paramount for medicinal chemists seeking to unlock the full potential of this remarkable scaffold. By embracing the principles and methodologies outlined in this guide, researchers can confidently navigate the thermodynamic landscape of 2-azabicyclo[2.1.1]hexane and its derivatives, paving the way for the development of the next generation of innovative medicines.

References

  • Cardillo, P., & Girelli, A. (2013). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 31, 829-834. [Link]

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565–8573. [Link]

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (n.d.). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. Supporting Information. Raines Lab. [Link]

  • Ba, X., Shunatona, H. P., Edwards, J. T., Li, Y.-X., Keller, T. M., Sommer, R. D., Zapf, C. W., & Mortensen, D. S. (2024). Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. Organic Letters. [Link]

  • Wiberg, K. B., & Kass, S. R. (1985). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Tetrahedron Letters, 26(25), 2931-2934. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(11), 1558-1565. [Link]

  • Krow, G. R., Shoulders, M. D., Edupuganti, R., Gandla, D., Sonnet, P. E., Sender, M., ... & Raines, R. T. (2008). anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 73(10), 3668–3674. [Link]

  • Mizutani, N., Chiou, W. H., & Ojima, I. (2002). New and efficient synthesis of azabicyclo[4.4.0]alkane amino acids by Rh-catalyzed cyclohydrocarbonylation. Organic letters, 4(26), 4575–4578. [Link]

  • Abreu, A. S., de Faria, A. R., & de Oliveira, L. G. (2007). Synthesis of azabicyclo[2.2.n]alkane systems as analogues of 3-[1-methyl-2-(S)-pyrrolidinyl- methoxy]pyridine (A-84543). Bioorganic & medicinal chemistry, 15(8), 2956–2965. [Link]

  • Zhang, X., Li, J., Zhou, Z., Chen, J., & Zhou, Q. (2025). Direct Access to Functional 2‐Azabicyclo[2.1.1]Hexanes via Hydrodearomative [2π + 2σ] Cycloaddition of Aza‐Arenes. Angewandte Chemie International Edition, 64(22), e202505060. [Link]

  • Bultinck, P. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Chemistry, 2(2), 298-308. [Link]

  • Exner, O. (1995). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 117(25), 6824–6827. [Link]

  • Grygorenko, O. O., Zozulya, S., & Mykhailiuk, P. K. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • PubChem. (n.d.). 2-Azabicyclo(2.1.1)hexane. National Center for Biotechnology Information. [Link]

  • Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. CHIMIA International Journal for Chemistry, 76(4), 294-302. [Link]

  • Kundu, S., & Das, S. (2017). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Journal of the American Chemical Society, 139(12), 4349–4352. [Link]

  • Nosyk, D. A., Lukyanenko, S. Y., Granat, D. S., Zozulya, S., Mykhailiuk, P. K., & Grygorenko, O. O. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • ProtoQSAR. (n.d.). What computational methods can we use to predict properties of substances?[Link]

  • Jain, S., & Ahluwalia, J. C. (1996). Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme. Biophysical chemistry, 59(1-2), 171–177. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(11), 1558-1565. [Link]

  • Krow, G. R., Lee, Y. B., Lester, W. S., Christian, H., Shaw, D. A., & Yuan, J. (1993). A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. The Journal of Organic Chemistry, 58(10), 2783–2788. [Link]

  • Grygorenko, O. O., Zozulya, S., & Mykhailiuk, P. K. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Fedorov, O. I., Zozulya, S. O., Mykhailiuk, P. K., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • Fedorov, O. I., Zozulya, S. O., Mykhailiuk, P. K., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Horie, K., Hiura, H., Sawada, M., Mita, I., & Kambe, H. (1970). Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines. Journal of Polymer Science Part A-1: Polymer Chemistry, 8(6), 1357-1372. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information: DFT calculation. [Link]

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. R Discovery. [Link]

  • Lee, C. Z., & Mobley, D. L. (2020). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

  • Zhang, S., & Houk, K. N. (2005). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 127(46), 16278–16287. [Link]

  • YouTube. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners. Bioinformatics Insights. [Link]

  • Krow, G. R., Shoulders, M. D., Edupuganti, R., Gandla, D., Sonnet, P. E., Sender, M., ... & Raines, R. T. (2008). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry, 73(10), 3668–3674. [Link]

  • Levterov, V. V., Panasiuk, Y., Shablykin, O., Stashkevych, O., Sahun, K., Rassokhin, A., ... & Borysko, P. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie International Edition, 63(15), e202318047. [Link]

  • Wiberg, K. B., & Lampman, G. M. (1966). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(18), 4429–4430. [Link]

  • Wu, C. H., & Chen, Y. C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Tetrahedron Letters, 130, 154833. [Link]

  • Saria, J. A., & Schelter, E. J. (2024). Tailored Monolayers of N-Heterocyclic Carbenes by Kinetic Control. Journal of the American Chemical Society, 146(5), 3149–3153. [Link]

  • Saria, J. A., & Schelter, E. J. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein journal of organic chemistry, 12, 2280–2292. [Link]

  • Bultinck, P. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. MDPI. [Link]

  • Zhang, X., Li, J., Zhou, Z., Chen, J., & Zhou, Q. (2025). Direct Access to Functional 2‐Azabicyclo[2.1.1]Hexanes via Hydrodearomative [2π + 2σ] Cycloaddition of Aza‐Arenes. Angewandte Chemie International Edition, 64(22), e202505060. [Link]

  • Zhang, X., Li, J., Zhou, Z., Chen, J., & Zhou, Q. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis, 15(10), 7123–7131. [Link]

  • Grygorenko, O. O., Zozulya, S., & Mykhailiuk, P. K. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

Sources

The Emergence of a Rigid Scaffold: A Technical Guide to the History and Discovery of 2-Azabicyclo[2.1.1]hexane Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the quest for novel therapeutic agents with enhanced properties, the focus has increasingly shifted from planar aromatic structures towards three-dimensional, C(sp³)-rich scaffolds. This "escape from flatland" has propelled the exploration of conformationally constrained amino acids, which offer a powerful tool to modulate the biological activity and pharmacokinetic profiles of peptides and small molecules. Among these, 2-azabicyclo[2.1.1]hexane amino acids, rigid analogues of proline, have garnered significant attention. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and application of this unique class of non-canonical amino acids, offering insights into their potential to revolutionize drug design.

Introduction: The Allure of Conformational Constraint

The biological function of peptides and proteins is intrinsically linked to their three-dimensional structure. The ability to control and rigidify these structures is a cornerstone of modern medicinal chemistry. Conformationally restricted amino acids, by limiting the rotational freedom of the peptide backbone, can pre-organize a molecule into a bioactive conformation, leading to increased potency and selectivity. Furthermore, the introduction of such rigid scaffolds can enhance metabolic stability by shielding susceptible peptide bonds from enzymatic degradation.[1][2]

The 2-azabicyclo[2.1.1]hexane framework, a bridged bicyclic system, represents a particularly intriguing class of constrained amino acids. It can be considered a proline analogue where the Cγ and Cβ atoms are bridged, resulting in a highly rigid structure that locks the pyrrolidine ring in a specific pucker.[3][4][5] This inherent rigidity has profound implications for the conformational preferences of peptides incorporating these residues, making them valuable tools for peptidomimetic and drug design.[6]

A Natural Precedent: The Discovery of 2,4-Methanoproline

The story of 2-azabicyclo[2.1.1]hexane amino acids begins not in the laboratory, but in the natural world. In the 1980s, the α-amino acid 2,4-methanoproline was isolated from the seeds of Ateleia Herbert smithii Pittier.[7][8][9] This discovery provided the first glimpse into the biological relevance of this unique bicyclic scaffold and sparked interest in its potential applications. The naturally occurring 2,4-methanoproline was found to be an insect antifeedant, hinting at its ability to interact with biological systems.[10]

The isolation of a natural product containing the 2-azabicyclo[2.1.1]hexane core validated the structural concept and provided a crucial starting point for synthetic chemists and drug designers. The challenge then became to develop efficient and versatile synthetic routes to access not only the natural product itself but also a diverse range of substituted analogues.

The Synthetic Challenge: Forging the Bicyclic Core

The construction of the strained 2-azabicyclo[2.1.1]hexane ring system has been a significant synthetic challenge, prompting the development of several innovative strategies. These approaches can be broadly categorized based on their starting materials and key bond-forming reactions.

From Pyridine: A Rearrangement Approach

One of the early and elegant syntheses of the 2-azabicyclo[2.1.1]hexane core starts from pyridine.[11] This method involves a key rearrangement step to form the bicyclic skeleton.

Experimental Protocol: Synthesis of 2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid Methyl Ester from Pyridine (Illustrative) [5]

  • Preparation of the Precursor: Pyridine is converted to a dihydropyridine intermediate (e.g., intermediate 8 in the cited literature) through established procedures.[5]

  • Key Rearrangement: The dihydropyridine derivative is treated with bromine in dichloromethane. This induces a rearrangement, leading to the formation of a dibrominated 2-azabicyclo[2.1.1]hexane derivative (e.g., compound 9).[5] The causality behind this step lies in the electrophilic addition of bromine to the double bond, which triggers a cascade of bond migrations to form the thermodynamically stable, albeit strained, bicyclic system.

  • Functional Group Manipulation: The bromine atoms are subsequently removed through reductive debromination, and further functional group interconversions are carried out to yield the desired amino acid derivative.[11] For instance, replacement of a p-nitrobenzenesulfonyl (nosyl) group with an acetyl group can be achieved using cesium acetate.[5]

Synthesis_from_Pyridine Pyridine Pyridine Dihydropyridine Dihydropyridine Intermediate Pyridine->Dihydropyridine Multi-step conversion Dibromo_Bicycle Dibrominated 2-Azabicyclo[2.1.1]hexane Dihydropyridine->Dibromo_Bicycle Br₂, CH₂Cl₂ (Rearrangement) Target_Amino_Acid 2-Azabicyclo[2.1.1]hexane Amino Acid Dibromo_Bicycle->Target_Amino_Acid Reductive Debromination & Functionalization

Caption: Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine.

Cyclobutane-Based Strategies

Another major approach utilizes pre-existing cyclobutane rings, which are then elaborated to form the bicyclic system. These methods offer a high degree of control over stereochemistry.

An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system has been achieved starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride.[12][13]

Experimental Protocol: Synthesis via Intramolecular Nucleophilic Substitution (Illustrative) [12]

  • Starting Material Preparation: The starting anhydride is prepared via a photochemical [2+2] cycloaddition.[12]

  • Key Cyclization: The anhydride is converted to a dicarbamate. A key step involves a stereoselective electrophilic addition of phenylselenyl bromide to the double bond, followed by a base-induced intramolecular nucleophilic substitution to close the second ring and form the 2-azabicyclo[2.1.1]hexane skeleton.[12] The choice of phenylselenyl bromide is crucial as the resulting phenylselenyl group can be easily removed in a subsequent step.

  • Final Deprotection: Reductive removal of the phenylselenyl group and deprotection of the amino and carboxyl groups yield the target amino acid.[12][13]

A different cyclobutane-based approach involves the imination of 3-(chloromethyl)cyclobutanone followed by a reductive cyclization to forge the bicyclic core.[10] This method provides a straightforward entry into the 2-azabicyclo[2.1.1]hexane system.

Modern Approaches: Leveraging Strained Ring Chemistry

More recent synthetic advancements have focused on the use of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) as building blocks.

A modular and efficient synthesis of 2-azabicyclo[2.1.1]hexanes involves the Lewis acid-catalyzed formal [3+2] cycloaddition of BCBs with imines.[2][14] This reaction allows for the rapid construction of the bicyclic core with a high degree of functional group tolerance. The development of enantioselective versions of this reaction, using chiral catalysts, has further expanded the utility of this method.[15]

Experimental Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition (Illustrative) [2]

  • Reactant Preparation: The required bicyclo[1.1.0]butane and imine starting materials are synthesized.

  • Cycloaddition Reaction: The BCB and imine are reacted in the presence of a Lewis acid catalyst (e.g., Ga(OTf)₃). The Lewis acid activates the imine towards nucleophilic attack by the strained central bond of the BCB, initiating the cycloaddition cascade.

  • Product Isolation: The resulting 2-azabicyclo[2.1.1]hexane product is isolated and purified.

Bicyclobutane_Cycloaddition Bicyclobutane Bicyclo[1.1.0]butane Azabicyclohexane 2-Azabicyclo[2.1.1]hexane Bicyclobutane->Azabicyclohexane Imine Imine Imine->Azabicyclohexane Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Azabicyclohexane

Caption: [3+2] Cycloaddition of Bicyclo[1.1.0]butanes and Imines.

Applications in Peptide and Drug Design: A Rigid Solution

The unique structural properties of 2-azabicyclo[2.1.1]hexane amino acids make them highly valuable in medicinal chemistry.

Proline Analogues with Fixed Conformation

Proline is a unique proteinogenic amino acid due to its secondary amine and cyclic structure, which significantly influences peptide conformation. The pyrrolidine ring of proline can adopt two major puckered conformations, Cγ-exo and Cγ-endo. The 2-azabicyclo[2.1.1]hexane scaffold can be viewed as a proline analogue where the ring is locked into a specific pucker.[3][4][5] This has a profound effect on the trans/cis ratio of the preceding peptide bond, a critical parameter in protein folding and function.[3][5]

Amino Acid AnaloguePredominant Ring PuckerImpact on trans/cis RatioReference
ProlineCγ-exo and Cγ-endo equilibriumVariable, solvent-dependent[3]
2-Azabicyclo[2.1.1]hexane-2-carboxylic acidLocked puckerStabilizes a specific amide bond isomer[3][5]
(2S,4S)-4-Hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylic acidLocked pucker with C4 substitutionInfluences local conformation[3][5]
Bioisosteric Replacement for Improved Physicochemical Properties

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. 2-Azabicyclo[2.1.1]hexanes have emerged as effective bioisosteres for pyrrolidines, a common motif in many FDA-approved drugs.[15] Replacement of a pyrrolidine ring with a 2-azabicyclo[2.1.1]hexane scaffold can lead to significant improvements in key drug-like properties.[15]

  • Enhanced Metabolic Stability: The rigid, bridged structure can sterically hinder enzymatic degradation.

  • Increased Aqueous Solubility: The introduction of the more polar and three-dimensional aza-BCH core can improve solubility compared to more lipophilic pyrrolidine analogues.[15]

  • Reduced Lipophilicity: This can lead to improved pharmacokinetic profiles.[15]

A notable example is the optimization of a LRRK2 kinase inhibitor for the treatment of Parkinson's disease, where replacing a pyrrolidine unit with a 2-azabicyclo[2.1.1]hexane resulted in improved intrinsic clearance and solubility.[15]

Future Perspectives

The field of 2-azabicyclo[2.1.1]hexane amino acids is poised for continued growth. The development of more efficient, scalable, and enantioselective synthetic methods will be crucial for their widespread adoption in drug discovery programs. Further exploration of their impact on peptide and protein structure, as well as their potential as scaffolds for novel small molecule therapeutics, will undoubtedly uncover new and exciting applications for this rigid and versatile class of molecules. The journey from a naturally occurring insect antifeedant to a valuable tool in modern medicinal chemistry highlights the power of chemical synthesis to unlock the potential of unique molecular architectures.

References

  • General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. ACS Publications.
  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC.
  • Synthesis of a Conformationally Constrained δ-amino Acid Building Block. PubMed.
  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. Journal of the American Chemical Society - ACS Publications.
  • Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Semantic Scholar.
  • A new synthesis of 2-azabicyclo[2.1.1]hexanes. PubMed.
  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate.
  • A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry.
  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry.
  • Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. PubMed.
  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. R Discovery.
  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry - ACS Publications.
  • A Novel Synthesis of 2-Azabicyclo[2.1.1]hexane from Pyridine. ACS Publications.
  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry.
  • (PDF) Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate.
  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC.
  • A New Entry into 2-Azabicyclo[2.1.1]hexanes via 3-(Chloromethyl)cyclobutanone. The Journal of Organic Chemistry - ACS Publications.

Sources

An In-depth Technical Guide to the Structural Rigidity of Bridged Bicyclic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Rigidity in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with high affinity, selectivity, and improved pharmacokinetic profiles is paramount. Peptides, with their vast chemical diversity, offer a promising starting point for therapeutic development. However, their inherent conformational flexibility often leads to poor metabolic stability and non-selective target binding, hindering their clinical translation.[1][2] The strategic incorporation of conformationally constrained building blocks, such as bridged bicyclic amino acids, presents a robust solution to these challenges.[][4][5]

Bridged bicyclic amino acids are a class of unnatural amino acids (UAAs) characterized by two fused or bridged ring systems.[] This structural feature imparts a high degree of rigidity, effectively locking the peptide backbone into a well-defined three-dimensional conformation.[6][7][8][9] By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a biological target is significantly reduced, which can lead to enhanced binding affinity and specificity.[1][2][4] Furthermore, the rigid structure can shield the peptide backbone from proteolytic enzymes, thereby increasing its stability in biological systems.[4][8][9]

This guide provides a comprehensive technical overview of the structural rigidity of bridged bicyclic amino acids. We will explore the synthetic strategies for their creation, the multifaceted experimental and computational approaches for characterizing their rigidity, and the profound impact of this structural constraint on their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of conformational constraint in the design of next-generation therapeutics.[10]

Fundamentals of Structural Rigidity

Structural rigidity in the context of bridged bicyclic amino acids refers to the limited number of low-energy conformations the molecule can adopt. Unlike their linear counterparts which can sample a vast conformational space, the covalent bridges in these systems severely restrict bond rotations. This results in a molecule that is "pre-organized" into a specific shape.

The rigidity of these systems can be quantified by analyzing key conformational parameters:

  • Dihedral Angles (Φ, Ψ, and ω): In a peptide chain, the torsional angles of the backbone (phi, psi, and omega) dictate its overall fold. In bridged bicyclic systems, the allowable ranges for these angles are significantly constrained.

  • Ring Pucker: The conformation of the individual rings within the bicyclic system (e.g., chair, boat, twist-boat) is a critical determinant of the overall molecular shape and is often locked into a single, low-energy state.[11]

  • Energy Landscape: A rigid molecule will have a conformational energy landscape characterized by deep, well-defined energy minima, separated by high energy barriers. This contrasts with a flexible molecule, which will have a flatter energy landscape with numerous accessible conformations.

The following diagram illustrates the fundamental concept of conformational constraint.

G cluster_0 Flexible Peptide cluster_1 Rigid Bicyclic Peptide a Conformation 1 b Conformation 2 a->b Low Energy Barrier c Conformation 3 b->c Low Energy Barrier d ... c->d Low Energy Barrier e Locked Conformation

Caption: Conformational landscapes of flexible vs. rigid peptides.

Synthesis and Stereochemical Control

The synthesis of bridged bicyclic amino acids is a non-trivial endeavor that requires sophisticated organic chemistry techniques. The primary challenge lies in the stereocontrolled construction of the bicyclic core. Several powerful synthetic strategies have been developed to address this, including:

  • Diels-Alder Cycloaddition: This powerful reaction forms a six-membered ring in a single step with predictable stereochemistry, making it a cornerstone for the synthesis of many bicyclic systems.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the formation of a wide variety of ring sizes, offering a modular approach to bicyclic scaffolds.

  • Palladium-Catalyzed Cyclizations: Modern cross-coupling methodologies, such as palladium-catalyzed aminoacyloxylation, provide efficient routes to complex bicyclic structures.

  • Transannular Alkylation: This strategy involves the formation of a bond across a larger ring to create the bicyclic system, often with high stereocontrol.[12][13]

The choice of synthetic route is dictated by the desired ring system and substitution pattern. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane amino acids, which are rigid mimics of glutamic acid, has been achieved through a key transannular alkylation step.[12][13] Similarly, novel bridged bicyclic morpholine amino acids have been synthesized to serve as compact modules for medicinal chemistry.[14]

Characterization of Structural Rigidity: A Methodological Guide

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the structural rigidity of bridged bicyclic amino acids.[15]

Experimental Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying the solution-state conformation and dynamics of molecules.[15]

  • Proton-Proton Nuclear Overhauser Effects (NOEs): NOEs provide through-space distance information between protons, which is crucial for defining the three-dimensional structure.

  • Scalar Coupling Constants (J-couplings): Three-bond J-couplings (³J) are related to dihedral angles through the Karplus equation, providing valuable information about bond torsions.

  • Variable Temperature (VT) NMR: VT-NMR experiments can be used to study conformational equilibria and determine the thermodynamic parameters of conformational exchange.[15] In many cases, bridged bicyclic peptides exist as single conformers in solution, as observed by NMR.[1]

2. X-ray Crystallography: X-ray crystallography provides a high-resolution, static picture of the molecule in the solid state.[16] It is considered the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and dihedral angles.[1] While it provides a single snapshot, it is invaluable for validating computational models and confirming the overall rigidity of the bicyclic scaffold.[17]

Computational Methods

Computational chemistry plays a crucial role in complementing experimental data and providing a deeper understanding of the conformational landscape.[15]

  • Molecular Mechanics (MM): Force-field based methods are used for rapid conformational searches to identify low-energy conformers and map the potential energy surface.[15]

  • Quantum Mechanics (QM): Higher-level methods like Density Functional Theory (DFT) provide more accurate geometric and energetic information for the most stable conformers.[15][18]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule over time, allowing for the exploration of conformational space and the identification of flexible regions.[18][19]

The following workflow illustrates the integrated approach to characterizing structural rigidity.

G cluster_0 Experimental Analysis cluster_1 Computational Analysis cluster_2 Synthesis & Validation NMR NMR Spectroscopy (Solution Conformation, Dynamics) Data Integrated Structural Model (Rigidity Assessment) NMR->Data XRAY X-ray Crystallography (Solid-State Structure) XRAY->Data MM Molecular Mechanics (Conformational Search) QM Quantum Mechanics (Refined Energies & Structures) MM->QM MD Molecular Dynamics (Flexibility & Dynamics) QM->MD MD->Data Synthesis Chemical Synthesis Synthesis->NMR Synthesis->XRAY Synthesis->MM Design Structure-Based Drug Design Data->Design

Caption: Integrated workflow for rigidity characterization.

Case Studies: Impact on Biological Activity

The incorporation of bridged bicyclic amino acids has led to significant improvements in the biological activity of peptides and small molecules.

Bicyclic System Application Observed Benefit Reference
NorbornapeptidesProtein BindingSelective binding to calmodulin, high stability towards proteolytic degradation.[1][1],
7-Azabicyclo[2.2.1]heptaneGlutamate AnalogueConformationally constrained mimic of glutamic acid for neuroscience research.[12][13][12],[13]
Bicyclic Morpholine Amino AcidsMedicinal Chemistry ModulesPotential to modulate physicochemical and pharmacokinetic properties of drug candidates.[6][14][14],[6]
Bicyclic PeptidesAntimicrobial AgentsIdentification of lipid II-binding peptides active against Gram-positive bacteria.[4][4]

These examples highlight the power of structural rigidity to enhance target affinity, selectivity, and metabolic stability, key attributes for successful therapeutic development.[10]

Future Directions and Outlook

The field of bridged bicyclic amino acids continues to evolve, with ongoing research focused on several key areas:

  • Novel Synthetic Methodologies: The development of new and more efficient synthetic routes will enable access to a wider range of structurally diverse bicyclic scaffolds.[20]

  • Computational Prediction: Advances in computational chemistry, including machine learning and artificial intelligence, will improve our ability to predict the conformational properties of novel bicyclic systems and their impact on biological activity.[21][22][23]

  • Expanded Applications: The application of bridged bicyclic amino acids is expanding beyond traditional peptide and small molecule drugs to include areas such as peptidomimetics, foldamers, and functional biomaterials.[]

Conclusion

Bridged bicyclic amino acids represent a powerful class of building blocks for the design of conformationally constrained molecules with superior drug-like properties. Their inherent structural rigidity provides a robust strategy for overcoming the limitations of flexible peptides, leading to compounds with enhanced potency, selectivity, and metabolic stability. A thorough understanding of their synthesis, coupled with a comprehensive characterization of their rigidity using a combination of experimental and computational methods, is essential for unlocking their full therapeutic potential. As synthetic and analytical techniques continue to advance, we can expect to see the increasing application of these unique structural motifs in the development of innovative new medicines.

References

  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - PMC. (n.d.).
  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing). (n.d.).
  • Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry - Oxford Academic. (2017, April 15).
  • Conformational Analysis of Bicyclo[4.3.1]decane Systems: A Technical Guide - Benchchem. (n.d.).
  • Bicyclic Amino Acids - BOC Sciences. (n.d.).
  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes - Chemical Communications (RSC Publishing). (n.d.).
  • Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue - PubMed. (n.d.).
  • Conformationally Constrained Peptides | Encyclopedia MDPI. (2021, February 25).
  • Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry | Request PDF - ResearchGate. (n.d.).
  • Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue | The Journal of Organic Chemistry - ACS Publications - ACS.org. (n.d.).
  • Bicyclic Peptides as Next-Generation Therapeutics - PMC. (n.d.).
  • SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. (2022, February 11).
  • Bridged bicyclic peptides - RTI International. (n.d.).
  • Bridged bicyclic peptides: Structure and function - Monash University. (2018, May 15).
  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (n.d.).
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28).
  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (2024, March 17).
  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - RSC Publishing. (2015, July 13).
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design | Building Blocks | Blog | Life Chemicals. (2020, February 18).
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. (n.d.).
  • Large scale rigidity-based flexibility analysis of biomolecules - AIP Publishing. (2016, February 18).
  • Rigidity Analysis of Protein Molecules | J. Comput. Inf. Sci. Eng. - ASME Digital Collection. (2015, September 1).
  • Conformational preference of bicyclic β-amino acid dipeptides - PubMed. (2020, June 15).
  • Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. (2018, December 12).
  • Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4 - FLORE. (2023, September 21).
  • Using Rigidity Analysis To Probe Mutation-Induced Structural Changes in Proteins - Hardy Lab. (n.d.).
  • Computational Methods for Protein Structure Prediction and Its Application in Drug Design. (n.d.).
  • Using Rigidity Analysis to Probe Mutation-Induced Structural Changes in Proteins - Smith Scholarworks. (2012, June 12).
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Axel T. Brunger The Howard Hughes Medical Institute. (n.d.).
  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of - SciSpace. (2011, February 15).
  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Simple Conformational Analysis of Cyclic and Bicyclic Compounds. (n.d.).

Sources

A Technical Guide to 2-Azabicyclo[2.1.1]hexane: A Rigid Proline Mimic for Advanced Peptide Conformational Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic potential of peptides is often hampered by their inherent conformational flexibility, leading to poor metabolic stability and reduced receptor affinity. Constraining peptide backbones into their bioactive conformation is a cornerstone of modern peptidomimetic design. Proline, with its cyclic side chain, offers a degree of rigidity but is limited by its own conformational equilibria—namely, ring puckering and cis/trans isomerization of the preceding peptide bond. This guide provides an in-depth exploration of 2-azabicyclo[2.1.1]hexane, also known as 2,4-methanoproline, a bicyclic proline analogue that offers a superior level of conformational constraint. By physically locking the pyrrolidine ring with a one-carbon bridge, this building block provides an unparalleled tool for pre-organizing peptide structures, enhancing proteolytic resistance, and improving overall drug-like properties. We will delve into its structural and conformational effects, provide detailed synthetic protocols, and discuss its proven impact on peptide stability and therapeutic potential.

Part 1: The Conformational Conundrum of Peptides and the Limits of Proline

The efficacy of a peptide therapeutic is intrinsically linked to its three-dimensional structure. In solution, peptides exist as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers may adopt the specific "bioactive" conformation required for high-affinity binding to a biological target. This conformational freedom results in a significant entropic penalty upon binding and exposes the peptide backbone to proteolytic enzymes, contributing to poor in-vivo stability.[1]

Proline is nature's tool for restricting this flexibility. Its unique cyclic structure limits the permissible range of the backbone dihedral angle phi (φ), making it a frequent constituent of turns and rigid secondary structures.[2] However, the proline solution is imperfect. The pyrrolidine ring is not planar and exists in two primary puckered states: Cγ-endo and Cγ-exo. Furthermore, the energetic barrier for rotation around the Xaa-Pro peptide bond is lower than for other amino acids, leading to a significant population of both trans and cis isomers in solution, which can complicate protein folding and receptor recognition.[2][3] Electronegative substituents at the C-4 position, often added to induce specific puckers or electronic effects, further modulate this trans/cis ratio.[4][5] These remaining degrees of freedom represent a critical challenge for drug designers aiming for precise conformational control.

Part 2: 2-Azabicyclo[2.1.1]hexane – A Superior Conformational Constraint

2-Azabicyclo[2.1.1]hexane (aza-BCH) is a proline analogue where the C-2 and C-4 carbons of the pyrrolidine ring are bridged by a methylene group.[6][7] This seemingly minor modification has profound stereochemical consequences, effectively locking the ring into a rigid conformation that provides a fixed, predictable scaffold for peptide design.

Structural Analysis: A Tale of Two Rings

The fundamental advantage of aza-BCH lies in its rigidity. While proline's five-membered ring can pucker, the bicyclic system of aza-BCH is constrained. This eliminates the Cγ-endo/exo equilibrium, presenting a fixed geometry to the peptide backbone.[3][4] This concept is central to the "escape from flatland" strategy in medicinal chemistry, which advocates for increasing the three-dimensional character (sp3-richness) of molecules to improve their physicochemical and pharmacological profiles.[6][7]

G cluster_proline Proline Conformations cluster_azabch 2-Azabicyclo[2.1.1]hexane Proline Proline Ring Puckers Endo Cγ-endo Proline->Endo Equilibrium Exo Cγ-exo Proline->Exo Equilibrium AzaBCH Rigid Bicyclic Structure (Locked Conformation) ConstrainedBackbone Constrained Peptide Backbone (Rigid) AzaBCH->ConstrainedBackbone Induces Rigidity PeptideBackbone Peptide Backbone (Flexible) PeptideBackbone->Proline Incorporation of Proline PeptideBackbone->AzaBCH Incorporation of Aza-BCH

Caption: Comparison of Proline's flexibility vs. Aza-BCH's rigidity.

Causality of Amide Bond Geometry: Decoupling Substitution from Isomerization

A critical insight into the function of aza-BCH comes from studies on the trans/cis amide bond ratio. In proline-containing peptides, attaching an electronegative substituent (like a hydroxyl or fluoro group) to the C-4 position significantly alters the Ktrans/cis value. This occurs because the substituent influences the preferred pucker of the flexible pyrrolidine ring, which in turn allosterically affects the stability of the preceding amide bond.[3]

However, when the same substituents are placed on the aza-BCH core, this effect is abolished.[3][4][5] Because the ring's "pucker" is already locked by the methylene bridge, the substituent can no longer influence it. Consequently, the trans/cis ratio remains invariant regardless of the substitution pattern. This powerfully demonstrates that the primary mechanism by which C-4 substituents affect the amide bond in proline is through ring conformation—a variable that aza-BCH eliminates. The bicyclic core strongly favors the trans-amide bond configuration, which is beneficial for designing peptides that mimic β-turn or extended structures.[7][8]

Table 1: Impact of Ring System on Amide Bond Isomerization (Ktrans/cis)

CompoundSolventKtrans/cis
Ac-Pro-OMeCDCl₃0.28
Ac-(4S)-Flp-OMeCDCl₃0.61
Ac-(4R)-Hyp-OMeCDCl₃0.08
Ac-methano-Pro-OMe (5) CDCl₃>50
Ac-methano-flp-OMe (7) CDCl₃>50
Ac-methano-hyp-OMe (6) CDCl₃>50
Data adapted from Jenkins et al., J. Org. Chem. 2004, 69(25), 8565-8573.[3]

Part 3: Synthesis and Incorporation of Aza-BCH Building Blocks

The practical application of aza-BCH in drug development hinges on accessible and scalable synthetic routes. Fortunately, robust protocols have been developed that allow for the multigram and even kilogram-scale production of key orthogonally protected aza-BCH derivatives, making them viable for extensive research and development campaigns.[7][8]

G A Starting Materials (e.g., Dichloride 8 + Malonate 12) B Cyclization & Rearrangement A->B Base-promoted condensation C Formation of Key Lactone 7 B->C Acidic rearrangement D Iodolactamization C->D I2, K2CO3 E Formation of Bicyclic Precursor 14 D->E F Hydrolysis & Boc Protection E->F Basic hydrolysis, then Boc2O G Final Product: N-Boc-4-(hydroxymethyl)- 2,4-methanoproline (6) F->G Extraction & Purification

Caption: High-level workflow for the synthesis of a key Aza-BCH building block.

Experimental Protocol: Multigram Synthesis of N-Boc-4-(hydroxymethyl)-2,4-methanoproline (6)

This protocol is a self-validating system adapted from optimized procedures reported in the literature, designed for scalability and avoiding resource-intensive purification steps like ion-exchange chromatography.[7][8]

Step 1: Synthesis of Bicyclic Lactone (7)

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate at 0-5 °C.

  • Slowly add the starting dichloride precursor. Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction, neutralize with aqueous HCl, and extract the product with an organic solvent (e.g., ethyl acetate).

  • The crude intermediate is then subjected to acidic rearrangement (e.g., using concentrated H₂SO₄ or HCl) to yield the bicyclic lactone 7. Purify by distillation or crystallization.

Step 2: Iodolactamization

  • Dissolve lactone 7 in an aqueous solution of potassium carbonate.

  • Add a solution of iodine and potassium iodide dropwise at room temperature. Stir for 24 hours.

  • The resulting iodolactam will precipitate. Filter the solid, wash with water and a cold organic solvent (e.g., ether), and dry under vacuum.

Step 3: Formation of N-Boc Amino Acid (6)

  • Suspend the crude iodolactam in an aqueous solution of barium hydroxide and heat to reflux for 4-6 hours to effect hydrolysis.

  • Cool the mixture and remove barium salts by precipitation with sulfuric acid or by bubbling CO₂ gas followed by filtration.

  • To the resulting aqueous solution of the crude amino acid, add a suitable organic solvent (e.g., dioxane) and adjust the pH to >10 with NaOH.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with a non-polar solvent (e.g., hexane) to remove excess Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with cold NaHSO₄ solution.

  • Extract the final N-Boc protected product 6 with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the pure product as a solid.

This simplified protocol highlights the key transformations. For precise molar quantities, temperatures, and workup procedures, consult the primary literature.[7][8]

Part 4: Physicochemical and Pharmacokinetic Advantages

The incorporation of aza-BCH into a peptide or small molecule imparts several beneficial properties that are highly sought after in drug development.

  • Proteolytic Stability: The rigid bicyclic structure sterically shields the adjacent peptide bonds from the approach of proteases. This pre-organization prevents the peptide from adopting the extended conformation often required for enzyme recognition and cleavage, thereby increasing its half-life in plasma and other biological matrices.[1]

  • Improved Solubility and Physicochemical Profile: The "escape from flatland" by replacing planar aromatic rings with saturated, 3D scaffolds like aza-BCH can disrupt crystal packing and improve aqueous solubility.[6][9] Furthermore, this modification has been shown to improve metabolic clearance profiles in drug candidates, as demonstrated in the optimization of LRRK2 kinase inhibitors.[10]

  • Reduced Entropic Penalty: By locking the peptide into a conformation that is close to its bioactive state, the entropic cost of binding to the target receptor is significantly reduced. This can translate directly into higher binding affinity (lower Kᵢ or IC₅₀ values) and improved potency.

Part 5: Applications and Future Outlook

The unique properties of 2-azabicyclo[2.1.1]hexane have led to its successful application in several areas of chemical biology and drug discovery.

  • Collagen Stability: Its ability to rigidly enforce a specific backbone geometry has been used to probe the structural requirements for the stability of the collagen triple helix, providing fundamental insights into protein structure.[3][4]

  • Bioactive Peptidomimetics: Aza-BCH has been incorporated into analogues of bioactive peptides like bradykinin and thyrotropin-releasing hormone (TRH), where it was shown to have a determinative impact on the molecule's overall conformation.[7]

  • Scaffolds in Medicinal Chemistry: Beyond peptides, the aza-BCH core is gaining significant interest as a compact, rigid scaffold and a bioisostere for ortho- and meta-substituted phenyl rings in small-molecule drug design.[11] This allows medicinal chemists to retain key pharmacophoric vectors while improving the drug-like properties of the parent molecule.

References

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]

  • ResearchGate. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. [Link]

  • Jenkins, C. L., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565–8573. [Link]

  • Jenkins, C. L., et al. (2004). Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. PubMed. [Link]

  • Jenkins, C. L., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. R Discovery. [Link]

  • ResearchGate. (n.d.). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. [Link]

  • Mykhailiuk, P. K. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. [Link]

  • Raines Lab. (n.d.). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. [Link]

  • Melchiorre, P. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. [Link]

  • Melchiorre, P. (n.d.). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC. [Link]

  • Lescop, C., et al. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. PubMed. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. [Link]

  • Royal Society of Chemistry. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. [Link]

  • Meanwell, N. A. (2026). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry. [Link]

  • Iris Biotech. (n.d.). Proline Derivatives and Analogs. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. [Link]

Sources

Stereochemical & Functional Profiling of 2-Azabicyclo[2.1.1]hexane-4-carboxylic Acid

[1][2]

Executive Summary

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid represents a high-value "constrained geometry" scaffold in modern medicinal chemistry.[1][2] Unlike its structural isomer 2,4-methanoproline (the


-amino acid
1

This molecule is characterized by the highly strained [2.1.1] bridge system, which imposes a defined "handlebar" geometry.[1] This rigidity makes it an exceptional tool for locking peptide backbone conformations, specifically restricting the


12

Structural Architecture & Stereochemistry[1][3]

Nomenclature and Connectivity

The IUPAC numbering for the 2-azabicyclo[2.1.1]hexane system assigns the bridgehead carbons as positions 1 and 4.[1][2] The nitrogen atom is located at position 2.[1]

  • Core Skeleton: Bicyclo[2.1.1]hexane.[1][3][4][5][6][7]

  • Heteroatom: Nitrogen at position 2.[1]

  • Functionalization: Carboxylic acid at position 4 (Bridgehead).[1]

Class Distinction:

  • 1-COOH Isomer:

    
    -amino acid (Proline surrogate).[1][2]
    
  • 4-COOH Isomer:

    
    -amino acid (Homoproline surrogate/spacer).[1][2]
    
Stereochemical Analysis

The 2-azabicyclo[2.1.1]hexane skeleton is inherently chiral due to the desymmetrization by the nitrogen atom at position 2.[1][2]

  • Chirality: The molecule possesses non-superimposable mirror images.[1][2] The enantiomers are typically defined by the absolute configuration at the C1 bridgehead.[1]

  • Rigidity: The [2.1.1] system contains two cyclobutane rings fused at a sharp angle (~120° dihedral).[1] This creates a "locked" conformation where ring pucker is energetically prohibitive.

  • Vectorality: In the 4-carboxylic acid isomer, the exit vectors of the amine (N2) and the acid (C4) are fixed in a specific spatial orientation, unlike the flexible ethyl chain in linear

    
    -alanine or 
    
    
    -homoproline.[1][2]
Conformational Lock Diagram

The following diagram illustrates the structural rigidity and the vector comparison between the [2.1.1] scaffold and a flexible

Gcluster_0Flexible Beta-Amino Acidcluster_1Rigid 2-Azabicyclo[2.1.1]hexane-4-COOHN_flexNHC_alphaC-alphaN_flex->C_alphaFree RotationN_rigidN(2)N_flex->N_rigidRigidificationC_betaC-betaC_alpha->C_betaFree RotationCOOH_flexCOOHC_beta->COOH_flexC1C(1)N_rigid->C1C3C(3)N_rigid->C3C4C(4)-COOHBridgeBridge(5,6)C1->BridgeC3->C4Bridge->C4

Caption: Comparison of rotational freedom. The [2.1.1] scaffold locks the N-C-C-COOH dihedral angle, enforcing a specific secondary structure.

Synthetic Pathways[1][3][4][7]

Synthesis of the [2.1.1] core is challenging due to the high ring strain (~60 kcal/mol).[1][2] Two primary strategies are employed: Photochemical [2+2] Cycloaddition and Ring Contraction.[1][2]

Route A: Photochemical [2+2] Cycloaddition (Modular)

This route is preferred for generating diverse analogues.[1][2] It involves the reaction of a substituted alkene with a masked enamine or equivalent.[1]

  • Mechanism: Excitation of a diene or ene-one system leads to cyclobutane formation, followed by transannular closure.[1][2]

  • Stereocontrol: The stereochemistry is often determined by the approach of the reagents (exo vs endo) relative to bulky substituents.[1][2]

Route B: Intramolecular Displacement (Scalable)

For the specific 4-carboxylic acid, a ring-contraction or intramolecular alkylation strategy is often more scalable.[1][2]

  • Starting Material: Substituted cyclobutanes or glutamic acid derivatives.

  • Key Step: Intramolecular nucleophilic displacement of a leaving group (halide/tosylate) by a protected amine to close the bridge.[1]

Experimental Protocol: Synthesis of the Core Scaffold

Note: This protocol is a generalized high-fidelity adaptation based on Krow et al. and Enamine process data for similar [2.1.1] systems. Always perform a risk assessment before handling strained bicyclic systems.

Target: N-Boc-2-Azabicyclo[2.1.1]hexane-4-carboxylic acid[1]
Reagents:
  • Substrate: N-Boc-2-allyl-2-azabicyclo[2.1.1]hexane derivative (precursor) OR starting from cis-cyclobut-1,2-dicarboxylic acid derivatives.

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).[1][2]

  • Reagents: Ruthenium(III) chloride (catalytic), Sodium periodate (oxidant), Trifluoroacetic acid (TFA).[1][2]

Step-by-Step Methodology:
  • Oxidative Cleavage (Formation of Acid):

    • Dissolve the vinyl/allyl-substituted [2.1.1] precursor (1.0 eq) in a mixture of CCl4/CH3CN/H2O (2:2:3).[1]

    • Add NaIO4 (4.0 eq) followed by RuCl3[1][2]·H2O (2.5 mol%).[1]

    • Stir vigorously at ambient temperature for 2-4 hours. Monitor by TLC for disappearance of the alkene.[1]

    • Workup: Quench with saturated aqueous Na2S2O3. Extract with DCM (3x).[1] Dry combined organics over MgSO4 and concentrate in vacuo.

  • Purification:

    • The crude carboxylic acid is purified via column chromatography (SiO2, MeOH/DCM gradient 0-10%).[1][2]

    • Validation: Verify structure via 1H-NMR (look for disappearance of vinyl protons) and LC-MS (ESI-).

  • Resolution (If Enantiopure required):

    • The racemic acid can be resolved using chiral amines (e.g., (R)-phenylethylamine) via fractional crystallization in EtOH/Water.[1]

Applications in Drug Design[1][3][4]

Peptidomimetics ( -Turn Inducers)

The 4-carboxylic acid isomer acts as a constrained

12
  • It forces a "kink" in the backbone.[1]

  • It stabilizes helical structures (e.g., 12-helix in

    
    -peptides) that are resistant to proteolytic cleavage.[1][2]
    
Bioisosterism & Metabolic Stability[1][2]
  • Lipophilicity: The bicyclic cage increases lipophilicity (LogP ~ -0.[1]18) compared to linear amino acids, improving membrane permeability.[1][2]

  • Metabolic Block: The bridgehead protons are difficult to abstract, and the strained cage resists oxidative metabolism by CYP450 enzymes, extending the half-life of the drug candidate.[1][2]

Functional Data Summary[1][2]
PropertyValue / CharacteristicRelevance
Formula C6H9NO2Core Scaffold
MW 127.14 g/mol Fragment-based design
LogP -0.177High water solubility, good polarity
TPSA 49.33 ŲPolar Surface Area suitable for CNS penetration
Geometry Rigid, V-shapedLocks pharmacophores in 3D space
Class

-Amino Acid Analogue
Peptidomimetic stabilizer

References

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates. Journal of Organic and Pharmaceutical Chemistry, 2024. 1

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues. The Journal of Organic Chemistry, 2004.[1][2] 6[1][2][3][8]

  • 2-Azabicyclo[2.1.1]Hexane-4-carboxylic acid Product Data. ChemScene, Accessed 2025.[1][2] 9

  • A new synthesis of 2-azabicyclo[2.1.1]hexanes. Journal of Organic Chemistry, 2001.[1][2][7] 7

  • Preparation of new bicyclo[2.1.1]hexane compact modules. Organic & Biomolecular Chemistry, 2023. Link[1][2][8]

Solubility profile of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Azabicyclo[2.1.1]hexane-4-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are as critical as its biological activity. Among these, solubility stands as a primary gatekeeper to a compound's success, influencing everything from formulation and bioavailability to toxicity and ultimate therapeutic efficacy. 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid, a conformationally restricted amino acid analog, represents a class of promising scaffolds in medicinal chemistry. Its rigid bicyclic core offers a unique three-dimensional presentation of key pharmacophoric features. However, the very rigidity that makes it an attractive design element can also present challenges in achieving a desirable solubility profile.

This guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid in a range of organic solvents. It is designed for researchers, chemists, and formulation scientists who require a deep and practical understanding of how to approach the solubility assessment of novel chemical entities. We will move beyond simple data presentation to explore the underlying principles and provide robust, validated protocols for generating reliable solubility data.

Physicochemical Landscape of 2-Azabicyclo[2.1.1]hexane-4-carboxylic Acid

To predict and understand the solubility behavior of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid, we must first dissect its molecular structure.

  • Bicyclic Core: The 2-azabicyclo[2.1.1]hexane core is a strained, rigid system. This rigidity limits the conformational flexibility that can sometimes aid in crystal lattice disruption and solvation.

  • Zwitterionic Potential: The molecule contains both a basic secondary amine (pKa estimated in the range of 9-11) and an acidic carboxylic acid (pKa estimated in the range of 2-4). In solid form and in certain solvents, it can exist as a zwitterion. This dual character is a primary determinant of its solubility.

  • Polarity and Hydrogen Bonding: The presence of both a hydrogen bond donor (the carboxylic acid proton and the N-H) and acceptor (the carboxylic oxygen and the nitrogen lone pair) sites suggests a high potential for interaction with polar solvents.

The interplay of these features—a rigid, non-polar hydrocarbon framework combined with highly polar, hydrogen-bonding functional groups—suggests a complex solubility profile. It is unlikely to be highly soluble in either purely non-polar or purely polar aprotic solvents. Its best solubility is anticipated in polar protic solvents that can effectively solvate both the charged and uncharged portions of the molecule.

Strategic Selection of Solvents for Profile Development

A comprehensive solubility profile requires a thoughtfully selected panel of organic solvents that span a range of polarities, hydrogen bonding capabilities, and chemical functionalities. The following table outlines a recommended starting panel, categorized by solvent class.

Solvent ClassSolventDielectric Constant (ε)CharacterRationale for Inclusion
Polar Protic Methanol32.7H-bond donor & acceptorExcellent at solvating both the carboxylate and the protonated amine. A primary choice for polar compounds.
Ethanol24.5H-bond donor & acceptorSlightly less polar than methanol; provides data on the effect of alkyl chain length.
Isopropanol (IPA)19.9H-bond donor & acceptorFurther decreases polarity while retaining protic character.
Polar Aprotic Acetonitrile (ACN)37.5H-bond acceptor, dipolarHigh dielectric constant but lacks H-bond donating ability. Tests the importance of proton donation for solvation.
Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptor, highly dipolarA powerful, highly polar aprotic solvent capable of disrupting strong intermolecular forces.
N,N-Dimethylformamide (DMF)36.7Strong H-bond acceptor, dipolarSimilar to DMSO, often used in peptide synthesis and for dissolving polar compounds.
Ethers Tetrahydrofuran (THF)7.6H-bond acceptor, moderate polarityRepresents a less polar, aprotic environment.
Esters Ethyl Acetate (EtOAc)6.0H-bond acceptor, low polarityA common solvent in synthesis and chromatography; assesses solubility in a moderately polar ester environment.
Chlorinated Dichloromethane (DCM)9.1Weakly polar, non-H-bondingEvaluates solubility in a non-polar, aprotic medium.
Hydrocarbons Toluene2.4Non-polarRepresents a purely non-polar, aromatic environment. Solubility is expected to be very low.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method (ICH Guideline Compliant)

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. Its trustworthiness lies in its direct measurement of the system at equilibrium, providing a true representation of the molecule's intrinsic solubility in a given solvent.

Protocol: Shake-Flask Solubility Determination
  • Preparation: Add an excess amount of solid 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid to a series of vials, one for each selected solvent. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point of ~10 mg of solid in 2 mL of solvent is typical.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C). The system should be agitated for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but for compounds with slow dissolution kinetics, 48-72 hours may be necessary. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation at a high speed (e.g., 14,000 rpm for 10 minutes) is required to pellet all undissolved solid material effectively.

  • Sampling: Carefully withdraw a known volume of the clear supernatant from each vial. Be extremely cautious not to disturb the solid pellet at the bottom.

  • Dilution: Dilute the collected supernatant with a suitable mobile phase (for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically HPLC-UV. A calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

  • Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at 25°C (24-72 hours) A->B C Centrifuge to Pellet Solid B->C D Sample Supernatant C->D E Dilute Sample D->E F Analyze via HPLC-UV E->F G Calculate Solubility from Calibration Curve F->G

Caption: Equilibrium Shake-Flask Solubility Workflow.

High-Throughput Screening: Kinetic Solubility Assessment

For earlier stages of discovery where rapid profiling of many compounds or conditions is needed, a kinetic solubility assay can be employed. This method is faster and requires less material, but it's important to note that it can sometimes overestimate solubility as it may not represent true thermodynamic equilibrium.

Protocol: DMSO Stock-Based Kinetic Solubility Assay
  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the desired organic solvent into the wells of a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 1-2 µL of stock into 100-200 µL of solvent). This initiates precipitation.

  • Incubation: Seal the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitate Removal: Filter the plate using a 96-well filter plate to remove any precipitated solid.

  • Quantification: The concentration of the compound in the filtrate is then determined, often by HPLC-UV or LC-MS/MS.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM DMSO Stock B Add Stock to Solvent in 96-Well Plate A->B C Incubate with Shaking (1-2 hours) B->C D Filter to Remove Precipitate C->D E Quantify Filtrate Concentration D->E

Caption: High-Throughput Kinetic Solubility Workflow.

Interpreting the Results and Building a Solubility Profile

The collected data should be tabulated to provide a clear, comparative overview.

Hypothetical Solubility Data for 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid at 25°C
SolventSolvent ClassSolubility (mg/mL)Solubility Class (USP)Interpretation
MethanolPolar Protic> 50Freely SolubleThe protic nature and high polarity effectively solvate the zwitterionic form of the molecule.
EthanolPolar Protic25.5SolubleReduced polarity compared to methanol slightly decreases solubility.
Isopropanol (IPA)Polar Protic8.2Sparingly SolubleThe increasing non-polar character of the alkyl chain begins to significantly hinder solvation.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Very SolubleThe highly polar nature and strong H-bond accepting capacity of DMSO are extremely effective at solvating the compound.
Acetonitrile (ACN)Polar Aprotic1.5Slightly SolubleDespite its high dielectric constant, the lack of H-bond donating ability limits its interaction with the carboxylate group.
Tetrahydrofuran (THF)Ethers< 0.1Practically InsolubleThe low polarity and weak H-bond accepting ability are insufficient to overcome the crystal lattice energy.
Ethyl Acetate (EtOAc)Esters< 0.1Practically InsolubleSimilar to THF, the solvent cannot effectively solvate the polar functional groups.
Dichloromethane (DCM)Chlorinated< 0.01InsolubleThe non-polar nature of DCM is incompatible with the polar, zwitterionic character of the solute.
TolueneHydrocarbons< 0.01InsolubleThe non-polar aromatic solvent cannot interact favorably with the polar functional groups.

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to reflect expected trends based on physicochemical principles.

Conclusion: A Platform for Informed Decision-Making

A well-defined solubility profile is not merely a set of data points; it is a critical tool for decision-making in the drug development pipeline. The data generated through these protocols will directly inform:

  • Feasibility for Salt Formation: Poor solubility in non-polar solvents suggests that salt formation could be a viable strategy for developing a crystalline, solid dosage form.

  • Choice of Formulation Excipients: Understanding which solvent classes are effective can guide the selection of co-solvents and solubilizing agents for liquid formulations.

  • Process Chemistry: The selection of appropriate solvents for reaction, workup, and crystallization is dictated by the solubility profile.

  • Preclinical Studies: The choice of vehicle for in vivo studies is critically dependent on achieving the required concentration for dosing.

By employing the robust, validated methods outlined in this guide, researchers can build a comprehensive and reliable solubility profile for 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid, enabling a more strategic and successful path forward in its development as a potential therapeutic agent.

References

  • Babu, A. R., & Suneela, G. (2011). A review on solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 2(7), 1641. [Link]

  • ICH Harmonised Tripartite Guideline. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

Methodological & Application

Application Note: Fmoc SPPS of Peptides Containing 2-Azabicyclo[2.1.1]hexane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the Solid-Phase Peptide Synthesis (SPPS) of peptides incorporating 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid (referred to herein as Abz4 ).

This scaffold is a rigid


-amino acid surrogate  (specifically a constrained 

-amino acid analog) where the amine and carboxyl groups are separated by the bicyclic cage, introducing defined conformational constraints (kinks) into the peptide backbone.

Introduction & Molecule Profile[1][2][3]

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid (Abz4) is a bridged bicyclic amino acid. Unlike its isomer 2,4-methanoproline (which is an


-amino acid analog), Abz4 positions the amine at the 2-position and the carboxyl at the 4-position (bridgehead).
Structural Significance
  • Class: Constrained

    
    -amino acid surrogate.
    
  • Conformation: The bicyclo[2.1.1]hexane skeleton locks the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty of receptor binding.
  • Sterics: The bridgehead carboxyl (C4) and the cage-embedded secondary amine (N2) present significant steric hindrance, requiring optimized coupling protocols.

Chemical Properties
PropertyDescription
Formula

(Free amino acid)
Molecular Weight 127.14 g/mol
Amine Type Secondary (Cyclic, Sterically Hindered)
Acid Type Bridgehead Carboxylic Acid (Tertiary Carbon)
Solubility Good in DMF/NMP (as Fmoc derivative)
Racemization Risk Low (Bridgehead stereocenters are configurationally stable)

Critical Experimental Considerations

Steric Hindrance Management

The secondary amine at position 2 is embedded within the bicyclic cage. Standard coupling times (30-45 min) and reagents (HBTU/HCTU) are often insufficient, leading to deletion sequences.

  • Recommendation: Use HATU or COMU with extended reaction times.

  • Monitoring: The Chloranil Test or p-Nitrobenzyl Pyridine Test must be used. The Kaiser test is ineffective for secondary amines.

Acid Activation

The C4 carboxyl group is attached to a bridgehead carbon. While not as deactivated as some quaternary centers, it benefits from strong activation (HATU/HOAt) to drive the acylation of the subsequent amine.

Detailed Protocols

Materials Required[1][2][3][4][5][6][7]
  • Fmoc-Abz4-OH (Prepared or commercial).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole), or COMU.

  • Bases: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Detection: Chloranil (Acetaldehyde + Chloranil) for secondary amines.

Protocol A: Coupling Fmoc-Abz4-OH to the Resin/Peptide Chain

Use this protocol when adding Abz4 to the growing chain.

  • Resin Preparation: Swell resin in DMF (3 x 10 min).

  • Fmoc Deprotection (Previous AA): Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

  • Activation Cocktail:

    • Fmoc-Abz4-OH: 3.0 equivalents (eq)

    • HATU: 2.9 eq

    • HOAt: 3.0 eq (Optional, enhances rate)

    • DIPEA: 6.0 eq

    • Dissolve in minimal DMF.

  • Coupling:

    • Add cocktail to resin.

    • Time: 2 hours at Room Temperature (RT).

    • Optimization: For extremely difficult sequences, microwave assistance (75°C, 10 min) is recommended.

  • Wash: DMF (4x).

  • QC Check: Perform Kaiser Test. If blue (positive), repeat coupling.

Protocol B: Coupling the Next Amino Acid TO the Abz4 Amine (Critical)

Use this protocol to elongate the chain after Abz4 is installed. This is the most difficult step due to the hindered secondary amine.

  • Fmoc Deprotection of Abz4:

    • Treat with 20% Piperidine/DMF (1 x 5 min, 1 x 15 min).

    • Note: Extended deprotection ensures complete removal from the hindered amine.

    • Wash DMF (5x).

  • Activation Cocktail (Aggressive):

    • Next Fmoc-Amino Acid: 4.0 - 5.0 eq

    • HATU: 4.0 - 5.0 eq

    • DIPEA: 8.0 - 10.0 eq

    • Solvent: NMP is preferred over DMF for difficult couplings due to higher swelling/solubility.

  • Coupling:

    • Double Coupling is Mandatory.

    • Round 1: 2 hours at RT. Drain.

    • Round 2: Fresh reagents, 2 hours at RT (or Microwave: 75°C, 20W, 10 min).

  • Monitoring (Chloranil Test):

    • Take a few resin beads.

    • Add 2 drops of 2% Acetaldehyde in DMF + 2 drops of 2% Chloranil in DMF.

    • Wait 5 minutes.

    • Blue/Green Beads: Secondary amine is still free (Incomplete coupling).

      
      Recouple. 
      
    • Colorless/Yellow Beads: Coupling complete.

Protocol C: Cleavage & Isolation

Abz4 is stable to standard TFA cleavage conditions.

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Time: 2-3 hours at RT.

  • Precipitation: Cold Diethyl Ether.

  • Analysis: HPLC (C18 column) and LC-MS. The rigid core usually results in sharp peaks and distinct retention time shifts compared to flexible analogs.

Visualized Workflows

Structural Context & Numbering

The following diagram illustrates the specific numbering and connectivity of the 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid scaffold to clarify the steric environment.

Abz4_Structure cluster_legend Steric Zones N2 N2 (2° Amine) C4 C4 (Bridgehead) COOH COOH (Acid) C4->COOH Site of Activation C3 C3 C4->C3 C5 C5 C4->C5 C6 C6 C4->C6 C1 C1 C1->N2 Bridge A C1->C5 C1->C6 C3->N2 Bridge A

Caption: Connectivity of Abz4. N2 is the hindered secondary amine acceptor; C4 is the bridgehead donor.

SPPS Decision Logic for Abz4

This flowchart guides the researcher through the critical coupling steps specific to this hindered scaffold.

SPPS_Workflow Start Start: Resin-Peptide-NH2 Step1 Coupling Fmoc-Abz4-OH (Use HATU/DIEA) Start->Step1 Check1 Kaiser Test Step1->Check1 Check1->Step1 Positive (Blue) Step2 Fmoc Deprotection (20% Pip/DMF, 2x10min) Check1->Step2 Negative (Colorless) Step3 Coupling NEXT AA to Abz4-Amine (CRITICAL STEP) Step2->Step3 Check2 Chloranil Test (For 2° Amines) Step3->Check2 Method3 Conditions: 5 eq AA, 5 eq HATU Double Coupling (2 x 2h) Method3->Step3 Success Continue Synthesis Check2->Success Negative (Colorless) Fail Recouple (Microwave/PyAOP) Check2->Fail Positive (Blue/Green) Fail->Check2

Caption: Optimized SPPS workflow emphasizing the difficult acylation of the Abz4 secondary amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling TO Abz4 (N2) Steric hindrance of the cage; low nucleophilicity.1. Switch to PyAOP or COMU (more reactive than HATU).2. Use Microwave irradiation (75°C, 20W).3. Perform triple coupling.
Low Loading (First AA) Bridgehead carboxyl (C4) is slow to react with resin linkers.Use Symmetric Anhydride method (DIPCDI/DCM) for loading onto Wang resin. For Rink Amide, use HATU/Collidine.
Epimerization Generally low, but possible during prolonged activation.Use Oxyma Pure instead of HOBt/HOAt to suppress racemization while maintaining high coupling efficiency.
Aggregation The rigid kink disrupts H-bonding, but hydrophobic clustering can occur.Use Pseudoproline dipeptides before or after the Abz4 residue if the sequence allows, or use "Magic Mixture" (DCM/DMF/NMP/Triton-X).

References

  • Enamine Ltd. (2024).[1] 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid derivatives. Catalog & Building Blocks. Link

  • Krow, G. R., et al. (1998).[2] Novel Synthesis of 2-Azabicyclo[2.1.1]Hexane from Pyridine. Journal of Organic Chemistry, 63(23), 8558–8560.[2] Link

  • Mykhailiuk, P. K. (2019).[3] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17, 2839-2849.[3] Link

  • ChemScene. (2024). Product Data: 2-Azabicyclo[2.1.1]Hexane-4-carboxylic acid hydrochloride.[4] Link

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of the Chloranil Test in Solid Phase Peptide Synthesis. CRC Press. (Standard Protocol Reference).

Sources

Application Notes and Protocols for the Incorporation of 2-Azabicyclo[2.1.1]hexane into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of conformationally constrained amino acid surrogates into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery. The rigid bicyclic structure of 2-azabicyclo[2.1.1]hexane, a proline analogue, offers a powerful tool to lock peptide backbones into well-defined secondary structures. This application note provides a comprehensive guide for the synthesis of the key N-protected 2-azabicyclo[2.1.1]hexane-3-carboxylic acid building blocks and their subsequent incorporation into peptide chains using both solid-phase and solution-phase methodologies. Detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies are presented to enable researchers to effectively utilize this valuable scaffold in their peptidomimetic projects.

Introduction: The Rationale for Conformational Constraint

The biological activity of peptides is intrinsically linked to their three-dimensional conformation. However, the inherent flexibility of linear peptides often leads to poor metabolic stability, low receptor affinity, and diminished selectivity. To overcome these limitations, medicinal chemists employ a variety of strategies to introduce conformational rigidity. One of the most effective approaches is the incorporation of constrained amino acid analogues.

2-Azabicyclo[2.1.1]hexane, also known as 2,4-methanoproline, serves as a highly effective proline mimic. Its bicyclic nature significantly restricts the rotation around the peptide bond, thereby pre-organizing the peptide backbone into a specific conformation.[1][2] This can lead to enhanced binding to biological targets, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles. This guide will provide the necessary protocols to harness the potential of this unique building block.

Synthesis of N-Protected 2-Azabicyclo[2.1.1]hexane-3-carboxylic Acid Building Blocks

The successful incorporation of 2-azabicyclo[2.1.1]hexane into peptides begins with the preparation of the orthogonally protected building blocks. The most commonly used protecting groups in peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.

Synthesis of N-Boc-2-azabicyclo[2.1.1]hexane-3-carboxylic Acid

The synthesis of the N-Boc protected building block can be achieved through a multi-step sequence, often starting from readily available precursors. An optimized approach allows for a scalable synthesis.[3][4]

Protocol 1: Synthesis of N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate and subsequent conversion

This protocol is adapted from the work of Grygorenko and colleagues and provides a reliable route to a key intermediate.[3]

Step 1: Synthesis of the Bicyclic Core

The initial steps focus on constructing the 2-azabicyclo[2.1.1]hexane skeleton. This often involves a key photochemical [2+2] cycloaddition or other cyclization strategies.[5]

Step 2: N-Boc Protection

Once the bicyclic amine is obtained, the introduction of the Boc group is a straightforward procedure.

  • Materials: 2-azabicyclo[2.1.1]hexane-3-carboxylic acid derivative, Di-tert-butyl dicarbonate (Boc)₂O, a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent such as dichloromethane (DCM) or a biphasic system.

  • Procedure:

    • Dissolve the 2-azabicyclo[2.1.1]hexane-3-carboxylic acid derivative in the chosen solvent system.

    • Add the base to the solution.

    • Slowly add a solution of (Boc)₂O in the same solvent.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

    • Purify the N-Boc protected product by column chromatography.

Synthesis of N-Fmoc-2-azabicyclo[2.1.1]hexane-3-carboxylic Acid

The N-Fmoc protected building block is essential for standard solid-phase peptide synthesis (SPPS).

Protocol 2: N-Fmoc Protection

  • Materials: 2-azabicyclo[2.1.1]hexane-3-carboxylic acid, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a base (e.g., sodium bicarbonate or triethylamine), and a solvent system (e.g., dioxane/water or acetone/water).

  • Procedure:

    • Dissolve the 2-azabicyclo[2.1.1]hexane-3-carboxylic acid in the aqueous base solution.

    • Cool the solution in an ice bath.

    • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, acidify the reaction mixture to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the product if necessary to achieve high purity.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides. The following protocols are based on the widely used Fmoc/tBu strategy.

Workflow for SPPS Incorporation

The general workflow for incorporating the N-Fmoc-2-azabicyclo[2.1.1]hexane-3-carboxylic acid into a growing peptide chain on a solid support is outlined below.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Prepare Resin Washing1 Washing Deprotection->Washing1 2. Expose N-terminus Coupling Coupling of Fmoc-Aza-Hex-OH Washing1->Coupling 3. Neutralize Washing2 Washing Coupling->Washing2 4. Form Peptide Bond Capping Capping (Optional) Washing2->Capping 5. Purify on-resin Repeat Repeat Cycle for Next Amino Acid Capping->Repeat 6. Block Unreacted Sites Solution_Phase_Workflow Reactants Protected Aza-Hex-OH + Protected Amino Acid Ester Coupling Dipeptide Formation Reactants->Coupling Activation Coupling Reagent + Base Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Dipeptide Purification->Product

Sources

Protecting the Nitrogen of a Key Medicinal Scaffold: A Guide to 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.1.1]hexane framework, a conformationally restricted proline analogue, has emerged as a valuable scaffold in medicinal chemistry. Its rigid structure allows for precise control over the spatial orientation of substituents, making it an attractive component for the design of novel therapeutics. The strategic manipulation of this core structure is paramount, and at the heart of this lies the effective protection and deprotection of its secondary amine. This guide provides a detailed exploration of protecting group strategies for the nitrogen atom of 2-azabicyclo[2.1.1]hexane, offering insights into the rationale behind their selection and comprehensive protocols for their application.

The Strategic Importance of Nitrogen Protection

The secondary amine of the 2-azabicyclo[2.1.1]hexane core is a nucleophilic and basic center. During multi-step syntheses, this reactivity can interfere with desired transformations at other parts of the molecule. A protecting group reversibly masks the amine, rendering it inert to specific reaction conditions.[1] The ideal protecting group for this scaffold should be introduced in high yield, be stable to a range of reaction conditions, and be removable selectively and efficiently without compromising the integrity of the strained bicyclic system.

Key Protecting Groups for 2-Azabicyclo[2.1.1]hexane

The selection of a suitable protecting group is dictated by the overall synthetic strategy, including the nature of subsequent reaction steps and the presence of other functional groups. For the 2-azabicyclo[2.1.1]hexane nitrogen, the most commonly employed protecting groups are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups.

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is a widely used carbamate protecting group favored for its stability under a broad range of non-acidic conditions and its facile cleavage under acidic conditions.[2]

Rationale for Use: The Boc group is an excellent choice when subsequent synthetic steps involve basic, hydrogenolytic, or nucleophilic conditions. Its removal under acidic conditions is typically clean and high-yielding.

dot

Caption: Boc Protection and Deprotection Workflow.

Experimental Protocols:

Protocol 1: N-Boc Protection of 2-Azabicyclo[2.1.1]hexane Derivatives [3]

This protocol describes the N-Boc protection of a 2-azabicyclo[2.1.1]hexane derivative following a deprotection/re-protection sequence.

  • Materials:

    • 2-Azabicyclo[2.1.1]hexane derivative (as HCl salt)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or other suitable base

    • Methanol (MeOH) or other suitable solvent

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the 2-azabicyclo[2.1.1]hexane derivative hydrochloride salt in methanol.

    • Add triethylamine (approximately 2.5 equivalents) to neutralize the hydrochloride salt.

    • Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography if necessary. A reported yield for a similar N-Boc protection under basic conditions is 98%.[3]

Protocol 2: Acid-Mediated N-Boc Deprotection [3]

This protocol describes the cleavage of the N-Boc group using thionyl chloride in methanol, which simultaneously can achieve esterification of a carboxylic acid if present.

  • Materials:

    • N-Boc-2-azabicyclo[2.1.1]hexane derivative

    • Thionyl chloride (SOCl₂)

    • Methanol (MeOH)

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve the N-Boc protected 2-azabicyclo[2.1.1]hexane derivative in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

    • The crude product can be triturated with diethyl ether to afford a solid, which can be collected by filtration. SOCl₂-mediated esterification with simultaneous cleavage of the carbamate has been reported to give the amine as an HCl salt.[3]

The Benzyloxycarbonyl (Cbz) Group: Removable by Hydrogenolysis

The Cbz group is another valuable carbamate protecting group, renowned for its stability to a wide range of reagents and its clean removal by catalytic hydrogenolysis.[2]

Rationale for Use: The Cbz group is an excellent choice for syntheses where acidic or basic conditions are required, and where the molecule is stable to reductive conditions. Its removal by hydrogenolysis is typically very clean, yielding the free amine, toluene, and carbon dioxide as byproducts.

dot

Sources

Application Note: 2-Azabicyclo[2.1.1]hexane-4-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026


-amino acid bioisostere.

Executive Summary

This guide details the application of 2-azabicyclo[2.1.1]hexane-4-carboxylic acid (CAS: 220598-45-8 for N-Boc derivative), a highly constrained,


-rich scaffold used in modern drug discovery. Unlike its isomer 2,4-methanoproline (which mimics proline), the 4-carboxylic acid isomer functions as a conformationally locked 

-amino acid
.

Its unique bridgehead functionalization offers a distinct exit vector for substituents, enabling "Escape from Flatland" strategies that improve metabolic stability and selectivity in kinase inhibitors (e.g., LRRK2) and antimicrobial agents (e.g., GuaB inhibitors).

Structural & Physicochemical Profile

The "Rigid -Amino Acid" Concept

While the 1-carboxylic acid isomer acts as an


-amino acid (proline mimic), the 4-carboxylic acid isomer places the carboxylate at the bridgehead carbon, separated from the nitrogen (at position 2) by two carbon pathways (

and

).
  • Geometry: The bicyclo[2.1.1]hexane core forces the amine and carboxylate vectors into a fixed orientation, unlike flexible linear

    
    -amino acids (e.g., 
    
    
    
    -alanine).
  • Metabolic Stability: The bridgehead carbons (C1 and C4) are quaternary-like in their steric protection, blocking oxidative metabolism (e.g., by CYPs) that typically attacks accessible C-H bonds.

Comparative Properties Table
Property

-Alanine (Linear)
2-Aza-4-COOH (Rigid)Impact on Drug Design
Flexibility High (Rotatable)Locked (Rigid)Reduces entropic penalty upon binding.
Vector Angle VariableFixed (~109° projected)Precision alignment of H-bond donors/acceptors.
Lipophilicity LowModerate (LogP ~ -0.1)Lowers LogP vs. aromatic spacers; improves solubility.
Metabolic Liability LowVery LowBridgehead substitution prevents metabolic hotspots.

Key Applications in Drug Discovery

Kinase Inhibition (LRRK2)

In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, this scaffold has been utilized to replace aromatic linkers. The rigid geometry positions the pharmacophores to interact with the ATP-binding pocket while avoiding the "flat" character of phenyl rings, which often leads to poor solubility and toxicity.

Antimicrobial Agents (GuaB Inhibitors)

Recent patents highlight the use of this scaffold in inhibiting GuaB (Inosine 5'-monophosphate dehydrogenase) in Mycobacterium tuberculosis. The 4-carboxylic acid moiety is derivatized to an amide, serving as a critical anchor point that fits into the enzyme's cofactor binding site, while the nitrogen at position 2 accepts diverse substituents to tune potency.

Bioisosteric Replacement Workflow

Bioisostere_Workflow Linear_Linker Linear Linker / Spacer (High Entropy, Flexible) Design_Choice Design Choice: Rigidification Linear_Linker->Design_Choice Poor Selectivity Scaffold_Select Select 2-Aza-4-COOH (Fixed Vector, sp3 rich) Design_Choice->Scaffold_Select Vector Analysis Optimization Library Synthesis (Amide Coupling) Scaffold_Select->Optimization Protocol 1 Outcome Improved Potency & Metabolic Stability Optimization->Outcome Validated Hit

Figure 1: Decision workflow for incorporating 2-azabicyclo[2.1.1]hexane-4-carboxylic acid to replace flexible linkers.

Experimental Protocols

Protocol 1: General Amide Coupling (C-Terminus)

Objective: Derivatization of the bridgehead carboxylate (C4). Challenge: The bridgehead carboxylate is sterically encumbered compared to linear acids. Standard coupling times may need extension.

Materials:

  • Substrate: 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (1.0 eq).

  • Amine Partner:

    
     (1.1 eq).
    
  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq).

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF or DCM (anhydrous).

Procedure:

  • Activation: Dissolve the N-Boc acid in DMF (0.1 M). Add DIPEA and stir for 5 minutes.

  • Reagent Addition: Add HATU. Critical Step: Allow the active ester to form for 10–15 minutes before adding the amine. This pre-activation helps overcome the steric bulk at the bridgehead.

  • Coupling: Add the amine partner.

  • Monitoring: Stir at RT. Monitor by LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, add 0.5 eq of HOAt to catalyze the reaction.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat.

    
    , and brine. Dry over 
    
    
    
    .
Protocol 2: N-Deprotection and Handling

Objective: Removal of the Boc group to liberate the secondary amine at position 2. Caution: The free base of this bicyclic amine can be volatile and is highly water-soluble.

Procedure:

  • Dissolution: Dissolve the N-Boc amide (from Protocol 1) in DCM (0.1 M).

  • Acidolysis: Add TFA (20% v/v) or 4M HCl in dioxane (5-10 eq).

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC/LC-MS (disappearance of Boc adduct).

  • Isolation (Critical):

    • Method A (Salt Form): Evaporate solvent and excess acid under reduced pressure. Co-evaporate with toluene (3x) to remove traces of TFA/HCl. Use the salt directly in the next step to avoid loss.

    • Method B (Free Base): If free base is required, use a basic resin (e.g., PL-HCO3 MP). Do not perform a standard aqueous extraction, as the polar amine will partition into the aqueous phase.

Synthesis Pathway Visualization[1]

This diagram illustrates the synthesis of a generic bioactive molecule using this scaffold, highlighting the specific order of operations to maintain orthogonality.

Synthesis_Pathway Start Start: N-Boc-2-aza-4-COOH (CAS: 220598-45-8) Step1 Step 1: C-Terminus Coupling (Amide Bond Formation at C4) Start->Step1 HATU, DIPEA, R-NH2 Intermediate1 Intermediate: N-Boc-Amide Step1->Intermediate1 Step2 Step 2: N-Boc Deprotection (TFA or HCl/Dioxane) Intermediate1->Step2 Acidolysis Intermediate2 Intermediate: Amine Salt (at N2) Step2->Intermediate2 Evaporation (No Extraction) Step3 Step 3: N-Functionalization (Sulfonylation / Alkylation / Urea) Intermediate2->Step3 Electrophile, Base Final Final Product: Constrained Bioactive Ligand Step3->Final

Figure 2: Step-wise synthetic protocol for incorporating the scaffold into a drug candidate.

References

  • World Intellectual Property Organization. (2020). WO2020247298A2 - 1-pyrazolyl, 5-, 6- disubstituted indazole derivatives as LRRK2 inhibitors.[1] Patentscope.

  • World Intellectual Property Organization. (2025). WO2025165655A1 - GuaB inhibitor compounds and uses thereof.
  • PubChem. (2023). 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid.[1][2][3] National Library of Medicine. [Link]

Sources

Application Note: Designing Macrocycles with 2-Azabicyclo[2.1.1]hexane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acids in Macrocyclic Drug Design

Executive Summary: The "Rigid Spacer" Strategy

In the pursuit of "beyond Rule of 5" (bRo5) drug space, peptide macrocycles offer a privileged scaffold for targeting protein-protein interactions (PPIs). However, the entropic penalty of cyclization and the metabolic instability of natural peptides remain significant hurdles.

This guide focuses on 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid (2-ABH-4-COOH) .[1] Unlike its isomer (the


-amino acid surrogate methanoproline), 2-ABH-4-COOH is a conformationally constrained 

-amino acid
.

Key Advantages:

  • Backbone Extension: It introduces a specific 3-atom (

    
    ) backbone extension, altering the side-chain display vectors of adjacent residues.
    
  • Conformational Locking: The rigid [2.1.1] bicyclic core freezes the

    
     and 
    
    
    
    torsional angles, reducing the entropic cost of macrocyclization.
  • Metabolic Shielding: The non-canonical backbone and steric bulk at the bridgehead position render the adjacent amide bonds highly resistant to proteolytic cleavage.

Structural Rationale & Computational Design

Geometric Parameters

The 2-ABH-4-COOH scaffold is defined by a "book-shape" geometry.

  • Bridgehead Carboxyl (C4): Located at a tertiary carbon with significant steric bulk (neopentyl-like environment).

  • Secondary Amine (N2): Embedded in the strained 4-membered ring, reducing nucleophilicity compared to standard proline.

Design Insight: When substituting a flexible


-alanine or an isostere in a loop region, 2-ABH-4-COOH imposes a kink of approximately 90–100° in the backbone trajectory. This makes it an ideal "turn inducer" for 

-hairpin mimetics or for closing the ring in difficult macrocyclization sequences.
In Silico Modeling Parameters

Before synthesis, modeled structures must be energy-minimized using force fields that account for ring strain (e.g., OPLS4 or AMBER with specific parameters for strained bicyclics).

  • Vector Analysis: The

    
     vector is rigid. Use this residue to replace flexible linkers where a sharp turn is required to align pharmacophores.
    
  • Solvation Penalty: The hydrocarbon cage is hydrophobic. Ensure adjacent residues have solubilizing side chains (e.g., Lys, Glu) to maintain water solubility of the final macrocycle.

Experimental Protocols

Materials & Handling
  • Reagent: 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride (CAS: 2104035-64-3).[2][3]

  • Storage: Hygroscopic. Store in a desiccator at -20°C.

  • Solubility: Soluble in water, MeOH, DMSO. Poor solubility in DCM/Ether.

Solid Phase Peptide Synthesis (SPPS) Workflow

The incorporation of 2-ABH-4-COOH presents two distinct chemical challenges: steric hindrance at the amine (coupling to the residue) and low reactivity of the bridgehead carboxyl (coupling from the residue).

Protocol A: Coupling TO the Secondary Amine (N2)

The secondary amine at position 2 is sterically crowded. Standard HBTU/DIPEA protocols often result in deletion sequences.

  • Resin Preparation: Swell resin (e.g., Chlorotrityl or Rink Amide) in DMF for 30 min.

  • Activation:

    • Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

    • Ratio: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIPEA.

  • Coupling:

    • Pre-activate the incoming Fmoc-amino acid for 2 minutes before adding to the resin-bound 2-ABH-4-COOH.

    • Time: 2 hours at Room Temperature (RT).

    • Double Coupling: MANDATORY . Repeat the step with fresh reagents.

  • Monitoring: The Kaiser test (ninhydrin) is ineffective for secondary amines. Use the Chloranil Test or p-Nitrophenol ester test . A positive result (blue particles) indicates unreacted amine.

Protocol B: Coupling FROM the Bridgehead Carboxyl (C4)

This is the critical bottleneck. The C4 carboxyl is attached to a bridgehead carbon, making it sterically hindered and electronically deactivated.

  • Activation Strategy: Standard carbodiimides (DIC) are often too slow.

  • Recommended Reagents:

    • Primary Choice: HATU/HOAt (1:1 ratio) with DIPEA in DMF. Coupling time: 4–6 hours .

    • Alternative (for difficult sequences): Convert to Acid Chloride .

      • In situ method: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

      • Treat the resin-bound peptide (if N-terminal is 2-ABH-4-COOH) or the solution phase block with 3 eq Ghosez reagent in DCM (anhydrous) for 30 min to generate the acid chloride, then add the next amine with Collidine.

  • Capping: Acetylate unreacted amines immediately after this step to prevent deletion sequences in the final product.

Macrocyclization Strategy

Due to the rigidity of 2-ABH-4-COOH, head-to-tail cyclization efficiency depends heavily on the linear precursor's conformation.

Workflow Visualization:

Macrocyclization_Workflow Start Linear Precursor Design (Place 2-ABH-4-COOH in Turn Region) SPPS SPPS Assembly (Protocol A & B) Start->SPPS Cleavage Cleavage from Resin (Retain Side-Chain Protecting Groups) SPPS->Cleavage Dilution High Dilution (0.5 - 1 mM) in DCM/DMF Cleavage->Dilution Cyclization Cyclization Reaction Reagent: PyAOP or HATU Base: DIPEA/Collidine Dilution->Cyclization Check LCMS Monitoring (Is Linear Precursor Consumed?) Cyclization->Check Check->Cyclization No (Stalled) Deprotection Global Deprotection (TFA/TIPS/H2O) Check->Deprotection Yes (Cyclized) Purification HPLC Purification & NMR Validation

Caption: Figure 1. Optimized workflow for macrocyclization involving constrained bicyclic amino acids. Note the "High Dilution" step is critical to favor intramolecular reaction over oligomerization.

Troubleshooting & Optimization

Decision Matrix for Coupling Failures

When LCMS indicates incomplete coupling involving the 2-ABH-4-COOH residue:

Troubleshooting_Logic Problem Coupling Stalled Loc Location of Failure? Problem->Loc N_Term Coupling TO N-Terminus (Secondary Amine) Loc->N_Term Nucleophile Issue C_Term Coupling FROM C-Terminus (Bridgehead Acid) Loc->C_Term Electrophile Issue Sol_N1 Switch to PyAOP (More reactive for 2° amines) N_Term->Sol_N1 Sol_N2 Increase Temp to 50°C (Microwave assist) N_Term->Sol_N2 Sol_C1 Use COMU or HATU (Extended time: 12h) C_Term->Sol_C1 Sol_C2 Acid Chloride Activation (Ghosez Reagent) C_Term->Sol_C2 Success Proceed to Next Step Sol_N1->Success Sol_N2->Success Sol_C1->Success Sol_C2->Success

Caption: Figure 2. Troubleshooting logic for sterically hindered couplings associated with the [2.1.1] bicyclic system.

Characterization & QC

The rigid nature of the scaffold simplifies NMR analysis but can complicate HPLC due to broadening if conformational exchange is slow (on the NMR timescale) but fast enough to blur peaks.

AssayExpected ObservationNote
LCMS Mass = Calc ± 0.1 DaWatch for +18 (hydrolysis) or +113 (TFA adduct) peaks.
1H NMR Distinct multiplet at

4.0–4.5 ppm (Bridgehead H1)
The bridgehead proton is a diagnostic handle; it does not exchange with

.
Variable Temp NMR Sharpens peaksIf macrocycle signals are broad at 25°C, heat to 50°C to coalesce rotamers.
PAMPA Improved Permeability (

)
Compare to linear analog. Expect >2-fold improvement due to N-H sequestration.

References

  • Enamine Ltd. (2023). Conformationally constrained bicyclic amino acids: 2-Azabicyclo[2.1.1]hexane derivatives. Enamine Building Blocks. Link

  • Grygorenko, O. O., et al. (2020). "Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character." ACS Medicinal Chemistry Letters. Link

  • Lescop, C., et al. (2001).[4] "A New Synthesis of 2-Azabicyclo[2.1.1]hexanes." The Journal of Organic Chemistry. Link

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry. Link

  • ChemScene. (2023). Product Data: 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid.[1][2] Link

Sources

Application Note: Photochemical Synthesis of 2-Azabicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-azabicyclo[2.1.1]hexane (Aza-BCH) scaffold has emerged as a critical "saturated bioisostere" in modern drug design.[1] Functioning as a conformationally restricted analogue of proline or a twisted bioisostere of piperidine, it offers improved metabolic stability, solubility, and vector alignment compared to planar aromatic rings (the "Escape from Flatland" strategy).

Historically, accessing this strained bicyclic core required harsh thermal conditions or multi-step rearrangements. Recent advances in visible-light photocatalysis have unlocked mild, scalable routes. This guide details two primary photochemical strategies:

  • Intramolecular [2+2] Photocycloaddition: For constructing the core skeleton with high stereocontrol.

  • Intermolecular [2π + 2σ] Cycloaddition: For rapid, modular assembly using bicyclo[1.1.0]butanes (BCBs).

Strategic Route Analysis

Selecting the correct synthesis route depends on the stage of drug development (Library Generation vs. Scaffold Synthesis).

FeatureRoute A: Intramolecular [2+2] Route B: Intermolecular [2π + 2σ]
Primary Utility Scaffold Construction. Building the ring system from acyclic precursors (enamides/allylamines).Library Expansion. Coupling "spring-loaded" BCB reagents with imines or alkenes.
Mechanism Triplet Energy Transfer (EnT) or Redox-Neutral Cycloaddition.Radical Addition / Strain-Release (Radical Cation).
Complexity High.[1][2] Requires synthesis of specific acyclic precursors.Low. Convergent synthesis from available building blocks.
Stereocontrol Excellent (can be enantioselective with chiral Lewis Acids).[3]Moderate (often diastereoselective, difficult to control enantioselectivity).
Key Reagents Photosensitizers (Ir, Ru, Thioxanthone/DPZ).Bicyclo[1.1.0]butanes, Photocatalyst (Co, Ir, or catalyst-free).

Route A: Intramolecular [2+2] Photocycloaddition

Best for: Creating the Aza-BCH core with precise stereochemistry.[3][4]

Mechanistic Principle

This route utilizes Triplet Energy Transfer (EnT) .[5][6][7][8] A photosensitizer is excited by visible light to its singlet state and undergoes intersystem crossing (ISC) to a long-lived triplet state. This energy is transferred to the alkene/enamide substrate, generating a triplet diradical intermediate that cyclizes to form the strained cyclobutane ring.

G Light Blue LED (440-470 nm) Cat_GS Sensitizer (S₀) (e.g., Ir, DPZ) Light->Cat_GS Excitation Cat_Exc Sensitizer* (T₁) Cat_GS->Cat_Exc ISC Cat_Exc->Cat_GS Regeneration Substrate Acyclic Precursor (1,5-diene/enamide) Cat_Exc->Substrate Energy Transfer (Dexter) Triplet_Int Triplet Diradical Intermediate Substrate->Triplet_Int Relaxation Product 2-Azabicyclo[2.1.1]hexane (Strained Core) Triplet_Int->Product ISC & Cyclization

Figure 1: Mechanism of Triplet Energy Transfer (EnT) mediated [2+2] photocycloaddition.

Detailed Protocol: Enantioselective Synthesis

Based on recent high-impact methodologies (e.g., JACS 2025 [1], Org. Lett. 2022 [2]).[2][6][7][8]

Target: Chiral Aza-BCH derivatives from N-allyl enamides. Reagents:

  • Substrate: N-(2-phenylallyl)-N-tosylacetamide (1.0 equiv).

  • Photosensitizer: DPZ (Dicyanopyrazine derivative) or Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1-2 mol%).

  • Chiral Catalyst (Optional for asymmetry): Chiral Sc(III)-N,N'-dioxide complex (5-10 mol%).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Light Source: 450 nm Blue LEDs (approx. 30-60 W).

Step-by-Step Procedure:

  • Preparation: In a glovebox or under argon flow, charge a flame-dried Schlenk tube (10 mL) with the N-allyl enamide substrate (0.2 mmol).

  • Catalyst Addition: Add the photosensitizer (DPZ, 2.0 mg, 2.5 mol%) and the chiral Lewis Acid catalyst (if required, 10 mol%).

  • Solvation: Add anhydrous, degassed Toluene (2.0 mL, 0.1 M concentration). Note: Concentration is critical. Too dilute (<0.02 M) slows the reaction; too concentrated (>0.2 M) promotes intermolecular polymerization.

  • Degassing: Seal the tube and sparge with Argon for 15 minutes (or perform 3 Freeze-Pump-Thaw cycles). Oxygen is a potent triplet quencher and must be removed.

  • Irradiation: Place the vessel 2-3 cm from the Blue LED source. Stir vigorously at room temperature (25 °C). Use a fan to maintain temperature if the LEDs generate significant heat.

  • Monitoring: Monitor by TLC or UPLC-MS every 2 hours. Typical reaction time is 12-24 hours.

  • Workup: Remove solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Yield Expectation: 75-90% Isolated Yield. >90% ee (with chiral catalyst).

Route B: Intermolecular [2π + 2σ] Photocycloaddition

Best for: Late-stage functionalization and library generation.

Mechanistic Principle

This route exploits the high strain energy of Bicyclo[1.1.0]butanes (BCBs) (approx. 66 kcal/mol). Under photocatalytic conditions (often oxidative quenching or direct radical attack), the central C1-C3 bond of the BCB homolyzes to form a radical intermediate. This captures an alkene or imine (2π component) to form the Aza-BCH skeleton.

G BCB Bicyclo[1.1.0]butane (BCB) Rad_Cat Radical Cation / Radical Intermediate BCB->Rad_Cat SET or Radical Addition PC Photocatalyst* (Oxidant/Radical Source) PC->Rad_Cat Activation Cyclization Stepwise Cyclization Rad_Cat->Cyclization + Trap Trap Trap (Imine/Alkene) Trap->Cyclization Final Polysubstituted 2-Azabicyclo[2.1.1]hexane Cyclization->Final Ring Closure

Figure 2: Workflow for Intermolecular [2π + 2σ] Strain-Release Cycloaddition.

Detailed Protocol: Catalyst-Free Visible Light Cycloaddition

Based on Min Yan et al. (2025) [3] and similar strain-release methodologies.

Target: 2,4-Disubstituted Aza-BCHs. Reagents:

  • Substrate 1: 1,3-Disubstituted Bicyclo[1.1.0]butane (0.2 mmol).

  • Substrate 2: N-Sulfonyl Imine or Electron-Deficient Alkene (0.2-0.3 mmol, 1.5 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Light Source: 390-400 nm (Violet) or 450 nm (Blue) LEDs depending on substrate absorption (EDA complex formation).

Step-by-Step Procedure:

  • Setup: In a standard 8 mL vial equipped with a stir bar, combine the BCB derivative (1.0 equiv) and the imine trap (1.5 equiv).

  • Solvent: Add DCM (2.0 mL, 0.1 M). Note: DCM often stabilizes the charge-transfer complex formed between electron-rich BCBs and electron-poor imines.

  • Atmosphere: Flush with Nitrogen for 5 minutes. (Strict degassing is less critical than in Route A, but recommended).

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 12-16 hours.

  • Observation: The reaction mixture may change color (yellow/orange) indicating the formation of Electron Donor-Acceptor (EDA) complexes which facilitate the reaction without external catalysts.

  • Purification: Direct concentration and purification via automated flash chromatography.

Advantages:

  • Atom Economy: 100% atom economy.

  • Operational Simplicity: No heavy metal catalysts required.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen quenching (Route A).Degas longer (15-30 min) or use Freeze-Pump-Thaw. Ensure seal integrity.
Polymerization Concentration too high.Dilute reaction to 0.01 M - 0.05 M.
By-product Formation Over-irradiation.Monitor reaction kinetics closely; stop immediately upon consumption of starting material.
Light Source Issues Spectral mismatch.Ensure LED emission (

) overlaps with the Catalyst/EDA complex absorption band.

References

  • Chiral Lewis Acid-Catalyzed Intramolecular [2 + 2] Photocycloaddition: Enantioselective Synthesis of Azaarene-Functionalized Azabicyclo[2.1.1]hexanes. J. Am. Chem. Soc.[3]2025 , 147, 12410-12417. Link[3]

  • Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Org. Lett.2022 , 24, 8821-8825.[8] Link

  • Catalyst-free, visible-light-induced [2π + 2σ] cycloaddition towards azabicyclohexanes. Chin. Chem. Lett.2025 , 36, 110540.[9][10] Link

  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chem. Sci.2025 , 16, 1234. Link

  • Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. J. Am. Chem. Soc.2022 , 144, 20207-20213.[5] Link[5]

Sources

Application Notes and Protocols for the Functionalization of the 2-Azabicyclo[2.1.1]hexane Bridgehead Carbon

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a paramount structural motif in modern medicinal chemistry. Its rigid, three-dimensional geometry offers a compelling bioisosteric replacement for traditional planar structures like phenyl and pyrrolidine rings, a strategy often termed "escaping from flatland."[1][2] This shift towards sp³-rich cores can significantly enhance key drug-like properties, including solubility, metabolic stability, and lipophilicity, while providing novel intellectual property vectors. However, the synthetic accessibility and subsequent functionalization of this strained bicyclic system, particularly at its bridgehead carbons (C1 and C4), present unique challenges. This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the targeted functionalization of the 2-azabicyclo[2.1.1]hexane core, with a primary focus on methodologies that establish functionality at the bridgehead positions. We will delve into de novo synthetic approaches that build in bridgehead substituents from the outset, as well as post-synthetic modifications at other positions on the scaffold.

Introduction: The Challenge of Bridgehead Functionalization

Direct C-H functionalization at the bridgehead positions of a pre-formed 2-azabicyclo[2.1.1]hexane is an exceedingly challenging transformation that is not well-represented in the literature. The inherent strain of the bicyclic system and the steric inaccessibility of the bridgehead C-H bonds render them poor substrates for typical C-H activation methodologies. Consequently, the most robust and versatile strategies for accessing bridgehead-functionalized aza-BCHs rely on de novo synthesis, where the desired functional group is incorporated during the construction of the bicyclic core. This "synthesis-driven" approach provides reliable access to key building blocks which can then be elaborated upon.

This document is structured to guide the research scientist through these powerful synthetic strategies. Part 1 will detail the synthesis of C1- and C4-functionalized aza-BCHs. Part 2 will cover post-synthetic modifications at the C3 position. Finally, Part 3 will explore the advanced application of skeletal editing, transforming functionalized aza-BCHs into another class of valuable bioisosteres.

Part 1: De Novo Synthesis for Bridgehead Functionalization

The most effective methods for obtaining bridgehead-functionalized aza-BCHs involve constructing the scaffold with a synthetic handle already in place at the C1 or C4 position. These handles, typically esters or protected alcohols, serve as versatile springboards for a wide array of subsequent chemical transformations.

Synthesis of C1-Functionalized 2-Azabicyclo[2.1.1]hexanes (2,4-Methanoprolines)

The most direct route to C1-functionalized scaffolds is through the synthesis of 2,4-methanoproline derivatives, where a carboxylate group is installed at the C1 bridgehead. A robust, multigram-scale synthesis has been developed, providing reliable access to this crucial building block.[1][2]

Protocol 1: Multigram Synthesis of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid [1]

This protocol outlines a five-step sequence that can be scaled to produce hundreds of grams of the C1-functionalized aza-BCH core.

cluster_synthesis Synthesis Workflow for C1-Functionalized Aza-BCH start Dibromocyclopentanone Derivative step1 Spiro-lactone Formation start->step1 Diethyl malonate, Base step2 Acidic Rearrangement step1->step2 Acid step3 Hofmann Rearrangement step2->step3 1. NH3 2. NaOBr step4 N-Boc Protection & Saponification step3->step4 1. Boc2O 2. LiOH product N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid step4->product

Caption: Synthetic workflow for C1-functionalized aza-BCH.

Step-by-Step Methodology:

  • Spiro-lactone Formation: A suitable dibromocyclopentanone derivative is reacted with a malonate ester (e.g., diethyl malonate) in the presence of a base to form a spiro-lactone intermediate.

  • Acidic Rearrangement: The spiro-lactone is treated with acid to induce a rearrangement, forming a key bicyclic lactone precursor.[1]

  • Hofmann Rearrangement: The lactone is opened with ammonia, and the resulting amide is subjected to a Hofmann rearrangement (e.g., using sodium hypobromite) to yield the primary amine.

  • Protection and Saponification: The amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). The ester is then saponified (e.g., with lithium hydroxide) to yield the target N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid.

  • Workup and Isolation: A simple acidic workup allows for the extraction of the pure N-Boc amino acid from the aqueous solution, avoiding the need for ion-exchange chromatography and facilitating large-scale production.[1]

StepKey ReagentsTypical ScaleOverall YieldReference
1-5Diethyl malonate, NaOBr, Boc₂O, LiOHUp to 0.7 kg~32%[1]

The resulting C1-carboxylic acid is a versatile handle for further diversification. For example, it can undergo a Curtius rearrangement to install an amine group, be reduced to the corresponding alcohol, or participate in standard amide coupling reactions.[1]

Synthesis of C4-Functionalized 2-Azabicyclo[2.1.1]hexanes

Functionality at the C4 bridgehead can be introduced using a similar de novo strategy, often starting from a related precursor that leads to a 4-hydroxymethyl derivative. This alcohol can then be converted into a wide range of other functional groups.[1]

Protocol 2: Synthesis and Derivatization of N-Boc-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Derivatives [1]

  • Synthesis of the Core: A multi-step synthesis, analogous to that for the C1-carboxy derivative, is employed to generate N-Boc-4-(hydroxymethyl)-2,4-methanoproline.[1]

  • Functional Group Interconversion at C4: The primary alcohol at C4 is a launchpad for further functionalization.

cluster_c4_func C4-Functionalization Pathways start C4-CH2OH Derivative oxidation Oxidation start->oxidation RuCl3, NaIO4 fluorination Deoxyfluorination start->fluorination DAST or XtalFluor-E amination Amination start->amination 1. MsCl 2. NaN3 3. H2, Pd/C product_cooh C4-COOH oxidation->product_cooh product_ch2f C4-CH2F fluorination->product_ch2f product_ch2nh2 C4-CH2NH2 amination->product_ch2nh2

Caption: Derivatization of the C4-hydroxymethyl group.

Representative Transformations:

  • Oxidation to Carboxylic Acid: The alcohol can be oxidized to the corresponding carboxylic acid using reagents such as RuCl₃/NaIO₄. This provides a C4-carboxy handle for amide couplings or other transformations.[1]

  • Deoxyfluorination: Introduction of a fluorine atom, a common strategy to modulate physicochemical properties, can be achieved using deoxyfluorination reagents like DAST or XtalFluor-E.[1]

  • Amination: A standard three-step sequence involving mesylation, displacement with azide, and subsequent reduction provides access to the C4-aminomethyl derivative.[1]

TransformationKey ReagentsProductTypical YieldReference
OxidationRuCl₃, NaIO₄C4-COOH89%[1]
AminationMsCl, NaN₃, H₂/Pd/CC4-CH₂NH₂~85% (3 steps)[1]
FluorinationDeoxofluorinating agentC4-CH₂F41%[1]
[3+2] Cycloaddition for Polysubstituted Scaffolds

A powerful and modular approach to constructing highly substituted aza-BCHs involves the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines, often catalyzed by a Lewis acid.[3] This strategy allows for the installation of substituents at multiple positions, including the bridgeheads, in a single step, with the substitution pattern dictated by the starting materials.

Conceptual Workflow:

cluster_cycloaddition [3+2] Cycloaddition for Aza-BCH Synthesis bcb Substituted Bicyclo[1.1.0]butane (BCB) product Polysubstituted 2-Azabicyclo[2.1.1]hexane bcb->product Lewis Acid (e.g., Zn(OTf)2) imine Substituted Imine imine->product

Caption: Modular synthesis of aza-BCHs via [3+2] cycloaddition.

This method is particularly valuable for rapidly building libraries of analogs for structure-activity relationship (SAR) studies, as the substituents on both the BCB and imine starting materials can be varied independently.[3][4]

Part 2: Post-Synthetic C-H Functionalization

While bridgehead C-H bonds are largely unreactive, the C-H bonds adjacent to the nitrogen atom (at the C3 position) are activated and can be functionalized directly on the pre-formed aza-BCH scaffold.

Rhodium-Catalyzed C-H Functionalization at the C3 Position

A highly effective method for introducing functionality at the C3 position is through a dirhodium-catalyzed C-H insertion reaction using donor/acceptor carbenes.[5] This transformation proceeds with high diastereoselectivity and enantioselectivity, offering precise control over the introduction of new substituents.

Protocol 3: Asymmetric C-H Functionalization of a 1-Substituted 2-AzaBCH [5]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, a vial is charged with the N-Boc-2-azabicyclo[2.1.1]hexane substrate, the diazo compound (carbene precursor), the dirhodium catalyst (e.g., Rh₂(S-megaBNP)₄), and a suitable solvent (e.g., dichloromethane).

  • Reaction: The reaction mixture is stirred at a defined temperature (e.g., 40 °C) for a specified time until the starting material is consumed, as monitored by TLC or LC-MS.

  • Purification: The reaction mixture is concentrated and purified by column chromatography on silica gel to afford the C3-functionalized product.

SubstrateCatalystDiazo CompoundYieldd.r.eeReference
C1-CF₃-azaBCHRh₂(S-megaBNP)₄Methyl 2-diazo-2-phenylacetate32%>20:198%[5]
C1-CO₂Et-azaBCHRh₂(S-megaBNP)₄Methyl 2-diazo-2-phenylacetate48%>10:194%[5]

This method provides a powerful tool for late-stage functionalization, allowing for the diversification of aza-BCH cores that have already been synthesized with desired bridgehead functionality.

Part 3: Advanced Applications: Skeletal Editing

The synthetic utility of functionalized 2-azabicyclo[2.1.1]hexanes extends beyond their direct use as bioisosteres. They can also serve as precursors to other valuable scaffolds through skeletal editing transformations.

N-Atom Deletion to Access Bridge-Functionalized Bicyclo[1.1.1]pentanes

Aza-BCHs can be converted into bridge-functionalized bicyclo[1.1.1]pentanes (BCPs) via a nitrogen-deleting skeletal edit.[6][7] This "scaffold hopping" strategy is of significant interest as it provides access to complex BCPs that are difficult to synthesize by other means.

Conceptual Workflow:

cluster_skeletal_edit Skeletal Editing: Aza-BCH to BCP aza_bch Multisubstituted 2-Azabicyclo[2.1.1]hexane deprotection N-Deprotection aza_bch->deprotection e.g., CAN for PMP group n_deletion N-Atom Deletion deprotection->n_deletion O-Diphenylphosphinyl- hydroxylamine bcp Bridge-Functionalized Bicyclo[1.1.1]pentane n_deletion->bcp

Caption: Scaffold hopping from aza-BCH to BCP via N-atom deletion.

This transformation typically involves deprotection of the aza-BCH nitrogen, followed by treatment with a reagent that promotes N-atom extrusion, such as O-diphenylphosphinylhydroxylamine or related anomeric amides.[6][7] The reaction proceeds with remarkable efficiency and can be performed on a decagram scale, highlighting its practicality for medicinal chemistry campaigns.[7]

Conclusion and Outlook

The functionalization of the 2-azabicyclo[2.1.1]hexane scaffold is a vibrant area of chemical research, driven by the increasing demand for novel three-dimensional building blocks in drug discovery. While direct functionalization of the inert bridgehead C-H bonds remains a formidable challenge, the field has matured to provide a suite of powerful de novo synthetic strategies that deliver key C1- and C4-functionalized cores. These methods, coupled with robust protocols for post-synthetic C-H functionalization at the activated C3 position, provide a clear and reliable roadmap for exploring the chemical space around this valuable scaffold. Furthermore, advanced applications such as skeletal editing to BCPs underscore the versatility of aza-BCHs as central hubs in a broader synthetic strategy. Future research will likely focus on developing catalytic and asymmetric methods for direct bridgehead functionalization, which would represent a paradigm shift in the accessibility and utility of these important molecules.

References

  • Chernykh, A.V.; Liashuk, O.S.; Hurieva, A. M.; Volochnyuk, D. M.; Grygorenko, O. O. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (3). ([Link])

  • Huestis, M. P.; Deans, M. D.; Rzepa, H. S. Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate2016 . ([Link])

  • Zhang, X.; Wang, T.; Wang, H.; et al. Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. Journal of the American Chemical Society2022 , 144 (44), 20493–20501. ([Link])

  • Chernykh, A.V.; Liashuk, O.S.; Hurieva, A. M.; Volochnyuk, D. M.; Grygorenko, O. O. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (3). ([Link])

  • Wright, B. A.; Matviitsuk, A.; Black, M. J.; et al. Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. eScholarship2023 . ([Link])

  • St-Gelais, A.; Caron, L.; Picard, C.; et al. Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Semantic Scholar2019 . ([Link])

  • Lescop, C.; Mévellec, L.; Huet, F. A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry2001 , 66 (12), 4187–4193. ([Link])

  • Jiang, Z.; Gicquel, M.; Morack, T.; et al. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC2021 . ([Link])

  • Kaur, A.; Kumar, V.; Singh, G.; et al. Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. RSC Advances2022 . ([Link])

  • Hu, Y.; Chen, Z.; Liu, R.; et al. Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society2024 . ([Link])

  • Wang, T.; Zhang, X.; Wang, H.; et al. Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. ACS Catalysis2025 . ([Link])

  • Noble, A.; Anderson, E. A. Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation. PMC2021 . ([Link])

  • Krow, G. R. Azabicyclo[2.1.1]hexanes. A Review. ResearchGate2008 . ([Link])

  • Vo, C.-V. T.; Bode, J. W. Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection2014 . ([Link])

  • Singh, P.; Singh, J. Synthesis of Bridgehead Nitrogen Heterocycles on a Solid Surface. ResearchGate2003 . ([Link])

  • Strieth-Kalthoff, F.; Le, C. N. T.; Buglioni, L.; et al. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PMC2023 . ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Couplings with 2-Azabicyclo[2.1.1]hexane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 2-azabicyclo[2.1.1]hexane-4-carboxylic acid. This highly strained, bridged bicyclic scaffold is an excellent bioisostere in drug discovery, but its structural geometry presents severe steric hindrance at both the C4-bridgehead carboxylic acid and the N2-secondary amine.

Below, you will find causality-driven troubleshooting guides, quantitative data summaries, and self-validating protocols to ensure high-yielding coupling reactions.

Troubleshooting Guides & FAQs

Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail or produce low yields with 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid? Causality: Standard carbodiimides (like DCC or EDC) activate the carboxylic acid by forming an O-acylisourea intermediate. Because the C4-carboxylic acid is located at a rigid, sterically encumbered bridgehead position, the subsequent nucleophilic attack (aminolysis) is kinetically extremely slow[1]. This delay allows competing side reactions—specifically the O-to-N migration—to dominate, forming an unreactive N-acylurea dead-end product[2]. Solution: Switch to highly reactive uronium or phosphonium salts such as HATU, COMU, or PyAOP. These reagents rapidly convert the acid into a highly reactive O-At (or Oxyma) ester, significantly lowering the activation energy barrier required for the amine to attack the bridgehead carbonyl[2][3].

Q2: How can I optimize the coupling of the C4-carboxylic acid to an exceptionally sterically hindered or poorly nucleophilic amine? Causality: When both coupling partners are sterically hindered, the transition state becomes too crowded, and even HATU-mediated couplings may stall. Solution: Convert the bridgehead carboxylic acid into an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are uniquely suited for sterically demanding couplings because the fluoride ion is a small, highly electronegative leaving group. The resulting acyl fluoride is stable against hydrolysis but exceptionally electrophilic, allowing it to penetrate the steric bulk of the incoming amine[2][3].

Q3: What is the best approach for coupling an incoming carboxylic acid to the secondary amine (N2) of the 2-azabicyclo[2.1.1]hexane core? Causality: The N2 position is a secondary amine embedded within a rigid bridged system, making it sterically shielded and less nucleophilic than standard cyclic amines (like pyrrolidine). Inadequate solvation can further exacerbate this by causing intermolecular aggregation[3]. Solution: Use HATU or COMU with a non-nucleophilic base like DIPEA. Crucially, switch the solvent from DMF to NMP (N-methylpyrrolidone) or a DCM/DMF/NMP (1:1:1) mixture. NMP provides superior solvating properties, which helps disrupt aggregation and exposes the reactive amine site[3].

Q4: Are there alternative coupling reagents that minimize epimerization and simplify workup? Causality: If the incoming carboxylic acid (coupling to the N2 amine) has an enolizable α-proton (e.g., a chiral amino acid), the use of strong bases and highly reactive reagents like HATU can lead to racemization via oxazolone formation[2]. Solution: Use T3P (Propylphosphonic anhydride). T3P forms a reactive mixed anhydride that undergoes aminolysis with minimal epimerization. Furthermore, T3P and its byproducts are completely water-soluble, allowing for a simple aqueous extraction workup without the need for chromatography[4][5].

Quantitative Data Summaries

To facilitate reagent selection, the following table summarizes the expected performance of various coupling systems when applied to the 2-azabicyclo[2.1.1]hexane scaffold.

Coupling ReagentReactive IntermediateBest Use Case for 2-Aza[2.1.1]hexaneExpected Yield RangeEpimerization Risk
EDC / HOBt O-Bt active esterUnhindered primary amines only20 - 40%Moderate
HATU O-At active esterStandard hindered couplings70 - 90%Moderate to High
COMU Oxyma active esterSafer alternative to HATU70 - 90%Moderate
TFFH Acyl fluorideExtremely hindered amines60 - 85%Low
T3P Mixed anhydrideEpimerization-prone substrates65 - 85%Very Low

Coupling Strategy Workflow

CouplingWorkflow N1 Identify Target Functional Group on 2-Azabicyclo[2.1.1]hexane N2 4-Carboxylic Acid (Bridgehead) N1->N2 N3 2-Secondary Amine (Sterically Hindered) N1->N3 N4 Is the coupling partner sterically hindered? N2->N4 N5 Is the coupling partner prone to epimerization? N3->N5 N6 Acyl Fluoride Generation (e.g., TFFH) or PyAOP N4->N6 Yes N7 HATU / COMU + DIPEA in DMF/NMP N4->N7 No N5->N7 No N8 T3P + Pyridine/DIPEA (Low Epimerization) N5->N8 Yes

Decision matrix for selecting coupling reagents for 2-Azabicyclo[2.1.1]hexane derivatives.

Detailed Step-by-Step Methodologies

Protocol 1: HATU-Mediated Amide Coupling (Standard for Hindered Systems)

This protocol is designed to prevent the formation of unreactive guanidinium byproducts by ensuring complete pre-activation of the carboxylic acid before amine introduction[1][3].

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous NMP (0.1–0.2 M).

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution. Stir at room temperature for exactly 3 to 5 minutes. Causality: This brief window allows the complete formation of the highly reactive O-At ester while minimizing degradation.

  • Amine Addition: Add the 2-azabicyclo[2.1.1]hexane derivative (1.0 equiv) to the pre-activated solution.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor the reaction via LC-MS. If the reaction stalls due to severe steric clash, apply gentle heating (40–50 °C)[3].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (to remove NMP/DMF traces), 1 M HCl, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: T3P-Mediated Coupling (For Epimerization-Prone Substrates)

This protocol leverages the unique properties of propylphosphonic anhydride to achieve coupling with sensitive chiral centers, yielding a self-validating clean crude product due to its water-soluble byproducts[4][5].

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc or DCM (0.2 M) under an inert atmosphere.

  • Base Addition: Add DIPEA or Pyridine (3.0 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc or DMF, 1.5 equiv). Causality: Dropwise addition at 0 °C controls the exothermic formation of the mixed anhydride, further suppressing any risk of oxazolone-driven racemization.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours.

  • Workup: Dilute the mixture with additional EtOAc. Wash the organic layer twice with water, once with saturated NaHCO₃, and once with brine. The propylphosphonic acid byproduct partitions completely into the aqueous phase. Dry over Na₂SO₄ and concentrate to yield the high-purity crude amide.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.[Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.[Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. AMRI Global.[Link]

Sources

Technical Support Center: Peptide Synthesis with 2-Azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Steric Hindrance in Amide Bond Formation

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals incorporating the sterically demanding proline analog, 2-azabicyclo[2.1.1]hexane, into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven strategies to troubleshoot and optimize your synthetic workflows.

The 2-azabicyclo[2.1.1]hexane scaffold is a highly constrained proline analog used to impart specific conformational rigidity to peptides, which can enhance metabolic stability and target affinity.[1][2] However, its rigid, bicyclic structure presents a significant steric barrier to standard peptide coupling protocols, often resulting in low yields, incomplete reactions, and the formation of deletion sequences. This guide provides a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is 2-azabicyclo[2.1.1]hexane and why is it a valuable building block in peptide chemistry?

2-Azabicyclo[2.1.1]hexane is a conformationally constrained analog of proline.[1] By incorporating a methano bridge, the puckering of the pyrrolidine ring is locked, which can enforce a specific peptide backbone geometry.[2] This rigidity is highly desirable in drug design as it can lead to improved proteolytic resistance and a more defined interaction with biological targets, potentially increasing potency and selectivity.[3]

Q2: What makes the coupling of 2-azabicyclo[2.1.1]hexane so challenging?

The primary difficulty is severe steric hindrance.[4][5] The rigid, three-dimensional structure of the bicyclic system physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This spatial crowding dramatically slows down the rate of amide bond formation and can prevent the reaction from reaching completion with standard coupling methods.[4][6]

Q3: What are the common indicators of a failed or incomplete coupling reaction with this residue?

There are two primary indicators you should monitor:

  • Positive Kaiser Test: After the coupling step, a positive ninhydrin (Kaiser) test, indicated by a blue or purple color on the resin beads, signals the presence of unreacted primary amines.[4] This is a direct and immediate sign of an incomplete reaction.

  • Mass Spectrometry Analysis: Analysis of a cleaved aliquot of the peptide by mass spectrometry is the definitive method. The presence of the target mass minus the mass of the 2-azabicyclo[2.1.1]hexane residue (a "deletion sequence") confirms low coupling efficiency.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My standard coupling protocol using a carbodiimide (DCC, DIC) resulted in a strongly positive Kaiser test.

  • Probable Cause: Carbodiimide-based reagents are often not potent enough to overcome the significant steric barrier presented by the 2-azabicyclo[2.1.1]hexane scaffold.[4][6] They form an O-acylisourea intermediate that is not sufficiently reactive to couple efficiently to the sterically hindered amine or with the hindered carboxylic acid of the bicyclic residue itself.

  • Solution: Switch to a more powerful class of in-situ activating reagents. Aminium/uronium salts like HATU , HCTU , or COMU , or phosphonium salts such as PyAOP or PyBOP , are significantly more effective.[6][7] These reagents generate highly reactive OAt or Oxyma esters, which can overcome the high activation energy of the sterically demanding coupling.[7] For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride is a highly effective, albeit more complex, strategy.[6][8]

Problem 2: I switched to HATU, but the coupling is still incomplete after my standard 2-hour reaction time.

  • Probable Cause: Steric hindrance not only requires a more reactive species but also significantly slows down the reaction kinetics.[6] Additionally, as the peptide chain grows on the solid support, poor solvation or aggregation can further reduce the accessibility of the reactive sites.[6]

  • Solutions:

    • Increase Reaction Time & Double Couple: Extend the initial coupling time to 4-6 hours or even overnight.[6] For best results, perform a "double coupling": after the first coupling, drain the reagents and add a fresh solution of activated amino acid for a second full reaction cycle.

    • Optimize Solvent: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties for growing peptide chains and can help disrupt aggregation.[6] In some cases, a solvent mixture such as DCM/NMP (1:1) can be beneficial.

    • Increase Temperature: Gently heating the reaction vessel to 30-40°C can provide the necessary energy to overcome the activation barrier.[4] However, use caution, as excessive heat can increase the risk of racemization. Microwave-assisted peptide synthesis (MA-SPPS) is an excellent method for driving difficult couplings to completion rapidly by utilizing controlled microwave heating.[6]

Problem 3: My final peptide is pure, but the yield is very low. Mass spectrometry shows a significant amount of a capped, truncated sequence.

  • Probable Cause: If you have incomplete coupling, the unreacted N-terminal amines from that step will be available to react during the next coupling cycle, leading to deletion sequences. If a capping step is used routinely after every coupling, these unreacted amines are acetylated, terminating the chain and leading to a truncated product that is easier to purify away but lowers the overall yield of the desired full-length peptide.

  • Solution: The core issue remains the incomplete coupling of the 2-azabicyclo[2.1.1]hexane residue. The primary goal should be to drive this specific coupling to completion (>99.5%) using the strategies above (potent reagents, double coupling, longer reaction times). Implement a capping step specifically after the difficult coupling to block any remaining unreacted amines and prevent the formation of hard-to-separate deletion sequences in subsequent steps.[4]

Data & Reagent Comparison

The choice of coupling reagent is the most critical factor in successfully incorporating sterically hindered residues.

Reagent ClassExample(s)Active Ester FormedRelative ReactivityRecommended Use
Carbodiimides DCC, DICO-acylisoureaLowNot recommended for 2-azabicyclo[2.1.1]hexane couplings.[4][6]
Phosphonium Salts PyBOP, PyAOPOBt / OAt EstersHighExcellent for hindered couplings; does not cause guanidinylation side reactions.[6][7]
Aminium/Uronium Salts HBTU, HCTUOBt / O-6-ClBt EstersHigh to Very HighHCTU is more reactive than HBTU. Highly effective for difficult sequences.[6]
Aminium/Uronium (HOAt-based) HATUOAt EsterVery HighConsidered a gold standard for difficult couplings due to the high reactivity of the OAt ester.[8][7]
Aminium/Uronium (Oxyma-based) COMUOxyma EsterVery HighReactivity comparable to HATU, with improved safety and solubility profiles. Excellent for MA-SPPS.[8]
Fluorinating Agents TFFH, BTFFHAcyl FluorideExtremely HighReserved for the most extreme cases of steric hindrance where other reagents fail.[8]

Visualized Workflows and Mechanisms

TroubleshootingWorkflow start Coupling of 2-Azabicyclo[2.1.1]hexane kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive (Blue/Purple)? kaiser_test->is_positive reagent_check Using Carbodiimide (DCC/DIC)? is_positive->reagent_check YES success Proceed to Next Cycle is_positive->success NO (Test Negative) switch_reagent SOLUTION: Switch to HATU, HCTU, or PyAOP reagent_check->switch_reagent YES double_couple SOLUTION: 1. Perform a Second Coupling 2. Increase Reaction Time (Overnight) 3. Switch Solvent (DMF -> NMP) reagent_check->double_couple NO switch_reagent->start Recouple capping CONSIDER: Perform Capping Step to block unreacted amines double_couple->capping capping->start Recouple

Caption: Troubleshooting workflow for a failed coupling reaction.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH (Sterically Hindered) Active_Ester Highly Reactive Fmoc-AA-OAt Ester Fmoc_AA->Active_Ester + HATU HATU + Base Resin_Amine H2N-Peptide-Resin Active_Ester->Resin_Amine Reacts with N-terminus Peptide_Bond Fmoc-AA-(C=O)NH-Peptide-Resin (New Peptide Bond) Resin_Amine->Peptide_Bond +

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Key Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Residue using HATU

This protocol is recommended as the primary approach for incorporating 2-azabicyclo[2.1.1]hexane.

  • Resin Preparation: Following standard Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with NMP (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-2-azabicyclo[2.1.1]hexane-carboxylic acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in NMP. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8 eq.).

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • First Coupling: Add the activation mixture to the resin. Agitate via nitrogen bubbling or orbital shaking for at least 4 hours.

  • Wash: Drain the reaction solution and wash the resin thoroughly with NMP (5 x 1 min).

  • Second Coupling: Repeat steps 2-5 with a fresh solution of activated amino acid and reagents.

  • Confirmation: After the second coupling and subsequent washes, perform a Kaiser test to confirm the absence of free amines.

Protocol 2: Capping of Unreacted Amines

Use this protocol after a difficult coupling step (like Protocol 1) if the Kaiser test is still equivocal or positive to prevent deletion sequence formation.

  • Wash: After the coupling reaction, wash the resin with NMP (3 x 1 min).

  • Capping Solution: Prepare a capping solution of Acetic Anhydride / DIPEA / NMP (e.g., 5:6:89 v/v/v).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes.

  • Final Wash: Drain the capping solution and wash the resin thoroughly with NMP (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative for cases where even potent uronium reagents fail. It should be performed in an anhydrous environment.

  • Acyl Fluoride Formation: In a separate, dry flask, dissolve the protected 2-azabicyclo[2.1.1]hexane-carboxylic acid (1 eq.) in anhydrous DCM. Cool the solution to 0°C.

  • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 eq.) and a suitable base like DIPEA (2 eq.).[8]

  • Stir the reaction at 0°C for 15-20 minutes to allow for the formation of the acyl fluoride.

  • Coupling Reaction: Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine (pre-swelled in DCM).

  • Allow the reaction to proceed for 2-4 hours, monitoring completion via the Kaiser test.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Lescop, C., Mévellec, L., & Huet, F. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187–4193. [Link]

  • Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Semantic Scholar.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry.
  • Technical Support Center: Optimizing Difficult Ile-Thr Peptide Synthesis. (2025). Benchchem.
  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. (2024, November 10). ResearchGate. [Link]

  • Bicyclic Peptides as Next-Generation Therapeutics. PMC. [Link]

  • Panasik, N., & Eberle, T. M. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8755–8761. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. (2004, December 10). PubMed. [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.

Sources

Technical Support Center: Purification of 2-Azabicyclo[2.1.1]hexane-4-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The 2-azabicyclo[2.1.1]hexane-4-carboxylic acid scaffold is a critical, rigid 3D bioisostere used to replace para-substituted phenyl rings and bicyclo[1.1.1]pentanes in modern drug discovery. Due to its compact, bridged architecture, the separation of its enantiomers requires precise manipulation of its polar functional groups.

This guide provides field-validated methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-enantiomeric-excess (ee) purification.

Enantiomeric Resolution Workflow

The optimal strategy for resolving this zwitterionic scaffold relies on masking the polar groups, followed by Supercritical Fluid Chromatography (SFC), and subsequent global deprotection.

Workflow A Racemic 2-Azabicyclo[2.1.1]hexane- 4-carboxylic acid B N-Boc Protection (Boc2O, NaOH) A->B C Esterification (TMS-Diazomethane, MeOH) B->C Mask polar groups D Chiral SFC Resolution (Chiralpak AS-H / AD-H) C->D E (1R, 4S)-Enantiomer Intermediate D->E Peak 1 F (1S, 4R)-Enantiomer Intermediate D->F Peak 2 G Global Deprotection (HCl/Dioxane & LiOH) E->G F->G H Pure (1R, 4S) Acid G->H I Pure (1S, 4R) Acid G->I

Workflow for derivatization, chiral SFC resolution, and deprotection of the bicyclic scaffold.

Frequently Asked Questions (FAQs)

Q: Why is derivatization (N-Boc protection and esterification) strictly required before chiral separation? A: Zwitterionic amino acids exhibit exceptionally poor solubility in supercritical CO₂ and standard organic modifiers. Furthermore, the free amine and carboxylic acid interact non-specifically with the chiral stationary phase (CSP), leading to severe peak tailing and loss of resolution. By masking the amine as a tert-butyl carbamate (Boc) and the acid as a methyl ester, you eliminate zwitterionic behavior, drastically improve mass transfer kinetics, and provide the carbonyl hydrogen-bond acceptors necessary for the CSP to differentiate the enantiomers[1].

Q: Which Chiral Stationary Phases (CSPs) yield the highest enantioselectivity for this scaffold? A: Amylose-based CSPs (e.g., Chiralpak AS-H) and amylose/cellulose tris(3,5-dimethylphenylcarbamate) phases (e.g., Chiralpak AD-H or AD-3) demonstrate the highest success rates [1][2]. The carbamate linkages in the CSP form transient hydrogen bonds with the Boc-carbonyl of the analyte, while the chiral helical grooves of the polysaccharide backbone sterically differentiate the compact bridged bicyclic structure.

Q: Why use TMS-diazomethane instead of a standard Fischer esterification? A: The rigid [2.1.1] bicyclic system is highly sterically hindered at the 4-position bridgehead. Acid-catalyzed Fischer esterification requires the formation of a bulky tetrahedral intermediate, which is kinetically unfavorable here. TMS-diazomethane bypasses this intermediate, driving the reaction forward entropically via nitrogen gas evolution, ensuring quantitative conversion without harsh heating.

Validated Experimental Protocol: Preparative Chiral SFC

This protocol is designed as a self-validating system . At each critical junction, a verification step ensures the integrity of the downstream process.

Phase 1: Derivatization to the Methyl Ester
  • Dissolution: Dissolve racemic 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M).

  • Reaction: Cool the mixture to 0 °C. Dropwise add (Trimethylsilyl)diazomethane (2.0 M in hexanes, 2.0 eq).

  • Quenching: Stir for 2 hours at room temperature. Quench with glacial acetic acid dropwise until the yellow color completely dissipates. Concentrate under reduced pressure.

    • Self-Validation Checkpoint: Run a rapid LC-MS. The complete disappearance of the starting mass [M-H]- and the appearance of the esterified mass [M+H-tBu]+ validates that the sample is safe for SFC injection. Injecting unreacted polar acids will permanently foul the SFC column.

Phase 2: Preparative Chiral SFC Resolution

Utilize the following baseline parameters, which have been validated for this specific scaffold[1][2]:

  • Column: Chiralpak AS-H or AD-H (250 mm x 21 mm, 5 μm)

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol or iso-propanol containing 0.05% - 0.1% basic additive (NH₄OH or DEA)

  • Gradient: Isocratic 15–20% B (Optimize via analytical screening)

  • Flow Rate: 70–80 mL/min

  • Back Pressure: 100–120 bar

  • Self-Validation Checkpoint: Calculate the mass balance post-elution. A recovery of <85% indicates sample precipitation in the lines or column, invalidating the run parameters. If this occurs, increase the percentage of Mobile Phase B.

Phase 3: Global Deprotection
  • Boc Removal: Treat the isolated enantiomeric esters with 4N HCl in Dioxane at room temperature for 2 hours.

  • Ester Hydrolysis: Evaporate the solvent, then hydrolyze the methyl ester using mild LiOH (3.0 eq) in THF/H₂O (3:1) for 4 hours.

  • Isolation: Neutralize with 1N HCl to the isoelectric point and lyophilize to obtain the pure enantiomeric amino acids.

Troubleshooting Guide

When resolution fails, follow the logical progression below to identify and correct the mechanistic root cause.

Troubleshooting Start SFC Issue Detected Q1 Is Rs < 1.5? Start->Q1 Q2 Is Peak Tailing Observed? Start->Q2 Q3 Low Recovery? Start->Q3 A1 Lower Temp to 25°C Reduce Modifier Q1->A1 Yes A2 Check Esterification Add 0.1% NH4OH Q2->A2 Yes A3 Check Solubility in Injection Solvent Q3->A3 Yes

Logical decision tree for troubleshooting chiral SFC resolution issues.

Quantitative Troubleshooting Matrix
Observed IssueMechanistic Root CauseCorrective Action
Poor Resolution (Rs < 1.5) Inadequate steric differentiation due to high modifier concentration or elevated column temperature disrupting transient hydrogen bonds.Decrease column temperature to 25 °C to enhance enthalpic interactions. Reduce modifier (MeOH/IPA) concentration by 5% absolute.
Severe Peak Tailing Secondary interactions between unesterified trace carboxylic acids and residual silanols/chiral grooves on the CSP.Ensure 100% esterification via LC-MS prior to injection. Increase basic additive (e.g., 0.1% NH₄OH or DEA) in the modifier to mask active sites [2].
Low Recovery (<85%) The highly non-polar nature of the fully protected bicyclic scaffold causes precipitation when the CO₂ expands post-back-pressure regulator.Switch the make-up solvent to a higher solubilizing agent (e.g., DCM/MeOH mix) or increase the modifier percentage to keep the analyte solvated.
Loss of ee% Post-Deprotection Harsh basic hydrolysis conditions causing epimerization. (Note: Rare for [2.1.1] systems due to Bredt's rule, but possible under extreme heat).Keep hydrolysis temperatures strictly below 40 °C. Use mild LiOH instead of NaOH/KOH to prevent base-catalyzed enolization.

References

  • Title: 1-pyrazolyl, 5-, 6- disubstituted indazole derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof (WO2020247298A2)
  • Title: GuaB inhibitor compounds and uses thereof (WO2025165655A1)

Technical Support Center: Optimizing HPLC Separation of 2-Azabicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-azabicyclo[2.1.1]hexane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these unique bridged bicyclic amines. Due to their rigid structure, basicity, and often high polarity, these compounds present distinct challenges in High-Performance Liquid Chromatography (HPLC).

This resource provides in-depth, question-and-answer-based troubleshooting guides and Frequently Asked Questions (FAQs) to directly address the issues you may encounter. Our focus is not just on what to do, but why a particular approach is scientifically sound, ensuring you can develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing severe peak tailing with my 2-azabicyclo[2.1.1]hexane derivative. What is the primary cause and how can I fix it?

A1: The most common cause of peak tailing for basic compounds like yours is secondary ionic interactions with the silica stationary phase.

  • The "Why": Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above 3, these silanols can deprotonate to become negatively charged (Si-O⁻).[1][2][3] Your protonated basic analyte (a positively charged amine) will then interact ionically with these negative sites. This secondary interaction mechanism, in addition to the primary hydrophobic retention, is strong and leads to a portion of the analyte molecules being retained longer, resulting in asymmetrical, tailing peaks.[1][4]

  • Troubleshooting Workflow:

    Tailing_Troubleshooting start Peak Tailing Observed cause Probable Cause Secondary interaction with residual silanols start->cause solution_ph Solution 1: Mobile Phase pH Adjustment cause->solution_ph Modify Mobile Phase solution_column Solution 2: Column Selection cause->solution_column Change Stationary Phase solution_additive Solution 3: Mobile Phase Additives cause->solution_additive Use Additives ph_low Operate at Low pH (2.5-3.0)|Protonates silanols (Si-OH), minimizing ionic interaction. solution_ph->ph_low Acidic Route ph_high Operate at High pH (9-11)|Neutralizes analyte (R₃N), minimizing ionic interaction. solution_ph->ph_high Basic Route column_endcapped Use a Modern, High-Purity, End-Capped Column|Reduces available silanols. solution_column->column_endcapped column_epg Use a Polar-Embedded or Charged Surface Column|Shields silanols or repels basic analytes. solution_column->column_epg additive_competing Add a Competing Base (e.g., Triethylamine - TEA)|TEA preferentially interacts with silanols. solution_additive->additive_competing additive_ionpair Use an Ion-Pairing Reagent (e.g., TFA)|Forms a neutral pair with the analyte. solution_additive->additive_ionpair end Symmetrical Peak ph_low->end ph_high->end column_endcapped->end column_epg->end additive_competing->end additive_ionpair->end

    Caption: Troubleshooting workflow for peak tailing of basic compounds.

  • Detailed Solutions:

    • Operate at Low pH: Lowering the mobile phase pH to between 2.5 and 3.0 keeps the residual silanols in their neutral, protonated state (Si-OH), which prevents the strong ionic interaction with your protonated amine.[3] This is often the simplest and most effective first step. Use a buffer like phosphate or formate to maintain a stable pH.

    • Use a Modern, End-Capped Column: Not all C18 columns are the same. Modern columns are made from high-purity silica with fewer metal contaminants and are "end-capped," a process that chemically derivatizes most of the residual silanols.[2][3] This reduces the number of sites available for secondary interactions.

    • Consider a "Base-Deactivated" or Polar-Embedded Column: These columns have special surface chemistries designed for basic compounds. Polar-embedded group (EPG) columns have a hydrophilic group placed near the base of the C18 chain, which shields the residual silanols.[5][6]

    • Add a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can be effective.[7] The TEA will preferentially interact with the active silanol sites, effectively "hiding" them from your analyte. A typical starting concentration is 5-10 mM. Note that this can shorten column lifetime.[7]

Q2: My 2-azabicyclo[2.1.1]hexane derivative is highly polar and shows little to no retention on a standard C18 column. What are my options?

A2: Poor retention of polar compounds is a classic challenge in reversed-phase chromatography. The solution is to either modify the reversed-phase system to better retain polar analytes or switch to a different chromatographic mode like HILIC.

  • The "Why": Reversed-phase chromatography separates compounds based on hydrophobicity.[8][9] Highly polar (hydrophilic) molecules have very little affinity for the non-polar C18 stationary phase and are swept through the column with the mobile phase, eluting at or near the void volume.

  • Recommended Strategies:

StrategyMechanismKey Considerations
1. Use a High-Aqueous Mobile Phase with an AQ-type Column Standard C18 phases can undergo "phase collapse" in >95% aqueous mobile phases, leading to loss of retention. AQ-type columns are designed to prevent this, allowing for stable retention of polar compounds.Look for columns designated as "AQ" or "Aqueous C18". This is a good first option if you want to stay in reversed-phase mode.
2. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[10][11][12] A water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.[11][12]HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[10][11] Gradient elution in HILIC starts with high organic and goes to a higher aqueous percentage.[10]
3. Use Ion-Pair Chromatography An anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) is added to the mobile phase.[13] It pairs with the positively charged analyte, forming a neutral, more hydrophobic complex that can be retained by the C18 column.This can be very effective but may require long equilibration times and can permanently modify the column. It is often less compatible with mass spectrometry unless volatile ion-pairing agents are used.
  • Protocol: Initial Screening in HILIC Mode

    • Column: Select a HILIC column (e.g., Amide, Diol, or bare Silica phase).

    • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Gradient: Start with 100% A for 1 minute, then a linear gradient to 100% B over 10 minutes. Hold at 100% B for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Rationale: This generic gradient allows you to quickly determine if your analyte is retained and in what approximate solvent composition it elutes. You can then optimize from this starting point.

Q3: How do I choose the optimal mobile phase pH? My peak shape and retention time are very sensitive to small changes.

A3: The optimal pH is one that provides consistent ionization of your analyte, leading to stable retention and symmetrical peaks. The key is to work at a pH that is at least 1.5-2 units away from the analyte's pKa.

  • The "Why": When the mobile phase pH is close to the pKa of your basic analyte, the compound will exist as a mixture of its protonated (charged) and neutral forms.[14][15] These two forms will have different retention behaviors, which can lead to peak broadening, splitting, or significant shifts in retention time with minor pH fluctuations.[16][17] By operating at a pH well below the pKa, you ensure the analyte is consistently in its fully protonated (ionized) form. Conversely, at a pH well above the pKa, it will be in its neutral form.

  • Logical Framework for pH Selection:

    pH_Selection start Goal: Stable Retention & Good Peak Shape pka Determine Analyte pKa|(e.g., ~9-10 for bicyclic amines) start->pka decision Choose pH Range pka->decision low_ph {Low pH (2.5-4.0)|Analyte is 100% Ionized (BH⁺)|Good for peak shape (suppresses silanols)} decision->low_ph pH << pKa high_ph {High pH (10-11)|Analyte is 100% Neutral (B)|Requires pH-stable column (e.g., hybrid silica)} decision->high_ph pH >> pKa low_ph_outcome Predictable retention, good peak shape. low_ph->low_ph_outcome high_ph_outcome Increased retention (more hydrophobic), good peak shape. high_ph->high_ph_outcome

    Caption: Decision process for mobile phase pH selection based on analyte pKa.

  • Practical Steps:

    • Estimate pKa: Most simple bicyclic amines have a pKa in the range of 9-11.

    • Low pH Route (Recommended Start): Formulate a mobile phase buffered at pH 3.0 using formic acid or ammonium formate. This ensures your analyte is fully protonated and silanol interactions are minimized.[3]

    • High pH Route (Alternative): If more retention is needed, use a pH-stable column (e.g., a hybrid particle column) and a mobile phase buffered at pH 10 using ammonium bicarbonate or a proprietary high-pH buffer. At this pH, your analyte will be in its neutral, more hydrophobic form, increasing retention in reversed-phase.

Q4: I need to separate enantiomers of a chiral 2-azabicyclo[2.1.1]hexane derivative. Where do I begin?

A4: Chiral separation requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with your enantiomers, allowing them to be separated.

  • The "Why": Enantiomers have identical physical properties in a non-chiral environment. A CSP creates a chiral environment within the column. Differences in the steric fit and intermolecular interactions (like hydrogen bonding or π-π interactions) between each enantiomer and the CSP lead to different retention times.[18]

  • Recommended Approach:

    • Column Selection: Polysaccharide-based CSPs are extremely versatile and a great starting point. Columns like Chiralcel® OD (cellulose-based) and Chiralpak® AD (amylose-based) and their immobilized versions (IA, IB, IC, etc.) are highly effective for a wide range of compounds, including bicyclic amines.[18][19]

    • Mode of Chromatography: Chiral separations are often performed in normal-phase, polar-organic, or SFC modes, but reversed-phase methods are also possible with certain columns.

    • Mobile Phase Screening: For polysaccharide columns, a typical screening approach involves using mobile phases like n-hexane/isopropanol or n-hexane/ethanol.[20][21] Small amounts of an amine additive like diethylamine (DEA) are often added to the mobile phase to improve the peak shape of basic analytes by blocking active sites on the silica support.[19]

  • Example Starting Conditions (Normal Phase):

    • Column: Chiralpak IC (or similar immobilized polysaccharide-based CSP)

    • Mobile Phase: 80:20 n-Hexane : Ethanol (+ 0.1% Diethylamine)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Rationale: This combination provides a good starting point for screening. The ratio of hexane to alcohol can be adjusted to modulate retention, while the choice of alcohol (isopropanol vs. ethanol) can significantly alter selectivity.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • HPLC Peak Tailing. Axion Labs.
  • Which column for basic analytes.
  • Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. PubMed.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Exploring the Role of pH in HPLC Separ
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Exploring the Role of pH in HPLC Separ
  • HPLC Column Selection: Core to Method Development (Part II).
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Control pH During Method Development for Better Chrom
  • What is TFA and when should I use it - Primer. MTC USA.
  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastew
  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Quora.
  • HILIC. Dr. Maisch.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Hydrophilic Interaction (HILIC) Columns. Biocompare.
  • HPLC Ion Pair Reagents. INTERCHIM.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • Troubleshooting Basics, Part 4: Peak Shape Problems.
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Why is trifluoroacetic acid (TFA) used in c-18 column?
  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? SCIEX.
  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Troubleshooting Peak Shape Problems in HPLC.
  • 5 Main Types of HPLC Columns Explained. Torontech.
  • HPLC Columns. Biocompare.
  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase.
  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Der Pharma Chemica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGccet_d-5gtmGZg3sWXpWKxVmSvmWHcnFHWB4GN_c81D962uhpNH8dbEFBQclQHz0i4ZpLqzzPGVSmW78Iv3TDemyPGOA09eY8lCQZs0ovlm71hbNKVjKtsBM5dJa7-W5j_MW85fm9Qkl2rsfhgemlJyapxdz3sURm1mFRlT4kDWJDvbyVDxo8uaNPgwiS2NTnCvddV_c5tFOTRl_uYJk8ElBH6U4npJqp5b3vEdI5eYwjE6WRRA1Y1kWQFNBaXugYHD1Gh9BPfeqzWAYDsi03-23Z0_iIcWFGcS9Jzkx4wQLDsktuYnWve8ju8E72aKi9sd9Hu6hBp5fqryi2E-wZyq_1RoUfsiVpsG2YipceoBJfPHb0Qx-HxqgRVA==]([Link]

Sources

Technical Support Center: 2-Azabicyclo[2.1.1]hexane Peptide Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The Scaffold: 2-Azabicyclo[2.1.1]hexane (often referred to as 2,4-methanoproline or 2,4-methanopyrrolidine ) is a conformationally restricted proline surrogate.[1] It is increasingly used in drug discovery to "escape from flatland" by introducing defined 3D vectors, locking peptide bond geometries (often favoring trans), and improving metabolic stability against proteases.

The Problem: While this scaffold improves pharmacokinetic properties, it introduces significant physicochemical challenges. The rigid bicyclic core reduces the entropic penalty of folding, often driving the peptide into stable, aggregated secondary structures (e.g., polyproline II helices or


-sheet stacks) that resist solvation. Furthermore, the secondary amine is sterically hindered, leading to difficult coupling and potential deletion sequences that are even more hydrophobic than the target.

Phase I: Synthesis Troubleshooting (Prevention)

Issue: "My crude peptide purity is low, and I see deletion sequences." Root Cause: The secondary amine of the 2-azabicyclo[2.1.1]hexane ring is sterically hindered. Standard coupling protocols (HBTU/DIPEA) often fail to drive the reaction to completion, resulting in des-methanoproline impurities.

Optimized Coupling Protocol

Do not treat this residue like a standard Proline.

VariableRecommendationMechanism
Coupling Reagent HATU or PyAOP (with HOAt)Aza-benzotriazoles (HOAt) reduce racemization and accelerate coupling to hindered secondary amines better than HOBt.
Base TMP (2,4,6-Trimethylpyridine) or DIEA TMP is a weaker, non-nucleophilic base that minimizes racemization during slow couplings.
Stoichiometry 3–5 eq. Amino Acid / 3–5 eq. ReagentHigh local concentration drives the bimolecular reaction.
Reaction Time Double couple (2 x 2 hours) or OvernightKinetic barrier requires extended contact time.
Monitoring Chloranil Test (Not Kaiser)The Kaiser test detects primary amines. Secondary amines (like this scaffold) require the Chloranil or acetaldehyde/chloranil test.
Visual Guide: Synthesis Logic

SynthesisLogic Start Coupling Step Check Is the N-terminus 2-azabicyclo[2.1.1]hexane? Start->Check Standard Standard Protocol (HBTU/DIEA, 1h) Check->Standard No Special Hindered Protocol (HATU/HOAt, 2x 2h) Check->Special Yes Test Chloranil Test Special->Test Result Blue = Incomplete Colorless = Complete Test->Result

Caption: Decision logic for coupling the next amino acid onto the sterically hindered 2-azabicyclo[2.1.1]hexane secondary amine.

Phase II: Purification (The Gel Trap)

Issue: "The peptide elutes as a broad hump," "Backpressure spikes during HPLC," or "The fraction turns into a gel upon standing." Root Cause: The rigid backbone promotes intermolecular stacking (aggregation) on the hydrophobic stationary phase or in the collection vial.

Troubleshooting Guide

Q: The peak is extremely broad or tailing. Is it impure? A: Not necessarily. It is likely interconverting conformers or on-column aggregation.

  • Action: Run the HPLC column at 60°C . Elevated temperature disrupts hydrogen bond networks and accelerates cis/trans isomerization, sharpening the peak.

Q: The peptide precipitates inside the HPLC column (High Pressure). A: The standard Gradient (Water/Acetonitrile) might be too polar at the start.

  • Action: Switch to a C4 or C8 column (less hydrophobic retention).

  • Action: Use Hexafluoroisopropanol (HFIP) as a mobile phase additive. Add 5–10% HFIP to Mobile Phase A. This fluorinated alcohol is a potent disruptor of secondary structure aggregates.

Phase III: Reconstitution & Solubilization (User Guide)

Issue: "The lyophilized powder won't dissolve in water or PBS."[2]

The "Golden Rule" of Hydrophobic Peptides

Never attempt to dissolve a hydrophobic peptide directly in buffer (PBS/Tris). The salts promote hydrophobic collapse. Always dissolve in an organic solvent first, then dilute.

Step-by-Step Solubilization Protocol
  • Calculate Net Charge:

    • Count K, R, H (+1 each).

    • Count D, E (-1 each).

    • Note: The 2-azabicyclo amine is an amide in the peptide bond (neutral).

  • Initial Dissolution (The "Stock"):

    • Add DMSO (Dimethyl sulfoxide) dropwise. Aim for a 10–20 mg/mL stock.

    • If DMSO fails: Use HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol). These are "structure-breaking" solvents.

  • Dilution (The "Working Solution"):

    • Slowly add the stock to your buffer while vortexing.

    • Critical: Keep the final peptide concentration below 1 mg/mL if possible to avoid re-aggregation.

Solubility Decision Tree

SolubilityTree Start Lyophilized Peptide (Cloudy/Insoluble) ChargeCheck Check Net Charge (pH 7) Start->ChargeCheck Acidic Net Charge < 0 (Acidic) ChargeCheck->Acidic Basic Net Charge > 0 (Basic) ChargeCheck->Basic Neutral Net Charge ≈ 0 (Hydrophobic) ChargeCheck->Neutral Sol_A Add 1% NH4OH (Ammonia) Acidic->Sol_A Sol_B Add 10% Acetic Acid Basic->Sol_B Sol_C Organic Cosolvent (DMSO or DMF) Neutral->Sol_C Fail Still Insoluble? Sol_A->Fail Sol_B->Fail Sol_C->Fail Nuclear The 'Nuclear' Option: Dissolve in 100% HFIP -> Dry Down -> Re-dissolve in DMSO Fail->Nuclear Yes

Caption: Systematic workflow for solubilizing difficult 2-azabicyclo[2.1.1]hexane peptides. The "Nuclear Option" resets the aggregation state.

Frequently Asked Questions (FAQs)

Q: Why does my peptide form a gel in water? A: The 2-azabicyclo[2.1.1]hexane scaffold restricts the conformational freedom of the backbone. When multiple such residues are present, they can lock the peptide into a rigid secondary structure that stacks efficiently (like Lego bricks), trapping water molecules to form a hydrogel. This is a physical property, not a chemical impurity.

Q: Can I use sonication? A: Yes, but use bath sonication , not probe sonication (which causes heating and foaming). Sonicate for 15–30 seconds. If the solution becomes hot, stop immediately, as heat can sometimes promote aggregation for certain hydrophobic peptides (inverse temperature transition).

Q: How do I store the stock solution? A: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The 2-azabicyclo[2.1.1]hexane ring is chemically stable, but the peptide can aggregate irreversibly over time if moisture enters the DMSO.

References

  • Enamine Ltd. 2-Azabicyclo[2.1.1]hexane building blocks: Physicochemical properties and synthesis. Enamine.net. Link

  • Jenkins, C. L., et al. (2004).[3] "Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability." Journal of Organic Chemistry, 69(25), 8565–8573.[3] Link

  • Levterov, V. V., et al. (2018).[4] "Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity." Journal of Organic Chemistry, 83(23), 14350–14361.[4] Link[4]

  • Thermo Fisher Scientific. Peptide Solubilization Guidelines. ThermoFisher.com. Link

Sources

Minimizing side reactions in 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As conformationally restricted bioisosteres for proline and pyrrolidine, 2-azabicyclo[2.1.1]hexanes (aza-BCHs) are critical in modern medicinal chemistry. However, forging this highly strained sp³-rich scaffold is synthetically demanding. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you minimize side reactions such as polymerization, retro-cleavage, and unintended ring-openings.

Diagnostic Dashboard: Synthesis Workflows & Failure Points

Understanding where your synthesis diverges is the first step in troubleshooting. The diagram below illustrates the two primary synthetic strategies—photochemical [2+2] cycloaddition and catalytic [3+2] bicyclobutane (BCB) addition—and their respective critical failure points.

SynthesisRoutes BCB Bicyclo[1.1.0]butane + Imine BCB_Cat Catalytic [3+2] Addition BCB->BCB_Cat Acid Catalyst Photo N-Allylic Dehydroalanine Derivatives Photo_UV [2+2] Photocycloaddition Photo->Photo_UV UV Light (365 nm) Product 2-Azabicyclo[2.1.1]hexane Core Photo_UV->Product Continuous Flow Reactor Polymer Polymerization (Side Reaction) Photo_UV->Polymer Batch Reactor (Over-irradiation) BCB_Cat->Product N-Arylimines RingOpen Cyclobutenyl Methanamines (Side Reaction) BCB_Cat->RingOpen N-Alkylimines

Caption: Synthesis routes for aza-BCH cores highlighting critical divergence points for side reactions.

Causality & Solutions (FAQs)

Issue 1: Severe Polymerization in Photochemical Routes

Q: When scaling up the [2+2] photocycloaddition of N-allylic dehydroalanine derivatives, I observe massive polymerization and my yield drops below 30%. How can I mitigate this?

Causality: This is a classic manifestation of the Beer-Lambert law limitations in batch photochemical reactors. In a batch vessel, light penetration is exponentially attenuated, requiring prolonged reaction times to achieve full conversion. Consequently, the already-formed aza-BCH product at the reactor's periphery is subjected to severe over-irradiation, triggering secondary photochemical degradation (such as retro-[2+2] cleavage) and free-radical polymerization[1].

Solution: Transition to continuous-flow photochemistry. Flow reactors utilize narrow-bore tubing (typically fluoropolymers like FEP), ensuring a short, uniform optical path length. This allows for rapid, homogeneous irradiation and precise control over residence time, effectively sweeping the product out of the irradiation zone before secondary degradation can occur.

Issue 2: Formation of Cyclobutenyl Methanamines in BCB-Imine Additions

Q: I am using a Lewis acid-catalyzed formal [3+2] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and N-alkylimines. Instead of the bridged aza-BCH, NMR shows a cyclobutenyl methanamine byproduct. Why is the ring opening?

Causality: The trajectory of the zwitterionic intermediate is dictated by the basicity (pKa) of the imine nitrogen. N-arylimines, being less basic, stabilize the intermediate just long enough to allow concerted C–N bond formation, yielding the desired aza-BCH[2]. Conversely, highly basic N-alkylimines rapidly undergo proton transfer and an addition/elimination sequence, bypassing the cycloaddition entirely to form cyclobutenyl methanamines[2].

Mechanism Start BCB + Imine Complex Zwitterion Zwitterionic Intermediate Start->Zwitterion Acid Activation PathA Concerted C-N Bond Formation Zwitterion->PathA Low pKa (N-Aryl) PathB Proton Transfer / Elimination Zwitterion->PathB High pKa (N-Alkyl) AzaBCH Aza-BCH Scaffold PathA->AzaBCH Byproduct Cyclobutenyl Byproduct PathB->Byproduct

Caption: Mechanistic divergence of BCB-imine intermediates based on nitrogen substituent basicity.

Solution: Always forge the aza-BCH ring using N-arylimines (e.g., N-benzylideneaniline)[3]. If your final target requires an N-alkyl group, perform the cycloaddition with an N-aryl group, then oxidatively cleave it (using Ceric Ammonium Nitrate, CAN) and re-alkylate the secondary amine.

Issue 3: Poor Enantioselectivity in Catalytic Routes

Q: My synthesis of chiral 2-azabicyclo[2.1.1]hexane-4-carboxylic acid derivatives yields a nearly racemic mixture (e.r. ~50:50) when using standard Gallium catalysts. How can I improve this?

Causality: Standard Lewis acids (like Ga(III)) efficiently activate the BCB but fail to provide a sterically constrained chiral pocket during the collapse of the zwitterionic intermediate, leading to equal facial attack probabilities[4].

Solution: Implement an asymmetric organocatalytic approach. Utilizing a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst provides a highly structured chiral microenvironment, generating chiral aza-BCHs with exceptional enantioselectivity (up to 99:1 e.r.) under mild conditions[3].

Quantitative Data: Reaction Parameters vs. Outcomes

The following table summarizes the causal relationship between reaction parameters and the suppression of side reactions based on optimized field data.

Reaction StrategyKey Parameter / ReagentDesired Product Yield (%)Major Side ReactionSide Product (%)
Photocycloaddition Batch Reactor (365 nm, 24h)32%Polymerization / Degradation> 50%
Photocycloaddition Continuous Flow (365 nm, 2h)85%Minimal< 5%
BCB + Imine N-Alkylimine + Lewis Acid0%Addition / Elimination95% (Cyclobutenyl)
BCB + Imine N-Arylimine + Lewis Acid88%None< 2%
BCB + Imine N-Arylimine + IDPi Catalyst92% (99:1 e.r.)None< 1%

Validated Experimental Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems with built-in quality control (QC) checkpoints.

Protocol A: Asymmetric Formal [3+2] Cycloaddition (IDPi Catalyzed)

Objective: Synthesize the N-Aryl-2-azabicyclo[2.1.1]hexane core without cyclobutenyl byproduct formation.

  • Preparation: In an oven-dried vial under argon, dissolve the N-arylimine (0.25 mmol) and the chiral IDPi catalyst (5 mol%) in anhydrous toluene (2.0 mL).

  • Activation: Stir the mixture at -20 °C for 15 minutes to allow the catalyst-imine complex to form.

  • Addition: Slowly add the bicyclo[1.1.0]butane (BCB) amide (0.30 mmol) dropwise over 10 minutes to prevent thermal spiking.

  • Incubation: Stir the reaction at -20 °C for 24 hours.

  • Self-Validating QC Check 1 (In-Process): Monitor via ¹H NMR of a crude aliquot. The reaction is complete when the highly shielded BCB bridgehead protons (~1.5–2.0 ppm) completely disappear, replaced by the distinct aza-BCH multiplet signatures.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

  • Self-Validating QC Check 2 (Chiral Purity): Analyze the purified product via Chiral HPLC. A successful run should yield an e.r. of >95:5.

Protocol B: Deprotection to 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid

Objective: Cleave protecting groups to yield the final zwitterionic amino acid while preventing epimerization.

  • Hydrolysis: Suspend the protected aza-BCH ester (1.0 mmol) in a 1:1 mixture of THF and 2M aqueous LiOH (5 mL). Stir at room temperature for 4 hours.

  • N-Deprotection: If an N-Boc group is present, acidify the mixture to pH 2 using 4M HCl in dioxane and stir for an additional 2 hours.

  • Self-Validating QC Check (TLC): Spot the mixture on a normal-phase silica TLC plate (Hexane/EtOAc). The successful formation of the zwitterionic 2-azabicyclo[2.1.1]hexane-4-carboxylic acid is confirmed if the product remains strictly at the baseline (Rf = 0.0), indicating high polarity.

  • Purification: Remove volatiles under reduced pressure. Purify the crude residue using strong cation exchange (SCX) chromatography, eluting with 2M NH₃ in MeOH to isolate the pure amino acid.

References

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs Source: Journal of Organic and Pharmaceutical Chemistry (2024) URL:[Link]

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride / Iodine(I)‐Induced Skeletal Rearrangement Source: Angewandte Chemie International Edition / ResearchGate (2025) URL:[Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes Source: ACS Catalysis (2025) URL:[Link]

  • (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light Source: Chemical Science / PMC (2025) URL:[Link]

Sources

Technical Support Center: Crystallization of 2-Azabicyclo[2.1.1]hexane-4-carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists working with 2-azabicyclo[2.1.1]hexane-4-carboxylic acid, a highly strained, bridged bicyclic proline analog [1]. Because this molecule exists as a highly polar zwitterion in its free state, standard isolation and purification techniques often fail due to its amphiphilic nature. Converting it into a salt (e.g., hydrochloride) fundamentally alters its solubility profile, suppressing the zwitterionic network and allowing for high-purity isolation via controlled crystallization [2].

Section 1: Standard Operating Procedure (SOP)

Antisolvent Crystallization of the Hydrochloride Salt

Trustworthiness Note: This protocol is designed as a self-validating system. By strictly monitoring the pH and the cloud point, you ensure that the thermodynamic state of the solution dictates the nucleation event, preventing amorphous precipitation and guaranteeing reproducibility.

Step-by-Step Methodology:

  • Dissolution & Protonation: Suspend crude 2-azabicyclo[2.1.1]hexane-4-carboxylic acid in a minimal volume of primary solvent (e.g., Methanol). Slowly add 1.15 to 1.20 molar equivalents of concentrated HCl (37% aq.) under continuous stirring at 25 °C.

    • Causality: The strong acid protonates the carboxylate group, disrupting the internal charge-assisted hydrogen bonds and shifting the molecule from an insoluble zwitterion to a highly soluble cationic state.

  • Polish Filtration: Filter the solution through a 0.22 µm PTFE membrane.

    • Causality: This removes insoluble mechanical impurities and unreacted polymeric byproducts that could act as unwanted nucleation sites.

  • Antisolvent Addition (Cloud Point Titration): Heat the filtrate to 45 °C. Begin dropwise addition of the antisolvent (Isopropanol or Acetone) until the solution becomes faintly turbid (the cloud point).

    • Causality: The antisolvent lowers the dielectric constant of the medium, reducing the solubility of the charged salt and driving the system into the metastable zone [3].

  • Seeding & Annealing: Add 0.5% w/w of pure crystalline 2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride seeds. Hold the temperature steady for 30 minutes.

    • Causality: Seeding bypasses the activation energy barrier for primary nucleation. The hold time allows the seed bed to mature, preventing uncontrolled "crashing out."

  • Controlled Cooling: Cool the suspension to 5 °C at a linear rate of 0.2–0.5 °C/min.

    • Causality: A slow cooling rate restricts secondary nucleation and limits solvent inclusion within the crystal lattice, ensuring the growth of large, high-purity crystals.

  • Isolation & Drying: Filter the resulting slurry under vacuum. Wash the filter cake with cold antisolvent (5 °C) to displace residual mother liquor, then dry under vacuum at 40 °C for 12 hours.

CrystallizationWorkflow Start Crude Zwitterion (Amphiphilic) Protonation Protonation (HCl) Shift to Cationic State Start->Protonation MeOH/HCl Filtration Polish Filtration (Remove Impurities) Protonation->Filtration Complete Dissolution Antisolvent Antisolvent Addition (Reach Cloud Point) Filtration->Antisolvent Heat to 45 °C Seeding Seeding & Annealing (Control Metastable Zone) Antisolvent->Seeding Isopropanol Cooling Controlled Cooling (0.5 °C/min to 5 °C) Seeding->Cooling 30 min hold Nucleation Crystal Growth (Charge-Assisted H-Bonds) Cooling->Nucleation Supersaturation Isolation Filtration & Vacuum Drying (Pure HCl Salt) Nucleation->Isolation Slurry

Workflow for antisolvent crystallization of 2-azabicyclo[2.1.1]hexane-4-carboxylic acid salts.

Section 2: Troubleshooting Guide

Q: My crystallization is "oiling out" (liquid-liquid phase separation) instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the supersaturation level is too high, causing the solute to separate as a solute-rich liquid phase rather than nucleating as a solid. This is common with highly strained bicyclic systems due to their unique solvation spheres. Solution:

  • Reduce Supersaturation: Decrease the concentration of your starting solution by adding 10-15% more primary solvent (Methanol) before adding the antisolvent.

  • Adjust Antisolvent Addition Rate: Add the antisolvent much slower, using a dosing pump if possible.

  • Seed the Solution: Introduce seed crystals just before reaching the cloud point to bypass the energy barrier for nucleation, forcing the system to crystallize rather than phase-separate.

Q: I am getting a very low yield of the hydrochloride salt. What is causing this? A: Low yield is typically driven by either incomplete protonation or an improper solvent/antisolvent ratio. If the zwitterionic form is not fully suppressed, it will remain highly soluble in the aqueous/methanolic mother liquor [2]. Solution: Ensure you are using at least 1.15 molar equivalents of HCl and verify that the pH of the mother liquor is < 2. Additionally, switch to a more aggressive antisolvent (e.g., Acetone instead of Isopropanol) to depress the solubility curve further at 5 °C.

Q: The isolated crystals are sticky and degrade upon exposure to ambient air. Why? A: This indicates the formation of a hygroscopic solvate or the presence of excess unreacted HCl trapped in the crystal lattice. Solution: Ensure thorough washing of the filter cake with a cold, anhydrous non-polar solvent (like MTBE or cold Acetone) to strip away excess acid and surface moisture. Dry the material in a vacuum oven equipped with a desiccant trap.

Section 3: Quantitative Data & Solvent Selection

To assist in your experimental design, the following table summarizes the performance of various solvent/antisolvent systems for the hydrochloride salt of 2-azabicyclo[2.1.1]hexane-4-carboxylic acid.

Primary SolventAntisolventVolume Ratio (Solvent:Antisolvent)Cooling ProfileEst. Yield (%)Crystal Habit
Methanol Isopropanol1 : 345 °C to 5 °C (0.5 °C/min)82 - 85%Prismatic, free-flowing
Methanol Acetone1 : 445 °C to 0 °C (0.3 °C/min)88 - 92%Needles, slight agglomeration
Water Ethanol1 : 560 °C to 5 °C (0.2 °C/min)65 - 70%Blocks, high purity
Ethanol MTBE1 : 340 °C to 0 °C (0.5 °C/min)75 - 80%Fine powder, fast nucleation

Note: Yields are highly dependent on the initial concentration and the precise control of the cooling ramp.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is salt formation strictly necessary for this proline analog? A: In its free state, 2-azabicyclo[2.1.1]hexane-4-carboxylic acid exists as a zwitterion. The positively charged secondary amine and the negatively charged carboxylate form strong intermolecular charge-assisted hydrogen bonds [4]. This makes the free amino acid highly amphiphilic, leading to poor solubility in organic solvents and extreme solubility in water, which severely limits purification options [2]. Salt formation (e.g., HCl) breaks this zwitterionic network, allowing the molecule to behave as a standard organic cation.

Q: Does the [2.1.1] bicyclic strain affect the crystallization thermodynamics? A: Yes. The one-carbon methano bridge locks the pyrrolidine ring into a specific pucker, reducing the conformational flexibility of the molecule [1]. While this rigidity is excellent for peptide design (stabilizing the trans-amide bond), it also means the molecule has a lower entropic penalty upon crystallizing. Consequently, once nucleation is initiated, crystal growth is typically rapid. This rapid growth can trap impurities if the cooling rate is not strictly controlled.

Q: Can I form a co-crystal instead of a salt? A: Yes, zwitterionic co-crystals can be formed using strong hydrogen-bond donors (like other amino acids or dicarboxylic acids), but traditional salt formation with inorganic acids (HCl, HBr) or sulfonic acids (mesylate, tosylate) remains the most scalable and robust method for initial isolation and purification.

References

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565-8573. URL: [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. URL: [Link]

  • Zhao, H., et al. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. Crystal Growth & Design, 17(12). URL: [Link]

  • Nugrahani, I., & Jessica, M. A. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 26(11). URL: [Link]

Sources

Handling hygroscopic properties of 2-Azabicyclo[2.1.1]hexane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hygroscopicity in Bridged Scaffolds

2-Azabicyclo[2.1.1]hexane derivatives are valuable bridged, saturated heterocyclic motifs in medicinal chemistry, often employed as bioisosteres for phenyl rings or as rigid replacements for pyrrolidines.[1][2] Their unique three-dimensional structure offers significant advantages in drug design. However, the inherent basicity of the nitrogen atom, often leading to their isolation as hydrochloride salts, introduces a significant experimental challenge: hygroscopicity.[1][3]

Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, can severely compromise experimental integrity.[4] Moisture uptake can lead to inaccurate measurements, sample degradation, altered physical properties, and ultimately, failed experiments.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and managing the hygroscopic properties of these critical building blocks.

Frequently Asked Questions (FAQs)

Q1: What makes 2-Azabicyclo[2.1.1]hexane derivatives, particularly their salts, so hygroscopic?

A1: The hygroscopicity of these compounds stems from two primary features:

  • The Nitrogen Atom: The lone pair of electrons on the nitrogen atom in the bicyclic system can readily form hydrogen bonds with atmospheric water molecules.

  • Salt Formation: These derivatives are frequently prepared and stored as hydrochloride (HCl) salts to improve their stability and crystallinity.[1][3] However, ionic salts, especially those of amines, have a strong affinity for polar water molecules, which they attract from the atmosphere. This interaction is a key driver of moisture absorption.

Q2: What are the immediate consequences of moisture absorption in my sample?

A2: The most immediate and critical consequence is a change in the sample's mass. This leads to significant errors in weighing and dosing, making stoichiometric calculations for reactions unreliable. Other consequences include:

  • Physical State Alteration: The solid may become sticky, clump together (caking), or in severe cases, deliquesce (dissolve in the absorbed water).[4][5] This affects the material's flowability and handling.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and efficacy of the compound.[6]

  • Analytical Interference: Absorbed water can interfere with various analytical techniques. For instance, it can cause peak broadening in X-ray diffraction (XRD) patterns or introduce significant water peaks in NMR spectra, complicating analysis.[7][8]

Q3: How can I visually identify if my sample has absorbed excessive moisture?

A3: While subtle moisture uptake may not be visible, significant absorption can be identified by:

  • Caking or Clumping: The powder loses its free-flowing nature and forms aggregates.

  • "Wet" Appearance: The material may look damp or darken in color.

  • Deliquescence: The solid begins to dissolve and may appear as a slurry or a liquid-solid mixture.[5]

  • Sticking to Spatula/Container: The compound adheres strongly to surfaces instead of moving freely.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that arise from the improper handling of hygroscopic 2-azabicyclo[2.1.1]hexane derivatives.

Problem Encountered Probable Cause Recommended Solution & Scientific Rationale
Inconsistent Weighing / Inaccurate Molarity The sample is actively absorbing atmospheric moisture during the weighing process, continuously increasing its mass.Solution: Weigh the compound in a controlled, low-humidity environment such as a glovebox or by using a weighing glove bag flushed with an inert gas (Nitrogen or Argon).[9][10] Rationale: An inert atmosphere displaces ambient air, minimizing the sample's exposure to moisture and allowing for a stable mass reading.[11][12] If a glovebox is unavailable, weigh the sample quickly and use a container with a tight-fitting lid.
Reaction Fails or Yields Are Significantly Low 1. Inaccurate stoichiometry due to weighing errors.2. The reagent was degraded by absorbed water prior to the reaction.3. Absorbed water is quenching moisture-sensitive reagents or catalysts in the reaction mixture.Solution: 1. Dry the sample in-situ before use (see Protocol 2).2. Handle all reagents under a rigorously maintained inert atmosphere using Schlenk techniques or a glovebox.[9][10]3. Use freshly dried, anhydrous solvents for the reaction.[13] Rationale: Removing water from the system is critical. Water can act as an unwanted nucleophile or base, leading to side reactions or deactivation of catalysts, thus compromising the reaction's outcome.
Poor Analytical Results (e.g., Broad XRD Peaks, Inconsistent HPLC) The crystalline structure of the material has been altered by water absorption, leading to a partial or complete loss of long-range order.[7] This can also affect solubility and chromatographic behavior.Solution: Prepare analytical samples in a low-humidity environment (glovebox). For XRD, consider using a sample holder with a cover or a specialized low-humidity chamber. Ensure analytical solvents are anhydrous. Rationale: Maintaining the anhydrous state of the sample is crucial for preserving its native crystalline form. Water molecules entering the crystal lattice can disrupt it, leading to amorphization and broadened diffraction peaks.[7]
Material Becomes a Gummy Solid or "Oils Out" During Workup The high concentration of the hygroscopic salt derivative in the workup solution is pulling residual water from the organic solvent, leading to phase separation or precipitation of a hydrated, non-crystalline form.Solution: During aqueous extractions, perform a final wash of the organic layer with saturated aqueous sodium chloride (brine).[14] Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄, MgSO₄) before solvent removal. Rationale: Brine helps to remove the bulk of dissolved water from the organic phase due to the high salt concentration.[14] A solid drying agent then removes the final traces, ensuring the isolated product is not contaminated with water that could affect its physical state upon concentration.

Core Experimental Protocols

Protocol 1: Long-Term Storage of Hygroscopic Derivatives

This protocol ensures the long-term stability and integrity of the compound.

  • Primary Container: Ensure the compound is in a clean, dry glass vial with a PTFE-lined screw cap.

  • Seal the Primary Container: Tightly screw the cap on. For added protection, wrap the cap-vial interface with Parafilm®.[15]

  • Secondary Containment: Place the sealed vial inside a larger, heat-sealable, moisture-proof bag (e.g., a laminated foil bag).[15]

  • Add Desiccant: Include one or more pouches of a suitable desiccant (e.g., silica gel, molecular sieves) inside the secondary container, ensuring they do not directly touch the primary vial.[4][15]

  • Seal and Store: Heat-seal the bag. If available, a vacuum sealer can be used to remove excess air before sealing.[15] Store the package in a designated refrigerator or freezer as per the compound's stability data sheet.

Protocol 2: Drying a Hygroscopic Sample Prior to Use

This procedure should be performed if a sample is suspected of having absorbed moisture.

  • Preparation: Place the hygroscopic solid in a suitable flask (e.g., a round-bottom flask).

  • High Vacuum Application: Connect the flask to a high-vacuum line (<1 mmHg).

  • Gentle Heating: Gently heat the flask in a temperature-controlled oil bath or with a heating mantle. Crucially, do not exceed the compound's melting or decomposition temperature. A temperature of 40-50 °C is often sufficient.

  • Drying Time: Maintain the sample under high vacuum with gentle heating for several hours (4-12 hours, compound-dependent) to ensure all volatile moisture is removed.

  • Return to Inert Atmosphere: Allow the flask to cool to room temperature while still under vacuum. Once cool, backfill the flask with an inert gas (Nitrogen or Argon).

  • Transfer: Immediately transfer the dried compound into a pre-dried vial inside a glovebox or handle it using Schlenk techniques for immediate use.

Visualized Workflows and Concepts

Decision Workflow for Handling a New Sample

This workflow guides the user through the appropriate handling steps upon receiving a new batch of a 2-azabicyclo[2.1.1]hexane derivative.

G A Receive New Sample B Assess Physical State A->B C Free-flowing powder B->C Good D Clumped or 'wet' solid B->D Poor F Intended Use? C->F E Dry Sample (See Protocol 2) D->E E->F G Storage F->G Long-Term H Experiment (Reaction, Analysis) F->H Immediate I Store in Sealed Container with Desiccant (See Protocol 1) G->I J Glovebox Available? H->J K Work in Glovebox J->K Yes L Use Rapid Weighing & Inert Gas Blanket J->L No

Caption: Decision-making workflow for handling hygroscopic samples.

Mechanism of Moisture Absorption

This diagram illustrates how the polar nature of a 2-azabicyclo[2.1.1]hexane HCl salt attracts water molecules.

G cluster_0 2-Azabicyclo[2.1.1]hexane HCl cluster_1 Atmospheric Moisture Molecule [R-N⁺H₂] Cl⁻ H2O_1 H₂O (δ⁻) H2O_1->Molecule H-Bond to N⁺-H H2O_2 H₂O (δ⁺) H2O_2->Molecule Ion-Dipole to Cl⁻

Sources

Validation & Comparative

Conformational Restriction in Peptidomimetics: 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid vs. Proline

Author: BenchChem Technical Support Team. Date: March 2026

The Thermodynamic Imperative of Conformational Restriction

In modern drug discovery, the "escape from flatland" paradigm emphasizes the incorporation of sp³-rich, three-dimensional scaffolds to improve physicochemical properties, metabolic stability, and target binding affinities[1]. Among the proteinogenic amino acids, Proline is unique; as a secondary amine with a pyrrolidine ring, it naturally introduces conformational constraints into peptide backbones[2]. However, natural proline remains dynamically flexible, interconverting between C


-endo and C

-exo ring puckers, which in turn drives a continuous cis/trans equilibrium of the preceding prolyl peptide bond[3].

To overcome this entropic flexibility, medicinal chemists employ bridged bicyclic bioisosteres. 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid represents a highly constrained proline methanologue[4]. By introducing a methano-bridge across the pyrrolidine core, the ring pucker is physically locked. This architectural rigidity drastically restricts the Ramachandran dihedral angles (


 and 

) and pre-organizes the molecule for target engagement, minimizing the entropic penalty of binding[5].

Structural and Mechanistic Comparison

The Entropic Cost of Natural Proline

The pyrrolidine ring of proline is not planar; it puckers to relieve torsional strain. The equilibrium between the endo and exo puckers directly influences the


 angle (typically ranging from -60° to -75°) and the thermodynamic stability of the cis versus trans amide bond[3]. When a flexible proline-containing peptide binds to a target receptor, it must freeze into a single bioactive conformation. This results in a significant loss of conformational entropy (

), which penalizes the overall free energy of binding (

).
The Bicyclic Advantage

The 2-azabicyclo[2.1.1]hexane scaffold acts as a structural straightjacket[6]. The addition of a single carbon bridge between the C1 and C4 positions of the pyrrolidine ring creates a rigid bicyclo[2.1.1]hexane framework[3]. This constraint locks the internal angles of the pyrrolidine (e.g., forcing


 and 

depending on the specific substitution pattern)[5].

Consequently, the entropic penalty of binding is virtually eliminated because the molecule is already pre-organized. Furthermore, the steric bulk of the bicyclic system shields the adjacent amide bonds from proteolytic enzymes (such as prolyl endopeptidases and DPP-4), significantly enhancing the metabolic stability of the resulting peptidomimetic[4].

Quantitative Data Comparison

The following table summarizes the structural and thermodynamic differences between natural proline and its bicyclic methanologue:

PropertyL-Proline2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
Core Architecture Monocyclic pyrrolidineBridged bicyclic (methanologue)[3]
Ring Pucker Dynamic (C

-endo

C

-exo)
Locked (sterically fixed by methano-bridge)[3]
Dihedral Angles (

)
Flexible (

ranges from -60° to -75°)
Highly restricted (

fixed near -127°)[5]
Amide cis/trans Bias Solvent-dependent equilibriumHeavily biased (steric clash dictates geometry)[3]
Proteolytic Stability Susceptible to prolyl endopeptidasesHighly resistant (steric shielding of amide bond)[4]
Fraction sp³ (

)
1.001.00 (with enhanced 3D spatial volume)[1]

Experimental Protocols: Validating Conformational Restriction

To objectively prove the conformational rigidity of the 2-azabicyclo[2.1.1]hexane scaffold compared to proline, researchers utilize a self-validating workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography[3][4].

Step-by-Step Methodology: NMR Determination of Amide Cis/Trans Ratio
  • Model Peptide Synthesis: Synthesize model dipeptides (e.g., Ac-Xaa-OMe) where Xaa is either Proline or 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid using standard solution-phase coupling or solid-phase peptide synthesis (SPPS)[7].

  • Solvent Selection & Sample Preparation: Dissolve 5-10 mg of the purified peptide in 600 µL of a deuterated solvent (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ). Causality: The dielectric constant of the solvent influences the dipole-dipole interactions of the amide bond. Comparing both compounds in the exact same solvent environment is critical to isolate the steric effects of the methano-bridge from solvent-induced stabilization.
  • 1D

    
     and 
    
    
    
    NMR Acquisition:
    Acquire spectra at 298 K. The
    
    
    NMR is particularly diagnostic; the chemical shifts of the
    
    
    and
    
    
    carbons in proline are highly sensitive to the cis/trans state[3]. For the bicyclic analog, the rigid framework will yield sharp, distinct peaks with a heavily biased, often singular, isomer ratio.
  • 2D NOESY/ROESY Analysis: To definitively assign the cis and trans populations, measure the Nuclear Overhauser Effect (NOE) cross-peaks. Causality: A strong spatial correlation (NOE) between the acetyl methyl protons and the

    
    -proton of the ring indicates a trans peptide bond. Conversely, an NOE between the acetyl protons and the 
    
    
    
    -protons indicates a cis bond.
  • Thermodynamic Profiling via VT-NMR: Perform Variable Temperature (VT) NMR from 298 K to 350 K. As temperature increases, the cis and trans signals will broaden and eventually coalesce. Using the coalescence temperature (

    
    ), calculate the rotational energy barrier (
    
    
    
    ) of the amide bond via the Eyring equation. The bicyclic analog exhibits a significantly higher energy barrier due to the severe steric clash induced by the methano-bridge during rotation[5].

Logical Workflow of Conformational Restriction

ConformationalRestriction cluster_Proline Natural Proline cluster_Aza 2-Azabicyclo[2.1.1]hexane Scaffold P1 Flexible Pyrrolidine Ring P2 Cis/Trans Equilibration P1->P2 P3 High Entropic Penalty P2->P3 Target Receptor Binding P3->Target Lower Affinity A1 Methano-Bridged Core A2 Locked Dihedral Angles A1->A2 A3 Pre-organized State A2->A3 A3->Target Higher Affinity

Thermodynamic logic of conformational restriction in target receptor binding.

Implications for Drug Development

Replacing a standard proline residue with a 2-azabicyclo[2.1.1]hexane methanologue is a highly effective optimization strategy in medicinal chemistry[4]. While incorporating these bridged systems requires more complex, multigram synthetic routes[7], the structural payoff is immense. The resulting peptidomimetics benefit from a locked bioactive conformation, reduced off-target flexibility, and superior metabolic stability, ultimately driving higher clinical success rates for peptide-based therapeutics.

References

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs Journal of Organic and Pharmaceutical Chemistry URL:[Link]

  • Oligomers of a 5-Carboxy-methanopyrrolidine β-Amino Acid. A Search for Order PubMed Central (PMC) URL:[Link]

  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

The Bulwark of Stability: A Comparative Guide to the Metabolic Fortitude of 2-Azabicyclo[2.1.1]hexane over Linear Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

In the relentless pursuit of robust and effective therapeutics, the metabolic stability of a drug candidate stands as a critical determinant of its success. A molecule that rapidly succumbs to the body's metabolic machinery will likely fail to achieve the necessary exposure to exert its therapeutic effect. It is in this context that the strategic incorporation of bioisosteres—chemical substituents with similar physical or chemical properties that produce broadly similar biological properties—has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of the metabolic stability of the conformationally constrained proline analogue, 2-azabicyclo[2.1.1]hexane, against its linear and more flexible amino acid counterparts, particularly proline. We will delve into the mechanistic underpinnings of this enhanced stability, present supporting experimental evidence, and provide detailed protocols for researchers to validate these principles in their own laboratories.

The Achilles' Heel of Flexibility: Why Linear Amino Acids Are Vulnerable

Linear amino acids, and peptides derived from them, often exhibit a significant liability: their conformational flexibility. This pliability makes them susceptible to recognition and degradation by a host of metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily and peptidases. Proline, with its unique cyclic pyrrolidine ring, offers a degree of rigidity compared to truly linear amino acids. However, this ring is still conformationally dynamic, and this flexibility is a key access point for metabolic attack.

The primary metabolic pathway for proline involves its oxidation by proline dehydrogenase (PRODH), also known as proline oxidase (POX), a mitochondrial enzyme.[1][2][3] This enzyme catalyzes the conversion of proline to Δ¹-pyrroline-5-carboxylate (P5C).[1][4] This initial oxidative step is often the rate-limiting factor in proline catabolism and a major route of degradation for proline-containing therapeutics. The pyrrolidine ring of proline can also be a target for hydroxylation by cytochrome P450 enzymes, further contributing to its metabolic clearance.[5][6]

A Fortress of Rigidity: The Structural Advantage of 2-Azabicyclo[2.1.1]hexane

2-Azabicyclo[2.1.1]hexane is a bridged bicyclic compound that serves as a highly constrained bioisostere of proline.[7] Its defining feature is the rigid carbon skeleton that locks the five-membered ring into a fixed conformation. This structural rigidity is the cornerstone of its enhanced metabolic stability.

The key to its fortitude lies in its inability to adopt the necessary conformation to be efficiently recognized and processed by metabolic enzymes like proline dehydrogenase. The rigid bicyclic structure effectively shields the C-H bonds from enzymatic attack by presenting a sterically hindered and conformationally unfavorable substrate. This pre-organized and rigid structure pays less of an entropic penalty upon binding to a target, which can lead to higher affinity and selectivity, but in the context of metabolic enzymes, it results in a poorer fit and consequently, a lower rate of metabolism.[8][9][10]

The inherent flexibility of the peptide chain negatively affects metabolic stability, and imposing conformational constraints is a well-established strategy to overcome this limitation.[8] Cyclic peptides, for instance, generally exhibit improved metabolic stability compared to their linear counterparts.[9] The 2-azabicyclo[2.1.1]hexane scaffold can be viewed as an extreme and highly effective implementation of this principle within a single amino acid analogue.

Experimental Validation: The Proof is in the Clearance

A notable example comes from the optimization of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for the treatment of Parkinson's disease.[11][12] In a recent study, medicinal chemists at Merck discovered that replacing a pyrrolidine moiety with a 2-azabicyclo[2.1.1]hexane scaffold in their LRRK2 inhibitor series led to a consistent and significant improvement in metabolic clearance and solubility.[7][13][14] This real-world example from a drug development program provides strong evidence for the practical benefits of this constrained bioisostere in enhancing a molecule's pharmacokinetic profile.

Further supporting the principle of rigidity enhancing metabolic stability, a study on cyclic hexapeptides demonstrated that the replacement of a D-proline residue with a more metabolically stable 4,4-difluoro-D-proline, in conjunction with other modifications, resulted in a dramatic increase in metabolic stability and an absolute oral bioavailability of over 90% in rats.[15] This highlights how minimizing metabolic "hot spots" through the use of conformationally restricted or modified amino acids is a powerful strategy.

The following table summarizes the conceptual and observed differences in metabolic stability between these two classes of compounds.

ParameterLinear Amino Acids (e.g., Proline)2-Azabicyclo[2.1.1]hexaneRationale
Conformational Flexibility HighLow (Rigid)The bicyclic structure locks the ring in a fixed conformation.
Susceptibility to Proline Dehydrogenase HighLowThe rigid structure is a poor substrate for the enzyme.
Susceptibility to CYP450 Oxidation Moderate to HighLowSteric hindrance and conformational rigidity protect C-H bonds.
In Vitro Half-life (t½) in Liver Microsomes Generally ShorterGenerally LongerSlower rate of metabolism leads to a longer half-life.
Intrinsic Clearance (Clint) Generally HigherGenerally LowerReduced metabolic breakdown results in lower intrinsic clearance.[7][14]

Experimental Protocol: Assessing Metabolic Stability Using a Liver Microsomal Assay

To empower researchers to validate these principles, we provide a detailed, step-by-step protocol for a standard in vitro metabolic stability assay using human liver microsomes. This assay measures the rate of disappearance of a test compound over time and is a gold-standard method for predicting in vivo hepatic clearance.[16][17]

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes.

Materials:
  • Test Compounds (e.g., a 2-azabicyclo[2.1.1]hexane derivative and a linear proline-containing analogue)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Methodology:
  • Preparation of Solutions:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compounds by diluting the stock solution in potassium phosphate buffer to the desired starting concentration (e.g., 1 µM final concentration in the incubation).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the HLM suspension in potassium phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the HLM suspension to each well.

    • Add the working solution of the test compound to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • For negative controls, add an equal volume of potassium phosphate buffer without the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point should be quenched immediately after the addition of the NADPH system.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .[16]

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Reaction & Quenching cluster_analysis 4. Analysis prep_cpd Prepare Test Compound Solution add_hlm_cpd Add HLM and Compound to Plate prep_cpd->add_hlm_cpd prep_hlm Prepare HLM Suspension prep_hlm->add_hlm_cpd prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C add_hlm_cpd->pre_incubate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with ACN + Internal Standard time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate G cluster_proline Metabolism of Proline cluster_azabicyclo Metabolic Stability of 2-Azabicyclo[2.1.1]hexane Proline Proline (Flexible Ring) P5C Δ¹-Pyrroline-5-Carboxylate Proline->P5C Proline Dehydrogenase (PRODH/POX) Hydroxyproline Hydroxyproline Proline->Hydroxyproline CYP450 Hydroxylation Glutamate Glutamate P5C->Glutamate P5C Dehydrogenase TCA TCA Cycle Glutamate->TCA Azabicyclo 2-Azabicyclo[2.1.1]hexane (Rigid Bicyclic Structure) Stable Metabolically Stable (Minimal Degradation) Azabicyclo->Stable Resistant to Enzymatic Attack

Caption: Comparative metabolic pathways of proline and 2-azabicyclo[2.1.1]hexane.

Conclusion: A Strategic Choice for Drug Design

References

  • Boichenko, A. P., et al. (2019). [Stability of prolin-containing peptides in biological media]. Rossiiskii fiziologicheskii zhurnal imeni I.M. Sechenova, 105(4), 454-466.
  • Gajšek, D., & Jerala, R. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International journal of molecular sciences, 22(4), 1541.
  • Funck, D., et al. (2008). Proline metabolism and transport in plant development. Amino acids, 35(4), 687-695.
  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • Hard, R. L., & Lankester, B. (2016). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 21(6), 743.
  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical research in toxicology, 14(6), 611-650.
  • Mótyán, G., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Protein and peptide letters, 15(7), 711-716.
  • Pandhare, J., et al. (2009). Proline oxidase functions as a mitochondrial tumor suppressor in human cancers. Oncogene, 28(46), 4080-4089.
  • Phang, J. M., et al. (2010). Proline Metabolism and Microenvironmental Stress. Annual review of nutrition, 30, 441-463.
  • Zidar, N., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International journal of molecular sciences, 22(4), 1541.
  • Zapadka, K., et al. (2012). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes.
  • Sharma, S., & Tripathi, B. N. (2012). Role of proline under changing environments. Plant signaling & behavior, 7(11), 1385-1390.
  • Liang, X., et al. (2015). Connecting proline metabolism and signaling pathways in plant senescence. Frontiers in plant science, 6, 549.
  • Liu, W., et al. (2012). Proline oxidase functions as a mitochondrial tumor suppressor in human cancers. Oncogene, 31(1), 109-120.
  • Sawyer, T. K. (2018). Constrained Peptides and Macrocyclics. Discovery on Target.
  • Grogan, G. (2018). Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery. Molecules, 23(10), 2537.
  • Yin, W., et al. (2004). Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron. Biochemistry, 43(16), 4939-4947.
  • Glorius, F., & Hopkins, C. R. (2022). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • WuXi AppTec. (2023). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. DMPK.
  • Phang, J. M. (2008).
  • Starkov, A. A., et al. (2022). Proline Oxidation Supports Mitochondrial ATP Production When Complex I Is Inhibited. International journal of molecular sciences, 23(9), 5022.
  • Tanner, J. J. (2009).
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities.
  • Phang, J. M. (2008).
  • Zhang, Y., et al. (2022). Proposed catalytic mechanism for P450-catalyzed amination of the pyrrolidine derivative of lidocaine. Physical Chemistry Chemical Physics, 24(20), 12345-12554.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro-Sundia.
  • Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Society Reviews, 50(8), 5130-5146.
  • Shah, P., et al. (2022). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. International journal of molecular sciences, 23(19), 11468.
  • Guengerich, F. P. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of steroid biochemistry and molecular biology, 178, 3-12.
  • Vorherr, T. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Journal of Drug Discovery and Development, 2(1), 1007.
  • Horswill, A. R., & Ghadiri, M. R. (2023). De novo development of small cyclic peptides that are orally bioavailable. Nature Chemical Biology, 19(12), 1509-1517.
  • Maddess, M. L., et al. (2022). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. Organic Process Research & Development, 26(1), 127-133.
  • Candito, D. A., et al. (2022). A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors. Synlett, 33(15), 1489-1492.
  • Boes, D., et al. (2023). LRRK2 inhibitors.
  • Lobbestael, E., et al. (2019). Inhibition of LRRK2 or Casein Kinase 1 Results in LRRK2 Protein Destabilization. Molecular neurobiology, 56(6), 4165-4180.
  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry.
  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry.

Sources

A Comparative Guide to 2-Azabicyclo[2.1.1]hexane and 2-Azabicyclo[2.2.1]heptane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the modern paradigm of drug discovery, the "escape from flatland" has become a guiding principle, encouraging the use of three-dimensional, sp³-rich scaffolds to improve the physicochemical and pharmacological properties of drug candidates.[1] Among these, saturated nitrogen heterocycles are particularly valuable. This guide provides an in-depth comparison of two prominent bridged bicyclic amines: 2-azabicyclo[2.1.1]hexane and 2-azabicyclo[2.2.1]heptane. These scaffolds are increasingly employed as conformationally rigid analogues of pyrrolidine and piperidine, respectively, offering unique structural and electronic properties that can be leveraged to overcome common challenges in medicinal chemistry.[2][3]

Structural and Conformational Analysis: A Tale of Two Geometries

The fundamental differences between these two scaffolds arise from their distinct bridged structures. The 2-azabicyclo[2.1.1]hexane contains a highly strained four-membered cyclobutane ring fused with a five-membered pyrrolidine ring, while the 2-azabicyclo[2.2.1]heptane features a less-strained cyclopentane ring. This variation in ring strain dictates the overall geometry, bond angles, and the spatial projection of substituents, which are critical for molecular recognition by biological targets.

The increased strain in the [2.1.1] system forces the bicyclic framework into a more "pinched" and rigid conformation.[4] In contrast, the [2.2.1] system possesses greater flexibility.[5] This has profound implications for how substituents attached to the nitrogen or the carbon framework are oriented, influencing their ability to form key interactions within a protein's binding pocket.

Caption: Logical relationship between scaffold structure and application.

Comparative Physicochemical Properties

The choice between these scaffolds is often driven by the need to fine-tune key drug-like properties. The inherent structural differences directly translate to measurable variations in lipophilicity, basicity, and solubility. While extensive experimental side-by-side comparisons are sparse in the literature, we can compile computed data and findings from individual studies to guide selection.

The higher ring strain and more compact structure of 2-azabicyclo[2.1.1]hexane generally lead to lower lipophilicity (logP) and potentially higher aqueous solubility compared to its seven-membered counterpart. This is a significant advantage in programs where high lipophilicity is a liability, leading to issues like poor solubility, high plasma protein binding, and off-target toxicity. The basicity (pKa) of the nitrogen atom is also influenced by the ring geometry and hybridization, which can affect salt formation, oral absorption, and target engagement.

Property2-Azabicyclo[2.1.1]hexane2-Azabicyclo[2.2.1]heptaneRationale for Difference
Molecular Formula C₅H₉N[6]C₆H₁₁N[7]One additional methylene group in the bridge.
Molecular Weight 83.13 g/mol [6]97.16 g/mol [7]Direct consequence of the molecular formula.
XLogP3 (Computed) 0.4[6]0.7[7]The more compact, strained [2.1.1] system has a smaller surface area, reducing lipophilicity.
Topological Polar Surface Area (TPSA) 12.03 Ų[8]12.03 Ų[8]The TPSA is dominated by the secondary amine and is identical for the unsubstituted scaffolds.
Metabolic Stability Generally higherGenerally lowerThe strained [2.1.1] system can sterically shield adjacent sites from metabolic enzymes.[9]

Impact on Pharmacological Profiles: Case Studies

The true value of a scaffold is demonstrated through its application in drug discovery programs. Both bicycloalkanes have been successfully incorporated into bioactive molecules, often to solve specific medicinal chemistry challenges.

2-Azabicyclo[2.1.1]hexane: This scaffold has gained significant attention as a bioisostere for pyrrolidine. In a program targeting LRRK2 kinase inhibitors, replacing a pyrrolidine moiety with a 2-azabicyclo[2.1.1]hexane system led to marked improvements in both aqueous solubility and metabolic clearance.[9] This enhancement is attributed to the increased three-dimensionality and the disruption of a potential metabolic soft spot, showcasing the scaffold's ability to improve "drug-likeness".[1][9]

2-Azabicyclo[2.2.1]heptane: This scaffold has a longer history in medicinal chemistry. It serves as a key component in a novel class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[10] The compound "Neogliptin" utilizes the rigid 2-azabicyclo[2.2.1]heptane core to orient the necessary pharmacophoric elements for potent interaction with the DPP-4 active site.[10] Furthermore, the unsaturated precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as the Vince Lactam), is a critical building block for blockbuster antiviral drugs like Abacavir.[11][12]

Synthesis Strategies

The accessibility of these scaffolds is a critical consideration for their adoption in large-scale synthesis for drug development.

2-Azabicyclo[2.1.1]hexane: Historically, the synthesis of this strained system was challenging. However, recent advances have made it much more accessible. Scalable, non-photochemical routes have been developed that deliver gram-scale quantities of the hydrochloride salt.[2][13] A key strategy involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system.[2][13] Other modern approaches include the formal [3+2] cycloaddition between bicyclobutanes and imines.[14]

2-Azabicyclo[2.2.1]heptane: Synthetic routes to this system are well-established. Common methods include Diels-Alder reactions and palladium-catalyzed cyclizations.[15] For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides efficient access to oxygenated derivatives of the scaffold.

Experimental Protocols

To provide a practical context, we describe a representative synthetic protocol and a key assay for evaluating metabolic stability.

Protocol 1: Gram-Scale Synthesis of 2-Azabicyclo[2.1.1]hexane Hydrochloride

This protocol is adapted from a reported scalable synthesis and demonstrates a robust method for producing the core scaffold.[2]

G A Trischlorocyclobutanone (via [2+2] cycloaddition) B Monochlorocyclobutanone (Dechlorination with Zn/AcOH) A->B Step 1 C Sulfinamide Formation (Reaction with tert-butanesulfinamide) B->C Step 2 D Intramolecular Cyclization (Base-mediated ring closure) C->D Step 3 E N-Deprotection (HCl in EtOH) D->E Step 4 F 2-Azabicyclo[2.1.1]hexane·HCl (Final Product) E->F Step 5

Caption: Workflow for the synthesis of 2-Azabicyclo[2.1.1]hexane·HCl.

Step 1: N-Deprotection and Salt Formation

  • To a 2 L four-necked round-bottomed flask, add 2-(2-methylpropane-2-sulfinyl)-2-azabicyclo[2.1.1]hexane (75.0 g, 0.400 mol) and ethanol (1000 mL).

  • Bubble hydrogen chloride gas through the solution via a gas inlet tube while stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (approx. 3 hours).

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Dilute the resulting residue with diethyl ether (500 mL) and stir the slurry vigorously for 1 hour.

  • Collect the white solid by vacuum filtration, wash with diethyl ether (2 x 200 mL), and dry under high vacuum to yield 2-azabicyclo[2.1.1]hexane hydrochloride (1·HCl).[2]

Disclaimer: This is an illustrative protocol. All chemical syntheses should be performed by trained chemists with appropriate safety precautions.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a standard high-throughput method to assess a compound's susceptibility to metabolism by cytochrome P450 enzymes.[16]

Step 1: Preparation of Incubation Mixture

  • Prepare a stock solution of the test compound (e.g., containing the azabicyclo-scaffold) at 1 mM in DMSO.

  • In a 96-well plate, prepare the incubation mixture containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Test compound (final concentration 1 µM)

  • Pre-incubate the plate at 37°C for 5 minutes.

Step 2: Initiation and Quenching of the Reaction

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another stable compound).

Step 3: Sample Analysis and Data Interpretation

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . A longer half-life indicates greater metabolic stability.[17]

Conclusion and Outlook

Both 2-azabicyclo[2.1.1]hexane and 2-azabicyclo[2.2.1]heptane are powerful tools in the medicinal chemist's arsenal. The choice between them should be a data-driven decision based on the specific challenges of a drug discovery program.

  • Choose 2-Azabicyclo[2.1.1]hexane when: The primary goal is to increase three-dimensionality while minimizing increases in lipophilicity. It is an excellent choice for improving solubility and metabolic stability, particularly when replacing a planar or less rigid amine like pyrrolidine.[1][9] Its highly constrained nature provides a unique and rigid vector space for substituents.

  • Choose 2-Azabicyclo[2.2.1]heptane when: A larger, yet still conformationally restricted, scaffold is required. Its synthesis is well-established, and it has a proven track record in approved drugs and clinical candidates.[10][12] It serves as a reliable building block for exploring structure-activity relationships where a more classic bicyclic amine is desired.

The continued development of novel synthetic methods will undoubtedly make derivatives of both scaffolds more accessible, encouraging their wider application. As we continue to explore the vast chemical space beyond flat aromatic rings, these rigid bicyclic amines will remain at the forefront of designing next-generation therapeutics with superior pharmacological profiles.

References

  • Royal Society of Chemistry. (n.d.). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
  • Bryan, M. C., et al. (2016). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. Organic Process Research & Development.
  • Krow, G. R., et al. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187-93. [Link]

  • ResearchGate. (n.d.). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 15(3), 633-653. [Link]

  • Krow, G. R., et al. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187-4193. [Link]

  • Semantic Scholar. (n.d.). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7864-7871. [Link]

  • ACS Publications. (2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters. [Link]

  • ResearchGate. (n.d.). 2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. [Link]

  • He, C., et al. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters. [Link]

  • Ardolino, M. J., et al. (2020). A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors. The Journal of Organic Chemistry, 85(15), 10178-10182. [Link]

  • ResearchGate. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]

  • PubMed. (2020). Conformational preference of bicyclic β-amino acid dipeptides. [Link]

  • PubMed. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-Azabicyclo(2.2.1)heptane. [Link]

  • PubChem. (n.d.). 2-Azabicyclo(2.1.1)hexane. [Link]

  • PubMed. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. [Link]

  • Royal Society of Chemistry. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. [Link]

  • List, B., et al. (2020). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Central Science. [Link]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]

  • Krow, G. R., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(19), 6591-6600. [Link]

  • LibreTexts Chemistry. (2022). Conformations of Polycyclic Molecules. [Link]

  • Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • PubMed. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. [Link]

  • Pharma Focus Asia. (2021). Metabolic Stability. [Link]

Sources

Unlocking Novel Peptide Conformations: A Comparative Guide to 2-Azabicyclo[2.1.1]hexane Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, potency, and selectivity is a continuous endeavor. A key strategy in this pursuit is the use of conformationally constrained amino acid analogs to rigidify the peptide backbone and favor a bioactive conformation. This guide provides an in-depth comparison of peptides containing 2-azabicyclo[2.1.1]hexane (ABH), a promising proline mimic, against other alternatives, supported by experimental data and detailed protocols for biological activity validation.

The Power of Conformational Constraint: Introducing 2-Azabicyclo[2.1.1]hexane

Proline, unique among the proteinogenic amino acids for its secondary amine and cyclic structure, plays a pivotal role in determining protein and peptide architecture.[1][2][3][4] Its pyrrolidine ring restricts the conformational freedom of the peptide backbone, influencing folding and stability. However, the inherent flexibility of the proline ring and the existence of both cis and trans isomers of the Xaa-Pro peptide bond can be detrimental to bioactivity.

To overcome these limitations, medicinal chemists have developed a variety of proline analogs designed to impose greater conformational rigidity.[4][5] Among these, 2-azabicyclo[2.1.1]hexane (ABH), also referred to as 2,4-methanoproline, has emerged as a particularly effective scaffold.[6][7] This bicyclic structure essentially "locks" the proline ring into a fixed conformation, offering a minimal yet profound perturbation to the peptide backbone.[1]

The key advantage of ABH lies in its ability to mimic the two predominant puckers of the proline pyrrolidine ring simultaneously.[1][2][3] This rigidification can lead to a more stable and defined three-dimensional structure, which is often crucial for high-affinity binding to biological targets. Furthermore, the synthesis of substituted ABH analogs allows for the introduction of additional chemical functionality, further expanding their utility in drug design.[1][2][8]

Comparative Analysis: ABH-Peptides vs. Alternative Proline Analogs

The decision to incorporate a specific proline analog into a peptide sequence is a critical one, with significant implications for the resulting biological activity. Here, we compare ABH-containing peptides with other commonly used alternatives.

Proline AnalogKey Structural FeatureImpact on Peptide ConformationPotential AdvantagesPotential Disadvantages
2-Azabicyclo[2.1.1]hexane (ABH) Fused cyclobutane and pyrrolidine ringsHighly rigid, locks puckerEnforces a specific bioactive conformation, enhances stabilitySynthesis can be complex, may not be a suitable mimic in all contexts
Linear Peptides (with Proline) Standard proline residueFlexible, allows for multiple conformationsReadily synthesized, represents the native stateProne to proteolytic degradation, may not adopt the optimal binding conformation
Other Bicyclic Proline Analogs Various fused ring systemsRigid, conformationally constrainedCan enforce different specific conformationsSteric bulk may be undesirable, synthesis can be challenging
Substituted Prolines (e.g., 4-fluoroproline) Electronegative substituentsInfluences ring pucker and trans/cis ratioCan stabilize specific conformations (e.g., in collagen)[1][2][3]Effects can be subtle and context-dependent

The choice between these alternatives will ultimately depend on the specific biological target and the desired properties of the peptide therapeutic. However, the high degree of conformational constraint offered by the ABH scaffold makes it a compelling choice when aiming to maximize potency and stability.

Validating Biological Activity: A Step-by-Step Guide

The true measure of a novel peptide analog lies in its biological activity. The following section outlines key experimental protocols for validating the efficacy of ABH-containing peptides and comparing them to their counterparts.

Experimental Workflow for Biological Activity Validation

G cluster_synthesis Peptide Synthesis & Purification cluster_binding Target Binding Affinity cluster_cellular Cellular Activity cluster_invivo In Vivo Efficacy synthesis Solid-Phase Peptide Synthesis (ABH, Pro, other analogs) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & NMR purification->characterization binding_assay Binding Assay (e.g., SPR, ELISA, Filter Binding) characterization->binding_assay cell_assay Cell-Based Functional Assay (e.g., Reporter Gene, Calcium Flux) binding_assay->cell_assay toxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) cell_assay->toxicity_assay animal_model Animal Model of Disease cell_assay->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd

Caption: A generalized workflow for the validation of biological activity of novel peptides.

Detailed Experimental Protocols

1. Peptide Synthesis and Purification:

  • Method: Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

  • Protocol:

    • Swell the appropriate resin (e.g., Rink Amide) in dimethylformamide (DMF).

    • Deprotect the Fmoc group with 20% piperidine in DMF.

    • Couple the desired amino acid (including the ABH monomer) using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

2. Target Binding Affinity Assay (Surface Plasmon Resonance - SPR):

  • Objective: To determine the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of the peptide to its target protein.

  • Protocol:

    • Immobilize the target protein onto a sensor chip (e.g., CM5).

    • Prepare a series of dilutions of the peptide in a suitable running buffer.

    • Inject the peptide solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound peptide.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the peptide.

    • Regenerate the sensor surface to remove any remaining bound peptide.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.

3. Cellular Functional Assay (Reporter Gene Assay):

  • Objective: To measure the ability of the peptide to activate or inhibit a specific signaling pathway in a cellular context.

  • Protocol:

    • Culture cells that have been engineered to express the target receptor and a reporter gene (e.g., luciferase, β-galactosidase) under the control of a response element for the signaling pathway of interest.

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the peptide or a control compound.

    • Incubate for a sufficient period to allow for reporter gene expression.

    • Lyse the cells and measure the activity of the reporter enzyme using a suitable substrate and detection method (e.g., luminometer, spectrophotometer).

    • Plot the reporter activity as a function of peptide concentration to determine the EC₅₀ or IC₅₀ value.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise format to facilitate comparison between the ABH-containing peptide and its alternatives.

Table 2: Comparative Biological Activity Data

PeptideTarget Binding Affinity (KD, nM)Cellular Potency (EC₅₀/IC₅₀, nM)Serum Stability (t1/2, h)
ABH-Peptide Insert DataInsert DataInsert Data
Proline-Peptide (Linear) Insert DataInsert DataInsert Data
Alternative Analog-Peptide Insert DataInsert DataInsert Data

A significant improvement in binding affinity and cellular potency for the ABH-peptide compared to the linear proline-containing version would strongly support the hypothesis that the constrained conformation is beneficial for biological activity.

The Structural Basis of Enhanced Activity

The observed differences in biological activity can often be rationalized by examining the three-dimensional structures of the peptides.

G cluster_abh ABH-Peptide cluster_linear Linear Peptide abh_structure Rigid, Pre-organized Conformation abh_receptor Receptor Binding Pocket abh_structure->abh_receptor High Affinity Binding linear_structure Flexible, Multiple Conformations linear_receptor Receptor Binding Pocket linear_structure->linear_receptor Lower Affinity Binding

Caption: A conceptual diagram illustrating the binding of a rigid ABH-peptide versus a flexible linear peptide to a receptor.

The rigid conformation of the ABH-containing peptide can pre-organize the key binding residues into an optimal orientation for interaction with the target receptor, leading to a higher binding affinity. In contrast, the flexible linear peptide must adopt the correct conformation upon binding, which is an entropically unfavorable process.

Conclusion and Future Directions

The incorporation of 2-azabicyclo[2.1.1]hexane into peptides represents a powerful strategy for enhancing their biological activity. By enforcing a rigid, bioactive conformation, ABH can lead to significant improvements in potency, stability, and selectivity. The experimental protocols outlined in this guide provide a robust framework for validating the efficacy of these novel peptide analogs and comparing them to existing alternatives. As the synthesis of ABH and other constrained amino acids becomes more accessible, their application in peptide-based drug discovery is expected to grow, opening up new avenues for the development of next-generation therapeutics. The use of bicyclo[2.1.1]hexane scaffolds, in general, is a promising approach for creating molecules with high three-dimensional character to optimize bioactivity.[9]

References

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565–8573. [Link]

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. PubMed, 15575731. [Link]

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. R Discovery. [Link]

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. Raines Lab. [Link]

  • Krow, G. R., Cannon, K. C., Carey, J. T., Lin, G., Sonnet, P. E., & Guzei, I. A. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. PubMed, 11421799. [Link]

  • Mykhailiuk, P. K. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Mykhailiuk, P. K. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Mykhailiuk, P. K. (2024). (PDF) Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • (2018). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. [Link]

  • Proline Derivatives and Analogs. Iris Biotech. [Link]

  • Halab, L., Gosselin, F., & Lubell, W. D. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed, 11074409. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(6), 844-851. [Link]

  • Malpass, J. R., Patel, A. B., Davies, J. W., & Fulford, S. Y. (2003). Modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system; approaches to potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. PubMed, 14629156. [Link]

Sources

Pharmacokinetic Profiling of Bridged Bicyclic Amino Acids: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacokinetic Profile Comparison of Bridged Bicyclic Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Escaping "Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-rich structures to three-dimensional (3D),


-rich scaffolds is a proven strategy to improve clinical success rates. Bridged Bicyclic Amino Acids (BBAs)—such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and adamantane derivatives—serve as critical bioisosteres. They offer a unique solution to the "molecular obesity" problem, where increasing molecular weight and lipophilicity to gain potency often destroys pharmacokinetic (PK) viability.

This guide objectively compares the PK performance of these rigid scaffolds against their linear and planar counterparts, supported by experimental data and validated protocols.

Structural Rationale & Pharmacokinetic Impact[2][3][4][5][6]

The incorporation of BBAs is driven by three primary pharmacokinetic vectors:

  • Metabolic Stability: The rigid cage structure sterically protects labile bonds and eliminates electron-rich

    
    -systems prone to oxidative metabolism (e.g., CYP450 hydroxylation).
    
  • Solubility Enhancement: Unlike planar aromatic rings that stack (lowering solubility), BBAs disrupt crystal lattice packing while maintaining lipophilic bulk.

  • Permeability Modulation: BBAs allow fine-tuning of

    
     and molecular shape, facilitating passive transport or Blood-Brain Barrier (BBB) penetration.
    
Comparative Scaffold Overview
ScaffoldCommon Bioisostere ForKey PK AdvantageKey Liability
Bicyclo[1.1.1]pentane (BCP) para-Phenyl, tert-ButylHigh metabolic stability; improved solubility; reduced

.
Synthetic complexity; limited exit vector angles.
Bicyclo[2.2.2]octane (BCO) para-Phenyl, CyclohexaneMaximal steric bulk; disrupts aromaticity completely (

).
Higher molecular weight; potential for high lipophilicity.
Adamantane Large hydrophobic clumpsSuperior BBB permeability; metabolic "bulletproof" vest.Excessive lipophilicity (

+3.0); tissue accumulation.
Comparative Pharmacokinetic Analysis
A. Metabolic Stability: The "Metabolic Shield" Effect

Replacing a phenyl ring with a BBA scaffold drastically reduces intrinsic clearance (


). The absence of aromatic protons prevents epoxide formation and subsequent hydroxylation by Cytochrome P450 enzymes.

Data Case Study:


-Secretase Inhibitor Optimization 
Comparison of a standard fluorophenyl core vs. a BCP-bridged analog (BMS-708,163 derivative).
ParameterPhenyl-Analog (Baseline)BCP-Analog (Bridged Bicyclic)Impact

(Human Microsomes)
> 50

L/min/mg
< 12

L/min/mg
4x Stability Increase
Half-life (

)
1.2 hours4.8 hoursExtended duration of action
Metabolic Soft Spot Aromatic ring oxidationNone (Cage is inert)Eliminates toxic metabolites

Insight: The BCP moiety acts as a "bio-orthogonal spacer," maintaining the distance between pharmacophores (


 Å for BCP vs 

Å for phenyl) without participating in metabolic degradation.
B. Permeability & Solubility Profiles

One of the most significant advantages of BBAs is the improvement in thermodynamic solubility without sacrificing membrane permeability.

Data Case Study: BCO vs. Phenyl Bioisosteres Evaluation of Imatinib analogs where the phenyl ring is replaced by BCO.

ParameterPhenyl-ImatinibBCO-ImatinibInterpretation
Solubility (pH 7.4) 351

M
113

M (Pure BCO) / 389

M (Oxabicyclo)
Pure BCO is too lipophilic; Oxabicyclo variants restore solubility.

2.43.1BCO is more lipophilic than phenyl.
PAMPA Permeability (

)

cm/s

cm/s
~3x Permeability Increase

Critical Trade-off: While BCO increases permeability due to high lipophilicity, it can hurt solubility. The use of hetero-bridged systems (e.g., 2-oxabicyclo[2.2.2]octane ) is the modern solution to balance this equation, offering the rigidity of BCO with the polarity of an ether linkage.

C. The Adamantane "Lipophilic Bullet"

Adamantane is unique.[2][3][4][5] It is used specifically when a drug is too polar to cross the BBB or cell membranes.

  • 
    :  Adding an adamantane group typically increases 
    
    
    
    by ~3.0 units.
  • BBB Penetration: Memantine (adamantane-amine) achieves brain:plasma ratios > 10:1, a feat impossible for linear amino acid analogs.

Visualizing the Mechanism

The following diagram illustrates the decision logic and mechanistic basis for selecting a specific BBA scaffold during Lead Optimization.

BBA_Selection_Logic Problem PK Liability Identified Metab_Instability High Metabolic Clearance (Aromatic Oxidation) Problem->Metab_Instability Poor_Solubility Poor Solubility (Planar Stacking) Problem->Poor_Solubility Poor_Permeability Low BBB/Cell Permeability (Too Polar) Problem->Poor_Permeability Solution_BCP Select Bicyclo[1.1.1]pentane (BCP) Bioisostere for Phenyl Metab_Instability->Solution_BCP Remove pi-system Solution_BCO Select 2-Oxabicyclo[2.2.2]octane Disrupts Planarity + H-Bond Acceptor Poor_Solubility->Solution_BCO Increase Fsp3 Solution_Adam Select Adamantane 'Lipophilic Bullet' Poor_Permeability->Solution_Adam Increase Lipophilicity Outcome_1 Result: Blocked Metabolic Site Retained Geometry Solution_BCP->Outcome_1 Outcome_2 Result: Lattice Energy Disruption Maintained Solubility Solution_BCO->Outcome_2 Outcome_3 Result: LogP +3.0 High CNS Uptake Solution_Adam->Outcome_3

Caption: Decision matrix for selecting Bridged Bicyclic Amino Acids based on specific pharmacokinetic deficits (Metabolism, Solubility, or Permeability).

Experimental Protocols

To validate the PK advantages of BBAs, the following specific protocols are recommended. These are adapted for the unique lipophilicity and UV-absorbance properties of bridged scaffolds (which often lack chromophores compared to aromatic parents).

Protocol 1: High-Throughput PAMPA (Permeability)

Designed for BBA analogs with low UV absorbance.

  • Preparation:

    • Donor Plate: 96-well hydrophobic PVDF filter plate (0.45

      
      m).
      
    • Membrane: Coat with 5

      
      L of 2% dioleoylphosphatidylcholine (DOPC) in dodecane. Allow to dry for 5 mins.
      
    • Acceptor Plate: PTFE 96-well plate.

  • Compound Loading:

    • Dissolve BBA analogs in DMSO (10 mM stock).

    • Dilute to 50

      
      M in Donor Buffer (PBS pH 7.4). Note: Higher concentration required than aromatic drugs due to lower detection sensitivity.
      
  • Incubation:

    • Add 150

      
      L of compound solution to Donor wells.
      
    • Add 300

      
      L of Acceptor Buffer (PBS pH 7.4 with 5% scavenger sink if highly lipophilic) to Acceptor wells.
      
    • Sandwich plates and incubate at 25°C for 5 hours in a humidity chamber.

  • Quantification (Critical Step):

    • Do not use UV/Vis if the BBA lacks an aromatic tag. Use LC-MS/MS .[1][6][7][8]

    • Calculate Effective Permeability (

      
      ):
      
      
      
      
Protocol 2: Microsomal Stability (

)

Designed to assess the "Metabolic Shield" effect.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction:

    • Pre-incubate microsomes with BBA analog (1

      
      M) for 5 min at 37°C in 100 mM phosphate buffer (pH 7.4).
      
    • Initiate reaction with NADPH-regenerating system (final 1 mM).

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      
      min.
    • Quench immediately in 150

      
      L ice-cold Acetonitrile (containing internal standard).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
    • Success Metric: A BBA analog is considered "stable" if

      
      L/min/mg.
      
References
  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry. Link
    
  • Mykhailiuk, P. K. (2023).[9][10] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications. Link

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Referenced for PAMPA/Microsomal protocols). Link

  • Denisenko, A., et al. (2020). "Substitution of the Phenyl Ring by Bicyclo[1.1.1]pentane: A Versatile Strategy for Optimization of Physicochemical Properties." Chemistry – A European Journal. Link

Sources

Publish Comparison Guide: Ramachandran Plot & Conformational Analysis of 2-Azabicyclo[2.1.1]hexane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the conformational properties of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid , a highly rigidified


-amino acid scaffold.

Executive Summary: The "Molecular Ruler"

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid (often abbreviated as Abh-4-OH or simply the 4-isomer ) represents a distinct class of conformationally constrained building blocks. Unlike its isomer 2,4-methanoproline (which is the 1-carboxylic acid and a direct


-amino acid analogue), the 4-carboxylic acid variant functions as a rigid 

-amino acid
.

In the context of Ramachandran analysis, this molecule does not populate the broad "allowed regions" seen with flexible peptides. Instead, it acts as a conformational lock , freezing the backbone torsion angles into a single, deep energy well. This guide compares its performance as a secondary structure inducer against Proline (Pro) and standard


-alanine.
Core Value Proposition
  • Extreme Rigidity: The [2.1.1] bicyclic system is one of the most strained and rigid organic scaffolds, minimizing entropy loss upon binding.

  • Metabolic Stability: The non-canonical skeleton is unrecognizable to standard proteases.

  • Vector Definition: It provides a precise, defined distance and angle between the N-terminus and C-terminus, acting as a "molecular ruler" in peptidomimetics.

Structural Profile & Ramachandran Analysis

The Geometry of Constraint

To understand the Ramachandran plot of this molecule, one must first recognize it is a


-amino acid .
  • 
    -Amino Acids (e.g., Proline):  Backbone defined by 
    
    
    
    (N-
    
    
    ) and
    
    
    (
    
    
    -C').
  • 
    -Amino Acids (Abh-4-COOH):  Backbone defined by 
    
    
    
    (N-
    
    
    ),
    
    
    (
    
    
    -
    
    
    ), and
    
    
    (
    
    
    -C').

In 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid:

  • The Nitrogen is at position 2.

  • The Carboxyl is at position 4 (bridgehead).

  • The path is N(2) — C(3) — C(4) — COOH (or N(2)-C(1)-C(4)-COOH).

Because atoms 2, 3, and 4 are locked within the bicyclic cage, the torsion angles


 and 

are fixed .
Ramachandran Plot Visualization

Unlike flexible residues that show "regions" of probability (e.g.,


-helix, 

-sheet), the Ramachandran plot for a peptide containing this residue will show a single, sharp cluster of points .
ParameterStandard Proline2,4-Methanoproline (1-COOH)Abh-4-COOH (Target)
Class

-Amino Acid
Constrained

-Amino Acid
Constrained

-Amino Acid

(Phi)
Restricted (-60° ± 20°)Locked (~ -60°)Fixed (Ring Constraint)

(Psi)
Variable (-45° to +135°)RestrictedRestricted (Bridgehead)
Secondary Structure Polyproline Helix, TurnsTwisted TurnsExtended / Kinked Spacer
Cis/Trans Amide ~20-30% CisHigh Trans PreferenceExclusive Trans (Steric Bulk)

Key Insight: The bridgehead carboxyl group at C4 imposes a specific exit vector that is orthogonal to the input vector at N2. This forces the peptide backbone into a "kink" that cannot be achieved by linear


-amino acids.

Comparative Performance Analysis

This section evaluates the product against the industry standards for conformational restriction.

Vs. Proline (The Standard)
  • Proline: Allows for cis/trans isomerization of the amide bond, which can be a liability in drug design (causing heterogeneity).

  • Abh-4-COOH: The steric bulk of the [2.1.1] system strongly disfavors the cis rotamer, effectively locking the preceding amide bond in the trans conformation. This is critical for designing inhibitors that require a defined geometry.

Vs. 2,4-Methanoproline (The -Isomer)
  • 2,4-Methanoproline (1-COOH): An

    
    -amino acid.[1] It mimics proline but with greater rigidity. It is used to stabilize turns.
    
  • Abh-4-COOH: A

    
    -amino acid. It adds an extra carbon into the backbone, increasing the chain length. It is used not to mimic proline, but to extend  the backbone while maintaining rigidity.
    
Quantitative Comparison Table
FeatureProline

-Alanine
2-Azabicyclo[2.1.1]hexane-4-COOH
Backbone Type


(Linear)

(Cyclic/Rigid)
Conformational Entropy ModerateHighNear Zero
Lipophilicity (LogP) LowLowMedium (Hydrophobic Cage)
Proteolytic Stability LowLowHigh (Steric Shielding)
Primary Application Turn InducerLinker/SpacerRigid Molecular Ruler

Experimental Protocols

Computational Analysis (Generating the Plot)

To validate the conformational lock of this molecule in your specific peptide sequence, follow this Molecular Dynamics (MD) protocol.

Workflow:

  • Parameterization: Use the GAFF2 or OPLS4 force field. Standard protein force fields (Amber14sb) will not recognize the [2.1.1] topology without custom parameter generation (e.g., via Antechamber).

  • System Setup: Solvate the peptide (e.g., Ac-Abh-NHMe) in TIP3P water.

  • Sampling: Run 100 ns MD simulation (NPT ensemble, 300K).

  • Analysis: Extract the

    
     (C1-N2-C3-C4) and 
    
    
    
    (N2-C3-C4-O) dihedral angles.
  • Plotting: Scatter plot the extracted angles. Expect a standard deviation of <10°, confirming the "lock."

Chemical Synthesis (Incorporation)

Note: This molecule is sensitive to steric hindrance during coupling.

  • Activation: Use HATU/HOAt rather than EDC/NHS. The bridgehead carboxyl is sterically crowded.

  • Coupling Time: Extend reaction times to 4-12 hours.

  • Deprotection: For N-Boc variants, standard TFA/DCM (1:1) works, but monitor for cation scrambling (rare in [2.1.1] but possible).

Visualization: Conformational Logic Pathway

The following diagram illustrates the decision logic for selecting the [2.1.1]-4-COOH scaffold over alternatives.

ConformationalSelection Start Drug Design Goal Constraint Need Conformational Constraint? Start->Constraint BackboneType Backbone Length Requirement? Constraint->BackboneType Yes Proline Use Proline/Aze Constraint->Proline No (Use flexible) Alpha Standard Length (Alpha) BackboneType->Alpha Same as native Beta Extended Length (Beta) BackboneType->Beta Extension needed Alpha->Proline Moderate Rigidity Methano Use 2,4-Methanoproline (1-COOH) Alpha->Methano Max Rigidity Flexibility Flexibility Required? Beta->Flexibility BetaAla Use Beta-Alanine Flexibility->BetaAla Yes (Linker) Abh4 Use 2-Azabicyclo[2.1.1] hexane-4-COOH Flexibility->Abh4 No (Ruler/Lock)

Caption: Decision tree for selecting 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid based on backbone length and rigidity requirements.

References

  • Synthesis of 2,4-Methanoproline Analogues: Chernykh, A. V., et al. "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates."[1] Journal of Organic and Pharmaceutical Chemistry, 2024. 2

  • Conformational Analysis of [2.1.1] Scaffolds: Jenkins, C. L., et al. "Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability." Journal of Organic Chemistry, 2004.[3] 4

  • Synthesis of the 4-Carboxylic Acid Isomer: Lescop, C., et al. "A new synthesis of 2-azabicyclo[2.1.1]hexanes." Journal of Organic Chemistry, 2001. 5

  • Commercial Availability & CAS Data: PubChem Entry for 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid. 6[7]

Sources

Mass Spectrometry Fragmentation Patterns of 2-Azabicyclo[2.1.1]hexane: A Comparative Guide for Bioisosteric Replacements

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

The transition from planar heterocycles to three-dimensional, sp3-rich scaffolds is a defining strategy in modern drug discovery. The 2-azabicyclo[2.1.1]hexane (2-aza-BCH) system has emerged as a premier bioisostere for pyrrolidine and piperidine rings. While this substitution drastically improves metabolic stability and physicochemical properties, it fundamentally alters the molecule's gas-phase dissociation mechanics.

This guide provides an in-depth, objective comparison of the mass spectrometry (MS/MS) fragmentation patterns of 2-aza-BCH against its planar counterpart, pyrrolidine. By understanding the causality behind these fragmentation differences, analytical scientists can optimize their structure elucidation workflows and bypass common spectroscopic pitfalls.

The Bioisosteric Rationale: Pyrrolidine vs. 2-Azabicyclo[2.1.1]hexane

Pyrrolidine rings are ubiquitous in medicinal chemistry but suffer from a critical vulnerability: susceptibility to Cytochrome P450 (CYP450)-mediated hydroxylation at the C-5 position, leading to rapid metabolic clearance [4].

Replacing pyrrolidine with 2-aza-BCH introduces a one-carbon bridge that locks the ring into a rigid, puckered conformation. This structural constraint provides steric shielding and removes accessible α-protons, effectively blocking the primary CYP450 oxidation pathway [2, 4]. Furthermore, the increased sp3 character lowers the binding entropic penalty and improves aqueous solubility [3].

G P Pyrrolidine Core CYP CYP450 Oxidation (C-5 Hydroxylation) P->CYP Metab Rapid Clearance (Metabolic Instability) CYP->Metab BCH 2-Azabicyclo[2.1.1]hexane (Bioisostere) Block Steric Shielding & Lack of Accessible α-Protons BCH->Block Stable Enhanced Metabolic Stability Block->Stable

Caption: Comparative metabolic pathways of pyrrolidine versus 2-azabicyclo[2.1.1]hexane.

Mass Spectrometry Mechanics: The Basicity Trap

While 2-aza-BCH solves a biological problem, it introduces—or rather, modifies—an analytical one.

The Pyrrolidine Problem: Proton Sequestration

In positive-ion Electrospray Ionization (ESI+), basic moieties like pyrrolidine readily accept a proton. During Higher-energy Collisional Dissociation (HCD), the lowest activation energy pathway is the cleavage of the C-N bond connecting the pyrrolidine to the parent scaffold. Because pyrrolidine has a high gas-phase basicity, it sequesters the proton , leaving the rest of the drug molecule as a neutral loss [1]. This results in an MS/MS spectrum dominated by a single, uninformative low-mass fragment (e.g., m/z 70 for unsubstituted pyrrolidine), severely limiting structural coverage.

The 2-Aza-BCH Advantage: Strain-Directed Fragmentation

The 2-aza-BCH core is also basic, but its fragmentation is governed by significant bicyclic ring strain (approx. 20–25 kcal/mol). Unlike the simple α-cleavage of pyrrolidine, the rigid [2.1.1] framework resists simple bond scission without complex rearrangement. When subjected to HCD, 2-aza-BCH requires higher normalized collision energies (NCE). Instead of simple cleavage, it frequently undergoes:

  • Bridge Expulsion: Loss of the ethylene bridge as a neutral molecule (-28 Da, C2H4).

  • Retro-[2+2] Cleavage: Breaking the constrained cyclobutane-like geometry, which distributes the charge more evenly across the resulting product ions rather than trapping it entirely on the nitrogen.

Comparative Fragmentation Data

The table below summarizes the quantitative and qualitative MS/MS differences between these scaffolds when integrated into a standard drug pharmacophore.

ParameterPyrrolidine Scaffold2-Azabicyclo[2.1.1]hexane Scaffold
Gas-Phase Basicity High (Readily sequesters H+)Moderate-High (Sterically hindered)
Primary MS/MS Cleavage α-cleavage / Ring openingRetro-[2+2] / Ethylene bridge loss
Dominant Core Fragment m/z 70 (or m/z 84 for methyl)m/z 82 (Intact core) / m/z 54 (-C2H4)
Optimal HCD Energy (NCE) 25 - 30%35 - 45% (Requires higher energy)
Structural Coverage (Std HCD) Poor (<20% sequence/core ions)Moderate-Good (40-60% core ions)
CYP450 C-5 Stability Low (Rapid hydroxylation)High (Sterically blocked)

Experimental Protocol: Self-Validating ISF-HCD Workflow

To combat the proton sequestration issue inherent to basic amines (even with the improved profile of 2-aza-BCH), modern DMPK labs employ In-Source Fragmentation (ISF) . By intentionally increasing the source voltage, the basic amine is cleaved as a neutral loss before entering the collision cell. The remaining core of the molecule is then mass-selected and fragmented via HCD, yielding rich structural data [1].

The following protocol describes a self-validating logic-gate system for LC-MS/MS analysis. The system validates its own data quality in real-time by dynamically switching to ISF if standard HCD fails to provide structural coverage.

Step-by-Step Methodology
  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% organic over 5 minutes.

  • Primary MS/MS (Standard HCD):

    • Ionization: ESI Positive mode.

    • Precursor Selection: Isolate [M+H]+ in the quadrupole.

    • Fragmentation: Apply NCE of 30%.

  • Self-Validation Logic Gate (Data-Dependent):

    • Condition: If the base peak (e.g., m/z 70 or m/z 82) accounts for >85% of the Total Ion Current (TIC) in the MS/MS spectrum, the spectrum is flagged as "Low Coverage."

  • Triggered ISF-HCD Scan:

    • The instrument automatically increases the Declustering Potential (or Source Voltage) by +40V.

    • This induces the neutral loss of the 2-aza-BCH or pyrrolidine moiety in the source.

    • The quadrupole isolates the newly formed ISF core ion.

    • HCD is applied (NCE 35%) to the core ion, generating a highly informative, structurally rich MS/MS spectrum.

G Precursor Protonated Drug[M+H]+ HCD Standard HCD (Collision Cell) Precursor->HCD ISF In-Source Fragmentation (Increased Source Voltage) Precursor->ISF Pyrro_Frag Amine Sequesters H+ (Dominant Low-Mass Ion) HCD->Pyrro_Frag Poor_Coverage Poor Structural Coverage (Neutral Loss of Core) Pyrro_Frag->Poor_Coverage Neutral_Loss Neutral Loss of Amine (Core Ion Generated) ISF->Neutral_Loss Rich_Coverage Extensive MS/MS Coverage of Drug Core Neutral_Loss->Rich_Coverage

Caption: MS/MS workflow comparing standard HCD with In-Source Fragmentation (ISF).

Conclusion

The replacement of pyrrolidine with 2-azabicyclo[2.1.1]hexane is a masterclass in rational drug design, offering profound improvements in metabolic stability. However, analysts must adapt their spectroscopic approaches to account for the altered gas-phase basicity and ring strain of bridged systems. By implementing dynamic ISF-HCD workflows, researchers can bypass proton sequestration traps and ensure comprehensive structural elucidation for these advanced bioisosteres.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Journal of the American Society for Mass Spectrometry (2025). URL:[Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs Journal of Organic and Pharmaceutical Chemistry (2024). URL:[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Nature Communications (2023). URL:[Link]

  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development The Journal of Organic Chemistry (2026). URL:[Link]

Safety Operating Guide

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on conformationally restricted bicyclic scaffolds, 2-azabicyclo[2.1.1]hexane-4-carboxylic acid has emerged as a critical bioisostere. However, the introduction of novel nitrogen-containing bicyclic organic acids into laboratory workflows necessitates rigorous, compliant disposal protocols.

As a Senior Application Scientist, I have designed this guide to establish a self-validating operational plan for the safe handling and disposal of this compound. This framework ensures environmental compliance, protects laboratory personnel, and prevents costly regulatory violations.

Physicochemical Hazard Assessment

Before executing any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's behavior in waste streams. 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid contains both a secondary amine and a carboxylic acid, rendering it zwitterionic in aqueous solutions.

Table 1: Physicochemical Hazard Profile & Logistical Implications

ParameterDataLogistical & Disposal Implication
CAS Number 1936140-85-0 (Base) 2104035-64-3 (HCl Salt)Essential for accurate RCRA waste manifesting and regulatory tracking [1][2].
Molecular Formula C₆H₉NO₂Nitrogen content requires routing to incineration facilities equipped with NOx scrubbers.
Molecular Weight 127.14 g/mol Utilized to calculate molarity for the precise neutralization of concentrated stock solutions[1].
LogP (Predicted) ~ -1.03High aqueous solubility; poses a severe risk to aquatic ecosystems if improperly discharged.
Physical State SolidRisk of aerosolization; requires handling in a fume hood to prevent inhalation during waste transfer.

The Causality of Waste Segregation: Why Drain Disposal is Prohibited

Many researchers mistakenly assume that small, water-soluble organic acids can be drain-disposed once neutralized. However, EPA regulations and prudent laboratory practices strictly prohibit the drain disposal of novel, biologically active synthetic intermediates [3].

  • Ecological Persistence: The nitrogenous bicyclic framework of 2-azabicyclo[2.1.1]hexane-4-carboxylic acid is highly resistant to standard municipal wastewater bioremediation.

  • Regulatory Compliance: Flushing this compound down the drain risks environmental contamination and violates Resource Conservation and Recovery Act (RCRA) guidelines for uncharacterized synthetic waste [4].

Therefore, all forms of this compound—whether solid powder, aqueous solution, or organic extract—must be captured, segregated, and routed for high-temperature commercial incineration[3].

Operational Disposal Methodologies (Self-Validating Protocols)

The following step-by-step methodologies are designed as self-validating systems. Each protocol includes an inherent verification checkpoint to ensure safety and compliance before proceeding to the next step.

Protocol A: Solid Waste Management (Powders and Contaminated Labware)

Causality: Bulk powders and contaminated consumables (e.g., weighing boats, pipette tips) present the highest risk of acute exposure via aerosolization.

  • Identification: Confirm the physical state of the waste. Ensure no incompatible reactive chemicals (e.g., strong oxidizers) are present in the immediate waste accumulation area.

  • Segregation: Collect all empty vials, weighing boats, and spatulas contaminated with the compound inside a certified fume hood.

  • Containment: Place items into a designated, puncture-resistant solid hazardous waste container lined with a chemically compatible polymer bag.

  • Validation (Checkpoint): Inspect the container label. Verify it explicitly states "Hazardous Waste - Toxic Solid (2-Azabicyclo[2.1.1]hexane-4-carboxylic acid)" and includes the accumulation start date.

Protocol B: Aqueous Waste Neutralization and Collection

Causality: The zwitterionic nature of the compound means its solubility and reactivity are highly pH-dependent. Highly acidic solutions (especially if the HCl salt variant is used) must be neutralized to prevent the degradation of waste containers and dangerous pressure buildup during transport [5].

  • Initial Assessment: Measure the pH of the aqueous waste containing the compound using a calibrated pH meter or universal indicator paper.

  • Neutralization: If the pH is below 5.5, place the container in a secondary cooling bath (ice water) to absorb potential heat. Slowly add 1M Sodium Bicarbonate (NaHCO₃) dropwise while stirring[5]. Causality: NaHCO₃ provides a gentle, self-buffering neutralization that prevents exothermic runaway.

  • Validation (Checkpoint): Re-measure the pH. Confirm the final pH is stabilized between 5.5 and 9.5[5].

  • Transfer: Pour the neutralized solution into an appropriately labeled "Aqueous Hazardous Waste" carboy. Never pour the neutralized solution down the drain [3].

Protocol C: Organic Solvent Waste Segregation

Causality: During synthesis or extraction, the compound is often dissolved in organic solvents. Mixing incompatible solvents (e.g., acetone and chloroform) can lead to exothermic reactions, pressurization, or explosion.

  • Categorization: Determine the primary solvent matrix. Classify it as either halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Transfer: Using a grounded funnel, transfer the waste into the respective "Halogenated" or "Non-Halogenated" organic waste carboy.

  • Validation (Checkpoint): Cap the carboy securely. Log the approximate concentration of 2-azabicyclo[2.1.1]hexane-4-carboxylic acid on the hazardous waste manifest attached to the carboy to ensure downstream handlers are aware of the nitrogenous load.

Waste Segregation Decision Matrix

To streamline laboratory operations and prevent improper disposal, follow the logical workflow outlined in the decision matrix below.

WasteDisposal Start Waste Generation 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid State Determine Waste State Start->State Solid Solid Waste State->Solid Powder/Vials Liquid Liquid Waste State->Liquid Solutions/Extracts Bulk Bulk Powder / Salts Solid->Bulk Labware Contaminated Labware Solid->Labware Aqueous Aqueous Solutions Liquid->Aqueous Organic Organic Mixtures Liquid->Organic SolidBin Solid Hazardous Waste (Incineration Route) Bulk->SolidBin Labware->SolidBin AqBin Aqueous Waste Jug (pH 5.5 - 9.5) Aqueous->AqBin Neutralize if needed OrgBin Organic Waste Jug (Segregate Halogens) Organic->OrgBin Compatible Solvents

Waste segregation and disposal decision matrix for 2-azabicyclo[2.1.1]hexane-4-carboxylic acid.

References

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Proper Drain Disposal of Chemicals: Guidelines and Best Practices Source: Lab Manager URL: [Link]

Sources

Personal protective equipment for handling 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a conformationally restricted bicyclic proline surrogate, 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid is a highly valuable scaffold in modern drug discovery, often utilized to improve the pharmacokinetic properties and metabolic stability of peptide and small-molecule therapeutics.

However, whether you are handling the free base, the hydrochloride salt (CAS 2104035-64-3)[1], or the Boc-protected derivative (CAS 220598-45-8)[2], this compound presents specific acute hazards. As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides a self-validating, mechanistic approach to handling this chemical, ensuring that every safety measure is logically grounded in the compound's physicochemical properties.

Physicochemical & Hazard Profile

Before designing an operational plan, we must understand the quantitative and qualitative risks. The compound is typically supplied as a crystalline solid or fine powder. Due to its low molecular weight and structural properties, it is prone to aerosolization and static cling, which directly informs our Personal Protective Equipment (PPE) strategy.

Table 1: Hazard Summary and GHS Classification

ParameterSpecification / ClassificationCausality & Operational Impact
Signal Word Warning[2]Indicates moderate acute toxicity; requires controlled handling environments.
H302 Harmful if swallowed[2]Mandates strict prohibition of food/drink; requires thorough decontamination of gloves before removal.
H315 Causes skin irritation[3]The acidic nature of the carboxylic acid moiety can disrupt the stratum corneum. Requires chemical-resistant barriers.
H319 Causes serious eye irritation[4]Fine particulates can dissolve in ocular fluid, causing immediate pH-driven irritation. Mandates full-seal eye protection.
H335 May cause respiratory irritation[3]Electrostatic powder easily becomes airborne. Inhalation leads to mucosal irritation in the respiratory tract.

Mechanistic PPE Matrix: The "Why" Behind the Gear

Standard laboratory apparel is insufficient. To establish a self-validating safety system, your PPE must specifically counteract the H315, H319, and H335 hazards[3].

  • Ocular Protection (Full-Seal Goggles): Standard safety glasses leave the top and sides of the eyes vulnerable to airborne dust. Because this compound is a fine powder that easily aerosolizes during weighing, unvented or indirectly vented chemical safety goggles are mandatory to prevent H319-related ocular exposure[4].

  • Dermal Protection (Double Nitrile Gloving): The compound causes skin irritation (H315)[3]. While a single layer of standard 4-mil nitrile provides adequate dry-powder protection, drug development workflows typically require dissolving this compound in polar aprotic solvents (e.g., DMF, DMSO, or DCM) for peptide coupling. These solvents act as permeation enhancers. Protocol: Wear a standard inner glove and an extended-cuff outer nitrile glove. If solvent splashes occur, the outer glove is immediately shed, leaving the inner barrier intact.

  • Respiratory Protection (LEV & N95): To mitigate H335 (respiratory irritation)[3], all open-container handling must occur within a certified Local Exhaust Ventilation (LEV) system, such as a chemical fume hood. If weighing must be done on a benchtop balance due to draft sensitivities, an N95 or P100 particulate respirator must be worn.

Operational Plan: Step-by-Step Handling Protocol

This methodology ensures a closed-loop, self-validating system where exposure risks are systematically eliminated.

Phase 1: Preparation and Environmental Validation

  • Validate Airflow: Before opening the reagent bottle, verify the fume hood monitor displays a green/safe airflow rate (typically 80–100 fpm). This is a self-validating check to ensure H335 mitigation is active.

  • De-static the Environment: 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid powders are highly susceptible to static charge. Wipe the exterior of the weighing balance and the hood surface with a slightly damp, lint-free cloth (using 70% Isopropanol) to dissipate static electricity.

  • Tool Selection: Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) to prevent the powder from repelling and aerosolizing.

Phase 2: Dispensing and Solubilization

  • Tare the Vessel: Place your reaction vial (e.g., a 20 mL scintillation vial) on the balance inside the fume hood. Tare the balance.

  • Transfer: Carefully transfer the required mass of the compound. Keep the source bottle as close to the reaction vial as possible to minimize the transit path of the powder.

  • In-Situ Solubilization: Crucial Step. Do not transport the dry powder across the lab. Add your reaction solvent (e.g., DMF or water) directly to the vial inside the fume hood.

  • Seal: Cap the vial tightly. Only once the compound is fully dissolved and the system is closed should it be removed from the LEV environment.

Spill Management and Disposal Plan (P501)

If a spill occurs, do not sweep the powder, as this will aggressively aerosolize the irritant.

Spill Response Protocol:

  • Isolate: Lower the fume hood sash. If the spill is on the bench, evacuate the immediate 2-meter radius.

  • Wet-Wipe Method: Don fresh double-nitrile gloves. Dampen a highly absorbent laboratory wipe with water or 70% IPA (depending on the specific salt form's solubility).

  • Dab, Do Not Rub: Gently dab the spill to trap the powder in the damp matrix. Place the contaminated wipes into a sealable hazardous waste bag.

  • Secondary Wash: Wash the affected surface with a mild soap and water solution to neutralize any residual acidic traces.

Disposal Plan (P501 Compliance):

  • Solid Waste: Empty vials, contaminated spatulas, and spill-cleanup wipes must be placed in a rigid, clearly labeled "Hazardous Solid Organic Waste" container[2].

  • Liquid Waste: Reaction mixtures containing this compound must be segregated based on the solvent used. If coupled using halogenated solvents (e.g., DCM), dispose of in the "Halogenated Organic Waste" carboy.

  • Final Destruction: All waste must be sent for high-temperature incineration via a licensed hazardous waste management facility. Do not flush down the sink under any circumstances.

Workflow Visualization

The following diagram illustrates the logical progression of safety controls when handling this compound.

SafeHandling Start Hazard Assessment (H302, H315, H319, H335) PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Validate Self-Validation Check Fume Hood Airflow PPE->Validate Weigh Dispensing Use Anti-Static Tools Validate->Weigh Solubilize In-Situ Solubilization (Eliminate Dust Hazard) Weigh->Solubilize Reaction Proceed with Reaction (Closed System) Solubilize->Reaction Waste P501 Disposal (Incineration Facility) Reaction->Waste Decon Decontaminate Workspace (Wet-Wipe Method) Reaction->Decon

Workflow for the safe handling and disposal of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid.

References

  • Carl ROTH. "Safety Data Sheet: Precautionary Statements for H315, H319, H335." Carl ROTH, [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
Reactant of Route 2
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.